2,3-Dichloroanthraquinone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloroanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2O2/c15-11-5-9-10(6-12(11)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYPNTLKDIYIKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20284542 | |
| Record name | 2,3-Dichloroanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-45-7 | |
| Record name | 2,3-Dichloroanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37582 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dichloroanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: Understanding the Core Utility of 2,3-Dichloroanthraquinone
An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dichloroanthraquinone
To the researchers, chemists, and drug development professionals who will utilize this guide, it is crucial to view this compound not merely as a chemical entity defined by its properties, but as a strategic molecular scaffold. Its true value lies in its inherent reactivity and potential for structural elaboration. The anthraquinone core provides a rigid, planar structure known for its ability to intercalate with biological macromolecules, a feature famously exploited in anticancer agents like doxorubicin.[1] The addition of two chlorine atoms at the 2 and 3 positions transforms this stable core into a versatile platform for synthesis. These halogens are not passive substituents; they are reactive handles, activating the molecule for nucleophilic substitution, thereby opening a gateway to a vast library of novel derivatives with potential therapeutic applications.[2][3] This guide is structured to provide not just the fundamental data but also the scientific context needed to harness this potential effectively and safely.
Core Physicochemical & Structural Profile
A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental design. These parameters govern solubility for reaction and formulation, dictate purification strategies, and inform safety protocols. This compound is a chlorinated derivative of anthraquinone, also known by synonyms such as 2,3-Dichloro-9,10-anthraquinone and its National Service Center number, NSC 37582.[2][4][5]
The key quantitative physicochemical properties are summarized below for rapid reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₆Cl₂O₂ | [4][5][6][7] |
| Molecular Weight | 277.10 g/mol | [2][4][5] |
| Exact Mass | 275.9744848 u | [2][4] |
| Appearance | Yellow solid (inferred) | [8] |
| Melting Point | 267 °C | [2][4][6][7] |
| Boiling Point | 455.2 °C at 760 mmHg | [2][4][6] |
| Density | 1.514 g/cm³ | [2][4][6] |
| Water Solubility | Insoluble (2.1 x 10⁻⁵ g/L at 25 °C) | [5] |
| Organic Solubility | Soluble in acetone, conc. H₂SO₄; sparingly in ethanol, benzene, chloroform. | [8][9] |
| Vapor Pressure | 1.79 x 10⁻⁸ mmHg at 25 °C | [2] |
| Flash Point | 191.7 °C | [2][4][6] |
| LogP (Octanol/Water) | 3.7688 | [2][4][6] |
| Hydrogen Bond Donors | 0 | [2][4] |
| Hydrogen Bond Acceptors | 2 | [2][4] |
Spectroscopic Signature for Structural Verification
Spectroscopic analysis is non-negotiable for confirming the identity, purity, and structure of any chemical intermediate. For this compound, a combination of techniques provides a unique fingerprint.
Mass Spectrometry (MS)
The primary utility of MS in this context is the confirmation of the molecular weight and elemental composition.
-
Expected M/z: The exact mass of 275.9744848 u allows for high-resolution mass spectrometry (HRMS) to confirm the molecular formula C₁₄H₆Cl₂O₂ with high confidence.[2][4]
-
Isotopic Pattern: The presence of two chlorine atoms creates a highly characteristic isotopic signature. Chlorine has two main isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a distinctive pattern of three peaks:
-
M peak: (both ³⁵Cl) at ~100% relative intensity.
-
M+2 peak: (one ³⁵Cl, one ³⁷Cl) at ~65% relative intensity.
-
M+4 peak: (both ³⁷Cl) at ~10% relative intensity. Observing this M:M+2:M+4 ratio is a definitive indicator of a dichlorinated compound.
-
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups within the molecule. Based on the spectra of anthraquinone and its halogenated derivatives, the following absorption bands are expected for this compound:[10][11]
-
~1670-1680 cm⁻¹ (strong, sharp): This prominent peak corresponds to the C=O stretching vibration of the quinone carbonyl groups. Its position and intensity are characteristic of the anthraquinone system.
-
~1580-1600 cm⁻¹ (strong): Aromatic C=C stretching vibrations within the fused ring system.
-
~1280-1350 cm⁻¹: C-C stretching within the aromatic skeleton.
-
~700-850 cm⁻¹ (strong): C-Cl stretching vibrations. The exact position can help confirm the presence of the chlorine substituents.
-
~3050-3100 cm⁻¹ (weak): Aromatic C-H stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed map of the molecular structure by probing the chemical environment of each proton and carbon atom.
-
¹H NMR: The molecule has three sets of chemically non-equivalent aromatic protons. The expected spectrum would show:
-
Two protons on the unsubstituted benzene ring, likely appearing as a multiplet in the downfield region (~8.2-8.4 ppm), analogous to the protons at positions 1,4,5,8 in the parent anthraquinone.[11]
-
Two other protons on the same ring, appearing as another multiplet slightly upfield (~7.7-7.9 ppm).
-
Two protons on the dichlorinated ring, each appearing as a singlet in the aromatic region. Their exact chemical shift would be influenced by the deshielding effect of the adjacent chlorine and carbonyl groups.
-
-
¹³C NMR: Due to molecular symmetry, 7 unique carbon signals would be expected in the ¹³C NMR spectrum, plus the signals for the substituted carbons.[12] Characteristic signals would include two distinct carbonyl carbons (~180-185 ppm) and several aromatic carbons, with those bonded to chlorine showing a significant shift.
Synthesis and Chemical Reactivity
The utility of this compound as a synthetic intermediate stems from its scalable synthesis and the predictable reactivity of its chloro-substituents.
Synthetic Pathway Overview
While multiple routes exist for chloroanthraquinones, a common industrial approach involves the chlorination of an anthraquinone precursor.[8][13] A patented method provides a robust framework for synthesizing chloroanthraquinones from nitroanthraquinones, avoiding the use of heavy metals.[14][15] This process involves the in situ generation of a potent chlorinating agent.
Caption: General workflow for chloroanthraquinone synthesis.[14][15]
Detailed Synthetic Protocol (Exemplary)
This protocol is adapted from established methods for chloroanthraquinone synthesis.[14][15] Causality: The use of an in situ prepared reagent ensures maximum reactivity and avoids handling unstable chlorinating agents. The high reaction temperature is necessary to overcome the activation energy for aromatic substitution on the deactivated anthraquinone ring.
-
Reagent Preparation: In a three-necked flask under an inert atmosphere, combine dichlorophenylphosphine and phenylphosphonyl dichloride.
-
Chlorine Gas Introduction: While maintaining the temperature at or below 30°C, bubble chlorine gas through the mixture until the solution becomes a transparent, pale yellow. This indicates the formation of the tetrachlorophenylphosphine chlorinating agent.
-
Reaction Initiation: Add the nitroanthraquinone starting material to the flask.
-
Heating: Raise the temperature to 160-180°C and maintain for 4-6 hours with stirring. Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: After cooling, carefully pour the reaction mixture into water. Neutralize the solution to a pH of ~7.0 using a 50% NaOH solution.
-
Extraction: Perform a liquid-liquid extraction using ethyl acetate to move the organic product from the aqueous phase.
-
Washing and Drying: Wash the combined organic phases with saturated brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by crystallization from a suitable solvent (e.g., toluene or ethanol) to yield the final product.
Core Reactivity: Nucleophilic Aromatic Substitution
The electron-withdrawing nature of the anthraquinone core, combined with the electronegativity of the chlorine atoms, makes the C2 and C3 positions susceptible to nucleophilic aromatic substitution (SₙAr). This is the most important reaction for this scaffold in drug discovery and materials science.[2] It allows for the introduction of diverse functionalities.
A prime example is the synthesis of dyes, where amines or phenols are used as nucleophiles to displace the chlorine atoms.[3]
Caption: Nucleophilic substitution at the C2/C3 positions.
Applications in Drug Discovery and Materials Science
While this compound itself is not a therapeutic agent, it is a high-value starting material. The broader anthraquinone class is a rich source of pharmacologically active compounds.[16]
-
Anticancer Drug Design: The anthraquinone framework is a privileged scaffold for anticancer agents, primarily due to its ability to intercalate DNA and inhibit topoisomerase II, an enzyme critical for cancer cell replication.[1] By using this compound, medicinal chemists can synthesize novel derivatives with modified side chains at the 2 and 3 positions to optimize DNA binding, improve cell permeability, enhance selectivity for cancer cells, and reduce cardiotoxicity associated with classic drugs like doxorubicin.[1]
-
NTPDase Inhibitors: Modified anthraquinone derivatives have been successfully developed as potent and selective inhibitors of ectonucleoside triphosphate diphosphohydrolases (NTPDases), which are therapeutic targets for inflammation and cancer.[17] The synthesis of these complex inhibitors often relies on reactive intermediates like chlorinated anthraquinones.
-
Dyes and Functional Materials: It serves as a key intermediate in the synthesis of vat dyes and pigments.[2] The substituted anthraquinones can exhibit unique photophysical properties, making them candidates for use in fluorescent probes and sensor technologies.[18]
Caption: From core scaffold to diverse applications.
Safety and Handling Protocols
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[21] Avoid all personal contact.[21]
-
Toxicity: Assume the compound is toxic if swallowed, based on data from analogues like DDQ.[19][21] Ingestion of related nitriles and quinones can be hazardous.[21] Avoid creating dust, as inhalation may cause respiratory irritation or more severe health effects.[21]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing and reducing agents.[21]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.
| Hazard Category | Precaution / Response | Source(s) |
| Ingestion | Assumed toxic. Rinse mouth, seek immediate emergency medical attention. | [19] |
| Inhalation | Avoid breathing dust. May cause respiratory irritation. Move to fresh air. | [21] |
| Skin Contact | May cause irritation. Wash with plenty of soap and water. | [19] |
| Eye Contact | May cause irritation. Rinse cautiously with water for several minutes. | [19] |
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An In-Depth Technical Guide to the Synthesis of 2,3-Dichloroanthraquinone
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of 2,3-Dichloroanthraquinone
This compound is a significant chlorinated derivative of anthraquinone. Its chemical structure, characterized by the presence of two chlorine atoms on the anthraquinone core, imparts unique reactivity, making it a valuable intermediate in the synthesis of a variety of functional organic molecules.[1] Primarily, it serves as a crucial building block in the production of advanced dyes and pigments.[1] The specific substitution pattern of the chlorine atoms influences the final color and properties of these colorants. Beyond its role in materials science, the anthraquinone scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives are often explored for their potential biological activities. This guide provides a comprehensive overview of the synthetic pathways to this compound, offering in-depth technical details and practical insights for researchers in organic synthesis and drug development.
Part 1: The Primary Synthetic Route: A Two-Step Approach from o-Dichlorobenzene
The most direct and industrially relevant synthesis of this compound proceeds through a classic two-step sequence: a Friedel-Crafts acylation followed by an acid-catalyzed intramolecular cyclization. This pathway leverages readily available starting materials and well-established reaction principles.
Step 1: Friedel-Crafts Acylation of o-Dichlorobenzene with Phthalic Anhydride
The initial step involves the electrophilic aromatic substitution of o-dichlorobenzene with phthalic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). This reaction forms the key intermediate, 2-(3,4-dichlorobenzoyl)benzoic acid.
Mechanism and Regioselectivity:
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry.[2] In this reaction, the Lewis acid activates the phthalic anhydride, generating a highly electrophilic acylium ion. The o-dichlorobenzene, though deactivated by the electron-withdrawing chlorine atoms, acts as the nucleophile.
The regioselectivity of the acylation is governed by the directing effects of the two chlorine substituents. While halogens are deactivating, they are ortho-, para-directing. In the case of o-dichlorobenzene, the incoming electrophile is directed to the positions ortho and para to the chlorine atoms. Steric hindrance plays a significant role in favoring substitution at the less hindered position, leading predominantly to the formation of 2-(3,4-dichlorobenzoyl)benzoic acid.
Sources
Introduction: The Strategic Importance of 2,3-Dichloroanthraquinone
An In-Depth Technical Guide to 2,3-Dichloroanthraquinone (CAS No. 84-45-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
This compound is a chlorinated derivative of anthraquinone, a polycyclic aromatic quinone.[1] Its chemical backbone, the 9,10-anthracenedione structure, is a privileged scaffold in medicinal chemistry and materials science, most notably as the core of many commercial dyes and pigments. The introduction of two chlorine atoms at the 2 and 3 positions significantly modulates the electronic properties of the quinone system.[1] This substitution enhances the molecule's reactivity towards nucleophiles and serves as a critical intermediate for the synthesis of a wide range of functionalized anthraquinone derivatives.[1] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and analytical characterization, offering field-proven insights for its effective utilization in research and development.
Molecular Structure and Physicochemical Properties
The foundational characteristics of a chemical compound dictate its behavior in a reaction system, its solubility, and its safety profile. This compound is a solid, yellow crystalline powder with poor aqueous solubility.[2][3] Its key properties are summarized below.
Diagram: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source(s) |
| Identifiers | ||
| CAS Number | 84-45-7 | [2][4][5][6] |
| Molecular Formula | C₁₄H₆Cl₂O₂ | [2][4][5] |
| Molecular Weight | 277.10 g/mol | [4][5] |
| Exact Mass | 275.9744848 u | [1][5] |
| Physical Properties | ||
| Melting Point | 267 °C | [1][4][5] |
| Boiling Point | 455.2 °C at 760 mmHg | [1][4][5] |
| Density | 1.514 g/cm³ | [1][4][5] |
| Flash Point | 191.7 °C | [1][4][5] |
| Water Solubility | Insoluble (2.1E-5 g/L at 25 °C) | [2] |
| Computed Properties | ||
| XLogP3 | 4.6 | [1][5] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1][5] |
| Topological Polar Surface Area | 34.1 Ų | [2][5] |
| Heavy Atom Count | 18 | [1][5] |
Synthesis Pathways
The synthesis of chloroanthraquinones can be approached through various methods, often involving direct chlorination or starting from functionalized precursors. A common industrial approach involves the reaction of a substituted anthraquinone with a chlorinating agent. For instance, a patented method describes the synthesis of chlorinated anthraquinones from nitroanthraquinones using a tetrachlorophenylphosphine reagent, which avoids the use of heavy metals.[7]
Diagram: General Synthesis Workflow
Caption: Generalized workflow for chloroanthraquinone synthesis.
Representative Synthetic Protocol
The following protocol is a representative example based on established principles for the synthesis of chlorinated anthraquinones.[7] Note: This is a generalized procedure and requires optimization and adherence to all laboratory safety protocols.
-
Reagent Preparation (In Situ): In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, prepare the chlorination reagent. For example, tetrachlorophenylphosphine can be generated by passing chlorine gas through a mixture of dichlorophenylphosphine and phenylphosphonic dichloride at a controlled temperature (e.g., ≤30°C).[7]
-
Reaction: To the freshly prepared chlorination reagent, add the anthraquinone precursor (e.g., 2-nitroanthraquinone). Heat the mixture under an inert atmosphere to 160–180°C and maintain for 4–6 hours with vigorous stirring.[7] The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of cold water. Neutralize the acidic solution to a pH of ~7.0 using a base, such as a 50% sodium hydroxide solution.[7]
-
Extraction: Transfer the neutralized slurry to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Perform multiple extractions (e.g., 3x with 100mL portions) to ensure complete recovery.[7]
-
Washing and Drying: Combine the organic phases and wash with a saturated brine solution to remove residual water and inorganic salts. Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate or sodium sulfate.[7]
-
Isolation and Purification: Remove the drying agent by filtration. Concentrate the filtrate using a rotary evaporator to reduce the volume. Cool the concentrated solution in an ice bath to induce crystallization.[7] Collect the precipitated crystals by suction filtration.
-
Validation: Dry the purified crystals under vacuum. Determine the melting point and compare it to the literature value (267°C).[1][4][5] Confirm the structure and purity using spectroscopic methods (¹³C NMR, IR, and Mass Spectrometry).
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic nature of its aromatic core, which is enhanced by the electron-withdrawing effects of both the carbonyl groups and the chlorine substituents. This makes the chlorinated positions (C-2 and C-3) susceptible to nucleophilic aromatic substitution (SₙAr) . This reactivity is the cornerstone of its utility as a chemical intermediate.
A prime example is its reaction with amines to produce 1,4-diamino-2,3-dichloroanthraquinone derivatives, which are important precursors for dyes.[8][9][10] The reaction proceeds through a classic addition-elimination mechanism.
Diagram: Nucleophilic Aromatic Substitution (SₙAr) Mechanism
Caption: Generalized mechanism for SₙAr on this compound.
Causality of Reactivity:
-
Activation: The two carbonyl groups strongly withdraw electron density from the aromatic rings via resonance and induction, making the entire ring system electron-deficient and thus "activated" for nucleophilic attack.
-
Stabilization: The negative charge of the intermediate (Meisenheimer complex) is stabilized by delocalization onto the electron-withdrawing carbonyl groups. This stabilization lowers the activation energy of the first, rate-determining step.
-
Leaving Group: The chloride ion is a good leaving group, facilitating the rapid second step (elimination) to restore aromaticity.
This predictable reactivity allows for the rational design of derivatives by selecting appropriate nucleophiles (e.g., amines, alkoxides, thiolates) to displace one or both chlorine atoms.
Applications in Synthesis
The primary application of this compound is as a key intermediate in the synthesis of dyes and high-performance pigments.[1] Its derivatives are valued for their vibrant colors and stability.[9]
-
Vat Dyes: Functionalized anthraquinones are precursors to vat dyes, which are known for their excellent lightfastness and durability, particularly for coloring cotton textiles.
-
Disperse Dyes: The synthesis of compounds like 1,4-diamino-2,3-dicyanoanthraquinone from precursors related to this compound leads to important disperse dyes, such as Disperse Blue 60, used for coloring polyester fibers.[11]
-
Functional Materials: The rigid, planar structure of the anthraquinone core, combined with the ability to introduce various functional groups via the chloro-substituents, makes it a target for creating materials with specific optical or electronic properties, including dichroic dyes for liquid crystal displays (LCDs).[12]
Analytical Characterization
Unambiguous identification and purity assessment of this compound are critical for its use in synthesis. A combination of spectroscopic techniques is employed for this purpose.
Table 2: Key Spectroscopic Data for Structural Elucidation
| Technique | Expected Features | Rationale & Interpretation | Source(s) |
| ¹³C NMR | ~180 ppm (C=O), 125-145 ppm (aromatic C) | The carbonyl carbons are highly deshielded and appear far downfield. The spectrum will show distinct signals for the substituted and unsubstituted aromatic rings. | [13] |
| IR Spectroscopy | ~1670 cm⁻¹ (C=O stretch), ~1590 cm⁻¹ (C=C aromatic stretch), ~800-900 cm⁻¹ (C-Cl stretch) | The strong absorption for the conjugated ketone is characteristic of the quinone structure. The C-Cl stretch confirms the presence of the halogen substituents. | [14] |
| Mass Spectrometry | Molecular ion (M⁺) peak at m/z 276, Isotopic pattern (M+2, M+4) | The molecular weight is 277.1, but the nominal mass is 276 (for ³⁵Cl). The presence of two chlorine atoms will produce a characteristic isotopic cluster with a ratio of approximately 9:6:1 for the M⁺, M+2, and M+4 peaks, respectively, providing definitive evidence for dichlorination. | [14] |
Safety and Toxicology
Detailed toxicological data for this compound itself is not widely available in the provided search results.[2] However, related chlorinated quinones and anthraquinone derivatives warrant careful handling. Safety data sheets for similar compounds indicate potential hazards. For example, the related compound 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is classified as toxic if swallowed and releases toxic gas upon contact with water.[15]
General Handling Protocol:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[3]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It may be considered hazardous waste.[15]
Conclusion
This compound is more than a simple chlorinated aromatic; it is a strategic building block whose value lies in its predictable and versatile reactivity. The electron-deficient nature of its core, activated by both quinone and chloro substituents, makes it an ideal substrate for SₙAr reactions, opening a gateway to a vast array of functionalized anthraquinone derivatives. For researchers in dye chemistry, materials science, and synthetic methodology, a thorough understanding of its properties, handling, and reaction mechanisms is essential for leveraging its full synthetic potential.
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2,3-Dichloro-9,10-anthraquinone - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
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2,3-DICHLORO-5,6-DICYANO-P- BENZOQUINONE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
- Synthesis method of chloroanthraquinone.
- Process for preparing 1,4-diamino-2,3-dicyan anthraquinone.
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STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. eGyanKosh. [Link]
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Problems from Previous Years' Exams. University of California, Irvine. [Link]
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Dyes, Anthraquinone. Kirk-Othmer Encyclopedia of Chemical Technology. [Link]
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Introduction: The Anthraquinone Core and the Significance of Substitution
An In-depth Technical Guide to the Molecular Structure of 2,3-Dichloroanthraquinone
Abstract: This guide provides a comprehensive technical overview of the molecular structure of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize anthraquinone-based scaffolds in their work. This document moves beyond a simple recitation of properties, instead focusing on the principles of structural elucidation, the logic behind experimental choices, and the molecule's potential as a versatile synthon for creating novel chemical entities. We will explore the definitive characterization of its chemical architecture, its synthetic utility, and its relevance as a core scaffold in medicinal chemistry.
The anthraquinone framework, a tricyclic aromatic quinone, is a privileged scaffold in both industrial chemistry and drug discovery. Its rigid, planar structure allows it to function as a DNA intercalator and an inhibitor of critical enzymes like topoisomerase II, forming the basis for widely used chemotherapeutics such as doxorubicin and mitoxantrone.[1][2] The biological and chemical properties of an anthraquinone derivative are exquisitely controlled by the nature and position of its substituents.
This guide focuses on this compound (CAS No. 84-45-7), an isomer whose specific substitution pattern imbues it with unique reactivity. Unlike its isomers, the placement of two chlorine atoms on the same aromatic ring, adjacent to one another, creates a highly activated system for nucleophilic substitution. Understanding and confirming this precise molecular structure is the critical first step in harnessing its potential for the synthesis of novel dyes, functional materials, and, most importantly for our audience, libraries of potential therapeutic agents.[3][4]
Physicochemical and Structural Properties
A compound's identity begins with its fundamental properties. These values, summarized in Table 1, provide the basic data required for handling, reaction setup, and preliminary characterization.
| Property | Value | Source(s) |
| CAS Number | 84-45-7 | [5][6][7] |
| Molecular Formula | C₁₄H₆Cl₂O₂ | [3][7][8] |
| Molecular Weight | 277.11 g/mol | [7][8] |
| Melting Point | 267 °C | [3][8] |
| Boiling Point | 455.2 °C at 760 mmHg | [3][8] |
| Density | 1.514 g/cm³ | [3][8] |
| Appearance | Yellow to orange powder (typical) | N/A |
| Solubility | Insoluble in water | [7] |
| InChI Key | KPYPNTLKDIYIKB-UHFFFAOYSA-N | [7] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl | [3][7] |
Part 1: A Workflow for Unambiguous Structural Elucidation
Mass Spectrometry (MS)
Expertise & Experience: The first step is to confirm the molecular weight and elemental composition. For a compound containing chlorine, MS offers a highly characteristic isotopic signature that serves as a powerful diagnostic tool.
Protocol: Analysis by Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.
-
Ionization: Utilize a standard electron ionization energy of 70 eV.
-
Data Acquisition: Scan a mass range from m/z 50 to 400.
-
Interpretation:
-
Molecular Ion (M⁺): Expect a cluster of peaks corresponding to the molecular ion. The nominal mass is 276 g/mol (for ³⁵Cl₂).
-
Isotopic Pattern: The key diagnostic is the pattern created by the two chlorine isotopes (³⁵Cl and ³⁷Cl). Look for three primary peaks in the molecular ion cluster:
-
M⁺: (C₁₄H₆³⁵Cl₂) at ~275.97 m/z.
-
M+2: (C₁₄H₆³⁵Cl³⁷Cl) at ~277.97 m/z.
-
M+4: (C₁₄H₆³⁷Cl₂) at ~279.97 m/z.
-
-
Peak Ratios: The theoretical intensity ratio of M⁺ : M+2 : M+4 is approximately 100:65:10 (or ~9:6:1). Observing this pattern provides strong evidence for the presence of two chlorine atoms.
-
Trustworthiness: This isotopic pattern is a built-in validation. If the M+2 peak is not roughly 65% of the M⁺ peak, the presence of two chlorines is questionable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: While MS confirms the formula, NMR spectroscopy elucidates the precise connectivity and confirms the isomeric identity. The symmetry of the molecule and the electronic environment of each proton and carbon atom generate a unique spectral fingerprint.
Protocol: ¹H and ¹³C NMR Analysis
-
Solvent Selection: The compound is non-polar. Deuterated chloroform (CDCl₃) is an appropriate solvent.
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of CDCl₃. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition (400 MHz or higher):
-
Acquire a standard proton spectrum.
-
Expected ¹H Spectrum: The structure has two distinct sets of protons, leading to a highly predictable spectrum.
-
H1/H4 and H5/H8 Protons: The protons on the unsubstituted ring (positions 5, 6, 7, 8) will appear as a complex multiplet, likely in the range of δ 8.2-8.4 ppm.
-
H6/H7 Protons: The protons on the dichlorinated ring (positions 1 and 4) will appear as a sharp singlet around δ 8.3 ppm, as they are chemically equivalent and have no adjacent protons to couple with.
-
Contrast with Isomers: This is distinct from what would be expected for 1,8-dichloroanthraquinone, which would show three distinct signals in the aromatic region, or 1,5-dichloroanthraquinone, which would show two distinct doublets and a triplet.
-
-
-
¹³C NMR Acquisition (100 MHz or higher):
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expected ¹³C Spectrum: Due to the molecule's C₂ᵥ symmetry, we expect to see 7 unique carbon signals (not 14).
-
Carbonyl Carbons (C9/C10): A signal in the δ 181-183 ppm range.
-
Chlorine-bearing Carbons (C2/C3): A signal in the δ 135-140 ppm range.
-
Aromatic Carbons: The remaining five signals will be in the δ 127-135 ppm range.
-
-
Authoritative Grounding: Published data confirms these assignments.[6]
-
Trustworthiness: The combination of the singlet in the ¹H NMR and the presence of exactly 7 signals in the ¹³C NMR provides a self-validating dataset that strongly confirms the 2,3-dichloro substitution pattern.
Part 2: Synthesis and Utility as a Chemical Synthon
Expertise & Experience: The true value of this compound for a drug development professional lies in its reactivity. The electron-withdrawing effect of the two carbonyl groups, combined with the inductive effect of the chlorine atoms, makes the C2 and C3 positions highly susceptible to nucleophilic aromatic substitution (SₙAr). This transforms the molecule from a simple intermediate into a versatile platform for building molecular diversity. The reactivity is analogous to that of the well-studied 2,3-dichloro-1,4-naphthoquinone, which is a cornerstone for synthesizing biologically active heterocyclic quinones.[9][10]
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The Solubility of 2,3-Dichloroanthraquinone in Organic Solvents: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the solubility of 2,3-dichloroanthraquinone in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, provides a robust experimental protocol for its determination, and offers insights into the practical application of this knowledge.
Introduction: The Significance of this compound
This compound is a halogenated aromatic compound belonging to the anthraquinone family. Anthraquinone and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as intermediates in the synthesis of dyes and pigments.[1][2] The fused polycyclic structure of anthraquinones provides a rigid, planar, and aromatic scaffold, which is a key feature for intercalation with DNA and inhibition of enzymes like topoisomerase-II, making them valuable pharmacophores in anticancer drug discovery.[3] The solubility of these compounds is a critical parameter that dictates their utility in various applications, from reaction chemistry to formulation and biological assays. Understanding and predicting the solubility of this compound in different organic solvents is therefore paramount for its effective use.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₄H₆Cl₂O₂ | [1][4][5] |
| Molecular Weight | 277.1 g/mol | [1][4][5] |
| Melting Point | 267°C | [1][5] |
| Appearance | Crystalline solid | |
| Water Solubility | Insoluble (2.1 x 10⁻⁵ g/L at 25°C) | [4] |
| LogP | 3.76880 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [4][6] |
| Hydrogen Bond Donor Count | 0 | [6] |
The very low water solubility and a LogP value greater than 3 indicate that this compound is a lipophilic and hydrophobic compound.
Theoretical Framework: The Science of Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces between the solute and solvent molecules.[7] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
The key intermolecular forces at play include:
-
Van der Waals Forces (London Dispersion Forces): These are weak, transient forces that exist between all molecules and are particularly significant for nonpolar compounds. The large, aromatic structure of this compound results in substantial surface area for these interactions.
-
Dipole-Dipole Interactions: The presence of two carbonyl groups and two chlorine atoms introduces polarity into the this compound molecule, creating a permanent dipole moment. Polar solvents will interact with these dipoles.
-
Hydrogen Bonding: this compound has two carbonyl oxygen atoms that can act as hydrogen bond acceptors. Protic solvents (e.g., alcohols) can form hydrogen bonds with the solute, enhancing solubility. However, the molecule itself lacks hydrogen bond donors.
The interplay of these forces determines the solubility of this compound in various organic solvents. Nonpolar aromatic solvents like toluene and benzene can interact favorably through π-π stacking with the anthraquinone core. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent solvents for a wide range of organic compounds due to their large dipole moments and ability to solvate both polar and nonpolar moieties.[8] Polar protic solvents like ethanol can engage in hydrogen bonding, but the large nonpolar backbone of the anthraquinone may limit solubility.
Conceptual Diagram of Solute-Solvent Interactions
Caption: Intermolecular forces governing solubility.
Qualitative Solubility Profile of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Aromatic | Toluene, Benzene | Soluble | Favorable π-π stacking interactions with the anthraquinone core. |
| Halogenated | Dichloromethane, Chloroform | Soluble | Similar polarity and ability to engage in dipole-dipole and van der Waals interactions. |
| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | Polar aprotic nature allows for effective solvation of the polar groups. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Sparingly Soluble | Lower polarity compared to ketones may lead to reduced solubility. |
| Alcohols | Ethanol, Methanol | Sparingly Soluble | Hydrogen bonding with the carbonyl groups is possible, but the large nonpolar backbone may limit solubility. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Highly Soluble | Strong dipole moments and ability to dissolve a wide range of compounds. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Insoluble | "Like dissolves like" principle; the high polarity of the solute is not compatible with nonpolar aliphatic solvents. |
Experimental Determination of Solubility: The Equilibrium Shake-Flask Method
For a compound with low aqueous solubility like this compound, the "shake-flask" method is the gold standard for determining its equilibrium solubility in organic solvents.[10][11] This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (enough to ensure a solid phase remains at equilibrium) into a series of glass vials.
-
Add a precise volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C).
-
Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at different time points.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.
-
To ensure complete removal of undissolved solid, centrifuge the samples at a high speed.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE). This step is critical to avoid aspirating any solid particles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately determine the concentration of the unknown samples.
-
-
Calculation:
-
Calculate the solubility of this compound in the specific solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
-
Experimental Workflow Diagram
Caption: Shake-flask method workflow.
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound was not found, the SDS for related chloroanthraquinones indicates that these compounds should be handled with care.[12][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its application in research and development. While quantitative data is sparse, a strong understanding of its physicochemical properties and the principles of intermolecular forces allows for a reliable prediction of its solubility behavior. The compound is expected to be highly soluble in polar aprotic solvents like DMSO and halogenated solvents like dichloromethane, with moderate to low solubility in alcohols and nonpolar aliphatic solvents. The equilibrium shake-flask method provides a robust and reliable means for the experimental determination of its solubility. Adherence to proper safety protocols is essential when handling this and related compounds. This guide provides the necessary theoretical and practical framework to empower researchers to effectively work with this compound.
References
- Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical research, 12(3), 413-420.
- Avdeef, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Bioavailability (pp. 45-92). John Wiley & Sons, Inc.
- Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of pharmaceutical and biomedical analysis, 46(2), 335-341.
-
BioCrick. (n.d.). 2,3-Dimethylanthraquinone. Retrieved from [Link]
-
ChemSrc. (2023, August 25). This compound. Retrieved from [Link]
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ECHA. (n.d.). 1,4-Diamino-2,3-dihydroanthracene-9,10-dione. Retrieved from [Link]
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EPA. (1975). Industrial Process Profiles for Environmental Use: Chapter 7 - Organic Dyes and Pigments Industry. Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
- Mishra, B., Acharya, P. C., & De, U. C. (2023). Redefining Anthraquinone-based Anticancer Drug Design through Subtle Chemical Modifications. Anticancer Agents in Medicinal Chemistry.
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (2023, August 8). Measurement and correlation of solubility of anthraquinone dyestuffs in supercritical carbon dioxide. Retrieved from [Link]
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Spectrum Dyes & Chemicals Pvt. Ltd. (n.d.). Proposed Synthetic Organic Chemicals Manufacturing Unit (Dyes & Dye Intermediates) along with 4 MW CPP. Retrieved from [Link]
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Wikipedia. (n.d.). 1,4-Diamino-2,3-dihydroanthraquinone. Retrieved from [Link]
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Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
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World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2,3-Dichloroanthraquinone
This guide provides an in-depth technical overview of the essential spectroscopic techniques for the characterization of 2,3-dichloroanthraquinone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation to explain the causality behind experimental choices and the logic of spectral interpretation, ensuring a robust understanding of the molecule's structural identity.
Introduction: The Molecular Blueprint of this compound
This compound is a chlorinated derivative of anthraquinone, a core scaffold in many dyes, pigments, and pharmacologically active compounds.[1] Its chemical structure, 2,3-dichloroanthracene-9,10-dione, features a planar, conjugated system that dictates its unique spectroscopic properties.[1][2] Accurate and comprehensive characterization is paramount for quality control, reaction monitoring, and elucidating structure-activity relationships. This guide details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy to establish a definitive analytical profile of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unambiguous information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the anthraquinone core.
Expert Insight: The Rationale for Solvent Selection
The choice of a deuterated solvent is the most critical parameter in NMR sample preparation. The ideal solvent must fully dissolve the analyte without contributing interfering signals to the spectrum. For a sparingly soluble, non-polar compound like this compound, Chloroform-d (CDCl₃) is an excellent first choice due to its good solubilizing power and single residual proton peak at ~7.26 ppm.[3] If solubility is insufficient, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, though its residual proton peak at ~2.50 ppm and water peak around 3.3 ppm must be considered.[4][5]
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and transfer it to a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).
-
Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved. Complete dissolution is crucial for acquiring high-resolution spectra.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer.
-
Locking & Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the ¹H and ¹³C spectra using standard pulse programs. For ¹³C NMR, proton decoupling is employed to produce a spectrum with single lines for each unique carbon atom.
Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation and data acquisition.
¹³C NMR Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments. Given the molecule's symmetry, 7 distinct signals are expected out of the 14 total carbons.
| Carbon Atom | Chemical Shift (δ) ppm | Rationale for Assignment |
| C-9, C-10 | ~181 | Carbonyl carbons, highly deshielded. |
| C-2, C-3 | ~138 | Aromatic carbons directly attached to electron-withdrawing chlorine atoms. |
| C-4a, C-9a | ~134 | Quaternary aromatic carbons at the ring junctions. |
| C-5, C-8 | ~134 | Aromatic C-H carbons in the unsubstituted ring. |
| C-6, C-7 | ~128 | Aromatic C-H carbons in the unsubstituted ring. |
| C-1, C-4 | ~129 | Aromatic C-H carbons adjacent to the chlorinated ring. |
| C-8a, C-10a | ~132 | Quaternary aromatic carbons at the ring junctions. |
| Note: Data is based on published values for 2,3-dichloro-9,10-anthraquinone in CDCl₃.[6] Precise chemical shifts can vary slightly based on concentration and instrument. |
¹H NMR Spectroscopic Data
The ¹H NMR spectrum is predicted to be simple due to the molecule's C₂ᵥ symmetry. The six protons will give rise to two distinct multiplets.
| Proton(s) | Predicted Shift (δ) ppm | Multiplicity | Coupling (J) | Rationale for Assignment |
| H-1, H-4 | ~8.2-8.4 | Multiplet (dd) | ortho, meta | Protons adjacent to the electron-withdrawing quinone and chlorinated ring. |
| H-5, H-8 | ~8.2-8.4 | Multiplet (dd) | ortho, meta | Protons peri to the carbonyl groups, experiencing strong deshielding. |
| H-6, H-7 | ~7.8-7.9 | Multiplet (dd) | ortho, ortho | Protons on the unsubstituted aromatic ring. |
| Note: This is a predicted spectrum based on known substituent effects in anthraquinone systems.[7][8] Experimental verification is required. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, which act as molecular fingerprints. For this compound, the most prominent features will be the carbonyl (C=O) and aromatic absorptions.
Expert Insight: Sample Preparation for Solids
For solid samples, the KBr (potassium bromide) pellet technique is the gold standard.[9][10] The analyte must be ground into a very fine powder and intimately mixed with dry KBr. This minimizes scattering of the infrared beam (the Christiansen effect) and ensures a high-quality, sharp spectrum.[9] The KBr itself is transparent in the mid-IR region, providing a clean background.
Experimental Protocol: KBr Pellet Preparation
-
Grinding: Add ~1 mg of this compound and ~100 mg of dry, spectroscopic-grade KBr to an agate mortar.
-
Mixing: Grind the mixture thoroughly with a pestle for 3-5 minutes until it is a fine, homogenous powder.
-
Pressing: Transfer the powder to a pellet press die and apply several tons of pressure for approximately 1-2 minutes to form a thin, transparent, or translucent pellet.
-
Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.
Workflow for IR Analysis (KBr Method)
Caption: Workflow for solid-state IR analysis using the KBr pellet method.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| ~1675 | C=O stretch (quinone) | Confirms the presence of the conjugated ketone functional groups. A strong, sharp absorption. |
| ~1590, ~1470 | C=C stretch (aromatic) | Indicates the presence of the aromatic rings. |
| ~3050-3100 | C-H stretch (aromatic) | Aromatic C-H bonds. Typically weaker than aliphatic C-H stretches. |
| ~1300 | C-C stretch | Skeletal vibrations of the anthraquinone core. |
| ~800-900 | C-Cl stretch | Confirms the presence of the chlorine substituents. |
| Note: These are typical frequency ranges. The exact positions can be influenced by the solid-state packing of the crystal lattice. |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing valuable information about its conjugated π-system. The extended conjugation of the anthraquinone core gives rise to characteristic absorption bands.
Expert Insight: The Role of the Solvent and Electronic Transitions
The UV-Vis spectrum of anthraquinone derivatives is characterized by two primary types of electronic transitions: high-intensity π → π* transitions in the UV region and lower-intensity n → π* transitions that can extend into the visible region.[11][12] The solvent can significantly influence the position of the maximum absorption wavelength (λmax), a phenomenon known as solvatochromism.[13] Polar solvents like ethanol can interact with the molecule's dipole moment, often causing a shift in the absorption bands compared to non-polar solvents.[12] Ethanol is a common choice as it is transparent in the relevant UV-Vis range and can dissolve a wide range of organic compounds.[14]
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Solution Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol or dichloromethane) of a known concentration (e.g., 1 mg/100 mL). Perform serial dilutions to obtain a final concentration that gives a maximum absorbance between 0.5 and 1.5 AU.
-
Spectrometer Blank: Fill a quartz cuvette with the pure solvent and use it to record a baseline or "blank" spectrum.
-
Sample Measurement: Rinse and fill a matched quartz cuvette with the sample solution.
-
Acquisition: Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum over the desired range (e.g., 200-800 nm).
Workflow for UV-Vis Analysis
Caption: Workflow for solution-phase UV-Vis spectroscopic analysis.
Expected UV-Vis Absorption Data
The spectrum is expected to show multiple absorption bands characteristic of the anthraquinone chromophore.
| Approx. λmax (nm) | Transition Type | Region | Characteristics |
| ~250-280 | π → π | UV-C / UV-B | High molar absorptivity (ε), related to the benzenoid rings. |
| ~330 | π → π | UV-A | Moderate intensity, related to the quinoid system. |
| >350 | n → π* | UV-A / Visible | Low molar absorptivity (ε), arises from non-bonding electrons on carbonyl oxygens. Often appears as a shoulder. |
| Note: Data represents typical values for anthraquinone systems in ethanol.[11][12] The chlorine substituents are auxochromes and may cause slight bathochromic (red) or hypsochromic (blue) shifts. |
Conclusion
The collective data from NMR, IR, and UV-Vis spectroscopy provides a comprehensive and self-validating analytical profile for this compound. ¹³C and ¹H NMR confirm the specific arrangement of atoms in the molecular skeleton, IR spectroscopy verifies the presence of critical functional groups, and UV-Vis spectroscopy characterizes the electronic nature of the conjugated system. Together, these techniques provide the robust, reliable data required by researchers and drug development professionals to confirm the identity, purity, and structure of this important chemical entity.
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Sieckmann, R. (1991). Magn. Res. Chem., 29, 264. As cited by SpectraBase. (URL: [Link])
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Gedefaw, D., et al. (2007). Spectral investigations on 2,3-bis(chloromethyl)-1,4- anthraquinone: solvent effects and host-guest interactions. PubMed. (URL: [Link])
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Fotsing, J. R., et al. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. PubMed Central. (URL: [Link])
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An In-Depth Technical Guide to the Electrophilic Sites of 2,3-Dichloroanthraquinone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical analysis of the electrophilic sites of 2,3-dichloroanthraquinone, a key intermediate in the synthesis of dyes, pigments, and pharmacologically active molecules. Understanding the electrophilic nature of this compound is paramount for predicting its reactivity, designing novel synthetic routes, and developing new chemical entities. This document moves beyond a simple recitation of facts to explain the underlying electronic principles and provide both theoretical and practical frameworks for harnessing the unique reactivity of this versatile scaffold.
Introduction: The Anthraquinone Core and the Influence of Dichlorination
The 9,10-anthraquinone framework is a privileged structure in medicinal chemistry and materials science, known for its rigid, planar geometry and its inherent electron-deficient nature. The two carbonyl groups at the C9 and C10 positions act as powerful electron-withdrawing groups, influencing the electron density across the entire aromatic system.
The introduction of two chlorine atoms at the C2 and C3 positions, as in this compound, further modulates the electronic landscape of the molecule. Chlorine, being an electronegative atom, exerts a strong electron-withdrawing inductive effect (-I), which further depletes electron density from the aromatic ring to which it is attached. This heightened electrophilicity makes this compound a prime substrate for nucleophilic attack, particularly through nucleophilic aromatic substitution (SNAr) reactions.
Theoretical Framework: Unveiling the Electrophilic Hotspots
The electrophilic sites of this compound can be predicted and rationalized through a combination of fundamental electronic effects and advanced computational modeling.
The Interplay of Inductive and Resonance Effects
The reactivity of the this compound nucleus is governed by a delicate balance of inductive and resonance effects.
-
Inductive Effect (-I): The carbonyl groups and the chlorine atoms strongly pull electron density away from the aromatic rings through the sigma bonds. This effect is most pronounced at the carbon atoms directly attached to these electron-withdrawing groups.
-
Resonance Effect (-M): The carbonyl groups also withdraw electron density via resonance, delocalizing the pi-electrons of the aromatic system. This effect primarily deactivates the entire ring system towards electrophilic attack but, crucially, activates it for nucleophilic substitution.
The confluence of these effects renders the carbon atoms of the dichloro-substituted ring significantly more electron-poor and, therefore, more susceptible to nucleophilic attack.
Computational Insights: Visualizing Electrophilicity
Modern computational chemistry provides powerful tools to visualize and quantify the electrophilic character of different atomic sites within a molecule.
A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are the primary targets for nucleophiles. For this compound, the MEP map is expected to show a significant region of positive potential around the dichloro-substituted aromatic ring, particularly at the C2 and C3 positions.
Workflow for Generating a Molecular Electrostatic Potential (MEP) Map
Caption: Workflow for generating a Molecular Electrostatic Potential (MEP) map.
The Fukui function, f(r), is a concept derived from density functional theory that helps in identifying the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks.[1][2] Specifically, the Fukui function for nucleophilic attack (f+(r)) indicates the change in electron density at a particular point when an electron is added to the system. A higher value of f+(r) at an atomic site suggests a greater susceptibility to nucleophilic attack. For this compound, the condensed Fukui function analysis is predicted to show the largest f+ values for the C2 and C3 carbon atoms.
Experimental Evidence: Probing Electrophilicity through Reactions
The theoretical predictions of the electrophilic sites of this compound are corroborated by its reactivity in various chemical transformations, most notably nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr)
The primary electrophilic sites of this compound are the carbon atoms C2 and C3, which bear the chlorine atoms. These positions are highly activated towards SNAr reactions due to the strong electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom itself. Nucleophiles will readily attack these positions, leading to the displacement of the chloride ion.
The general mechanism for the SNAr reaction at the C2 or C3 position involves two key steps:
-
Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom (C2 or C3), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Chloride Elimination: The aromaticity of the ring is restored by the elimination of the chloride leaving group.
Generalized SNAr Mechanism on this compound
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
The reaction can proceed to give either mono- or di-substituted products, depending on the reaction conditions and the nature of the nucleophile. For instance, the synthesis of various aminoanthraquinone derivatives is often achieved through the reaction of halogenated anthraquinones with amines.[1][3]
Regioselectivity in Nucleophilic Attack
While both C2 and C3 are highly electrophilic, the electronic environment of the mono-substituted intermediate can influence the regioselectivity of a second substitution. The introduction of an electron-donating group in the first substitution step may deactivate the ring towards a second SNAr reaction. Conversely, an electron-withdrawing nucleophile could further activate the remaining chlorinated position.
Other Potential Electrophilic Sites
Although significantly less reactive towards nucleophiles than the C2 and C3 positions, the carbonyl carbons (C9 and C10) can also exhibit electrophilic character. Under certain conditions, particularly with strong, hard nucleophiles, addition to the carbonyl group can occur. However, for the majority of synthetic applications involving nucleophilic reagents, the SNAr pathway at the halogenated positions is the dominant reactive manifold.
Experimental Protocols
The following protocols are illustrative examples of how the electrophilic nature of this compound can be exploited for the synthesis of novel derivatives.
Protocol: Synthesis of a Mono-amino Substituted Anthraquinone
Objective: To demonstrate the mono-substitution of a chlorine atom on this compound via an SNAr reaction with an amine.
Materials:
-
This compound
-
Aniline (or other primary/secondary amine)
-
Potassium Carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq) and aniline (1.1 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired mono-amino substituted anthraquinone.
Protocol: Computational Analysis of Electrophilic Sites
Objective: To theoretically determine the electrophilic sites of this compound using Fukui function analysis.
Software: Gaussian, ORCA, or other quantum chemistry software package.
Methodology:
-
Geometry Optimization: Perform a geometry optimization of the neutral this compound molecule using a suitable level of theory (e.g., DFT with B3LYP functional and 6-31G(d) basis set).
-
Single-Point Calculations: Using the optimized geometry, perform single-point energy calculations for the neutral (N electrons), cationic (N-1 electrons), and anionic (N+1 electrons) states of the molecule.
-
Population Analysis: For each of the three calculations, perform a population analysis (e.g., Mulliken, Löwdin, or Hirshfeld) to obtain the electron population on each atom.
-
Condensed Fukui Function Calculation: Calculate the condensed Fukui function for nucleophilic attack (fk+) for each atom 'k' using the following finite difference approximation: fk+ = qk(N+1) - qk(N) where qk(N+1) is the electron population on atom 'k' in the anionic state and qk(N) is the electron population on atom 'k' in the neutral state.
-
Analysis: Identify the atoms with the highest fk+ values. These correspond to the most probable sites for nucleophilic attack.
Summary of Electrophilic Sites
The electrophilic character of the various positions in this compound can be summarized as follows:
| Position(s) | Primary Electrophilic Character | Governing Factors | Common Reactions |
| C2, C3 | High | -I effect of Chlorine, -M and -I effects of Carbonyls, Good leaving group (Cl⁻) | Nucleophilic Aromatic Substitution (SNAr) |
| C9, C10 | Moderate | Polarization of the C=O bond | Nucleophilic addition (less common) |
| C1, C4 | Low | Proximity to electron-withdrawing carbonyl groups | Generally unreactive to nucleophiles |
| C5-C8 | Very Low | Less influenced by the electron-withdrawing groups | Generally unreactive to nucleophiles |
Conclusion
The electrophilic landscape of this compound is dominated by the C2 and C3 positions, which are highly activated towards nucleophilic aromatic substitution. This pronounced reactivity is a direct consequence of the synergistic electron-withdrawing effects of the two chlorine atoms and the two carbonyl groups. While the carbonyl carbons also possess electrophilic character, their reactivity is generally overshadowed by the SNAr pathway at the chlorinated sites. A thorough understanding of these principles, supported by computational modeling and validated by experimental results, is crucial for the effective utilization of this compound as a building block in the synthesis of complex organic molecules for a wide range of applications in science and industry.
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The Chemical Reactivity of 2,3-Dichloroanthraquinone: A Comprehensive Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the chemical reactivity of 2,3-dichloroanthraquinone, a versatile building block in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the core reactivity principles, reaction mechanisms, and practical experimental protocols. By elucidating the causality behind experimental choices and grounding the discussion in authoritative literature, this guide aims to serve as a valuable resource for harnessing the synthetic potential of this important intermediate.
Introduction: The Structural and Electronic Landscape of this compound
This compound is a chlorinated derivative of anthraquinone, a polycyclic aromatic hydrocarbon.[1] Its chemical formula is C₁₄H₆Cl₂O₂ and it has a molecular weight of 277.1 g/mol .[2][3] The core structure consists of a tricyclic aromatic system with two carbonyl groups at positions 9 and 10, and two chlorine atoms at positions 2 and 3. This arrangement of functional groups imparts a unique electronic character to the molecule, making it a valuable precursor in a variety of chemical transformations.
The electron-withdrawing nature of the two carbonyl groups and the two chlorine atoms renders the anthraquinone nucleus electron-deficient. This electronic characteristic is a key determinant of its reactivity, particularly its susceptibility to nucleophilic attack. The chlorine atoms at the 2 and 3 positions are activated towards nucleophilic aromatic substitution, providing a handle for the introduction of a wide range of functional groups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 84-45-7 | [1][2] |
| Molecular Formula | C₁₄H₆Cl₂O₂ | [2][3] |
| Molecular Weight | 277.1 g/mol | [2][3] |
| Melting Point | 267 °C | [1] |
| Boiling Point | 455.2 °C at 760 mmHg | [1] |
| Density | 1.514 g/cm³ | [1] |
| Solubility | Insoluble in water | [2] |
Nucleophilic Aromatic Substitution: A Gateway to Functional Diversity
The most prominent feature of this compound's reactivity is its propensity to undergo nucleophilic aromatic substitution (SNAᵣ). The electron-deficient nature of the anthraquinone core facilitates the attack of nucleophiles at the chlorinated positions. This class of reactions provides a powerful and versatile method for the synthesis of a diverse array of functionalized anthraquinone derivatives.
Reaction with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is a widely employed strategy for the synthesis of aminoanthraquinone derivatives, which are important intermediates for dyes and biologically active molecules.[4][5] The reaction typically proceeds in a stepwise manner, with the initial substitution of one chlorine atom followed by the substitution of the second, depending on the reaction conditions and the stoichiometry of the reactants.
A key consideration in these reactions is controlling the degree of substitution. The introduction of an electron-donating amino group after the first substitution can deactivate the ring towards a second substitution, often favoring mono-substitution.[6] However, with highly reactive amines or under forcing conditions, disubstitution can occur.
Experimental Protocol: Synthesis of 2,3-Diaminoanthraquinone
A common method for the synthesis of 2,3-diaminoanthraquinone involves the reaction of this compound with ammonia.[7]
Step-by-Step Methodology:
-
In a pressure vessel, suspend this compound in an aqueous or alcoholic solution of ammonia.
-
Optionally, a copper-based catalyst can be added to facilitate the reaction.
-
Seal the vessel and heat the mixture to a temperature typically ranging from 150 to 200 °C.
-
Maintain the reaction at this temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the vessel to room temperature and carefully release the pressure.
-
The product, 2,3-diaminoanthraquinone, will precipitate out of the solution.
-
Collect the solid product by filtration, wash it with water to remove any inorganic salts, and then with a suitable organic solvent to remove any unreacted starting material.
-
Dry the product under vacuum to obtain pure 2,3-diaminoanthraquinone.[7]
Causality Behind Experimental Choices:
-
Pressure Vessel: The use of a sealed vessel is necessary to maintain the ammonia concentration at the elevated temperatures required for the reaction.
-
Elevated Temperature: The high temperature provides the necessary activation energy to overcome the energy barrier for the nucleophilic aromatic substitution.
-
Copper Catalyst: While not always essential, a copper catalyst can increase the reaction rate and improve the yield by facilitating the displacement of the chloride ions.
Reaction with Thiol Nucleophiles
Similar to amines, thiols can readily displace the chlorine atoms of this compound to form thioether derivatives. These reactions are typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.
Controlling Selectivity:
Careful control of the reaction stoichiometry is crucial to achieve the desired level of substitution. Using a 1:1 molar ratio of the thiol to this compound generally favors the formation of the mono-substituted product.[6] Adding the thiol dropwise to the reaction mixture can also help to maintain a low concentration of the nucleophile and minimize di-substitution.[6]
Reaction with Phenol and Alkoxide Nucleophiles
The reaction with phenols and alkoxides leads to the formation of aryloxy and alkoxy anthraquinone derivatives, respectively. These compounds are of interest as disperse dyes.[8] The reaction is typically performed in a polar aprotic solvent, such as sulfolane, in the presence of a base like potassium hydroxide.[8]
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
In recent years, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the functionalization of aryl halides, and this compound is a suitable substrate for these transformations. These reactions offer a high degree of control and functional group tolerance, enabling the synthesis of complex molecules that are not readily accessible through traditional methods.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][10] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines under relatively mild conditions.[11][12]
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[10]
Experimental Workflow: Buchwald-Hartwig Amination of this compound
Caption: Workflow for a typical Buchwald-Hartwig amination reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This reaction can be used to form carbon-carbon bonds, allowing for the introduction of aryl or vinyl substituents onto the anthraquinone core. While specific examples with this compound are less common in the provided search results, the general principles of Suzuki-Miyaura coupling are well-established for other chloro-aromatic compounds and can be applied here.[13][14]
Cycloaddition Reactions
The dienophilic character of the quinone moiety in this compound allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction.[15][16] In these reactions, the quinone acts as the dienophile, reacting with a conjugated diene to form a new six-membered ring. This provides a route to more complex, polycyclic structures.
Other Reactions
Reaction with Sodium Azide
This compound can react with sodium azide to produce the corresponding diazidoanthraquinone. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF).[17] The resulting azide can be a precursor for the synthesis of triazoles or can be reduced to form amino groups. Caution should be exercised when working with organic azides as they can be explosive.[18][19]
Applications in Materials Science and Drug Development
The diverse reactivity of this compound makes it a valuable starting material for the synthesis of a wide range of functional molecules.
-
Dyes and Pigments: Amino and phenoxy derivatives of anthraquinone are widely used as disperse dyes for synthetic fibers.[8][20]
-
Medicinal Chemistry: The anthraquinone scaffold is present in a number of natural products and synthetic compounds with biological activity.[21] Derivatives of this compound have been investigated for their potential as cytotoxic agents against cancer cell lines.[4]
-
Electrochemistry: Anthraquinone derivatives can undergo reversible redox processes, making them of interest for applications in electrochemical energy storage and as redox mediators.[22][23]
Conclusion
This compound is a highly versatile and reactive molecule that serves as a cornerstone for the synthesis of a multitude of functionalized anthraquinone derivatives. Its electron-deficient aromatic system readily engages in nucleophilic aromatic substitution reactions with a variety of nucleophiles, providing access to a rich chemical space. Furthermore, the amenability of its chloro-substituents to modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, significantly expands its synthetic utility. The ability of the quinone moiety to participate in cycloaddition reactions further underscores its versatility. For researchers and scientists in both academia and industry, a thorough understanding of the chemical reactivity of this compound is paramount for the rational design and synthesis of novel dyes, functional materials, and potential therapeutic agents.
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Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to 2,3-Dichloroanthraquinone and its Derivatives for Researchers and Drug Development Professionals
Abstract
The anthraquinone scaffold is a cornerstone in the development of functional chemicals and therapeutic agents. Its rigid, planar, and aromatic structure provides a unique platform for chemical modification and interaction with biological targets. Among the vast family of anthraquinone derivatives, this compound stands out as a pivotal intermediate, offering a reactive handle for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its chemical reactivity and the applications of its derivatives in materials science and, most notably, in drug discovery and development. We will delve into the causality behind experimental choices, present detailed protocols, and explore the mechanisms that underpin the biological activity of this important class of compounds.
The this compound Core: Physicochemical Profile
This compound, also known by synonyms such as 2,3-Dichloro-9,10-anthraquinone and NSC 37582, is a chlorinated derivative of anthraquinone.[1][2][3] The presence of two chlorine atoms on the aromatic ring significantly influences its reactivity, making it a valuable precursor for a variety of substitution reactions.[1] Its primary utility lies in its role as an intermediate for synthesizing dyes, pigments, and other functional anthraquinone-based molecules.[1][4]
A summary of its key physicochemical properties is presented below for easy reference by the laboratory scientist.
| Property | Value | Reference(s) |
| CAS Number | 84-45-7 | [2][3][5] |
| Molecular Formula | C₁₄H₆Cl₂O₂ | [2][3][5] |
| Molecular Weight | 277.1 g/mol | [2][3][5] |
| Melting Point | 267°C | [1][3][5] |
| Boiling Point | 455.2°C at 760 mmHg | [1][3] |
| Density | 1.514 g/cm³ | [1][3] |
| Appearance | Light yellow needle-like crystal | [6] |
| Solubility | Insoluble in water (2.1E-5 g/L at 25°C) | [2] |
| XLogP3 | 4.6 | [1][3] |
| Hydrogen Bond Acceptor Count | 2 | [1][2][3] |
Synthesis of the Anthraquinone Core: A Strategic Overview
The synthesis of chlorinated anthraquinones often involves multi-step processes. One notable method avoids the use of heavy metals like mercury, which can complicate purification and pose environmental hazards.[6] A common strategy employs nitroanthraquinone as a starting material, which undergoes chlorination followed by subsequent workup.[6]
The causality here is clear: using a nitro group as a precursor allows for its eventual replacement or for directing the chlorination reaction, while the choice of a metal-free pathway is driven by the need for higher purity in downstream applications, particularly in pharmaceuticals, and by environmental regulations.
Caption: General workflow for the synthesis of chloroanthraquinones.
Exemplary Synthesis Protocol for a Chloroanthraquinone
This protocol is adapted from a patented method for synthesizing chloroanthraquinones from nitroanthraquinone precursors.[6]
Materials:
-
Nitroanthraquinone
-
Dichlorophenylphosphine
-
Phenylphosphonyl dichloride
-
Chlorine gas
-
50% Sodium hydroxide solution
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Reaction flask with stirring and temperature control
-
Standard glassware for extraction and filtration
Procedure:
-
Preparation of Chlorination Reagent: In a suitable reaction flask, combine dichlorophenylphosphine and phenylphosphonyl dichloride. While stirring and maintaining the temperature at or below 30°C, bubble chlorine gas through the mixture until the solution turns from colorless to a transparent light yellow.
-
Synthesis of Target Product: Immediately following the preparation of the chlorination reagent, add the raw material, nitroanthraquinone, to the reaction flask. Heat the mixture to 160-180°C and maintain this temperature for 4 to 6 hours.
-
Aftertreatment (Workup): After the reaction is complete, allow the mixture to cool. Carefully pour the reaction solution into a larger volume of water (e.g., 500 mL). Neutralize the aqueous solution to a pH of approximately 7 using a 50% sodium hydroxide solution.
-
Extraction and Separation: Transfer the neutralized solution to a separatory funnel and extract the product multiple times with ethyl acetate. Combine the organic phases.
-
Washing and Drying: Wash the combined organic phase with a saturated brine solution. Dry the organic phase over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent. Concentrate the filtrate using a rotary evaporator. The concentrated solution should be cooled to induce crystallization. The resulting crystals are the chloroanthraquinone product, which can be collected by suction filtration.
Chemical Reactivity and Derivatization Pathways
The two chlorine atoms at the 2 and 3 positions of the anthraquinone core are the focal point of its chemical reactivity. These positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functional groups. This versatility is what makes this compound a valuable scaffold for building molecular complexity.
The choice of nucleophile (e.g., amines, thiols, phenoxides) and reaction conditions (temperature, solvent, base) allows chemists to tune the synthesis towards specific derivatives. For example, reacting 1,4-diamino-2,3-dichloroanthraquinone with phenol in the presence of a base like potassium hydroxide leads to the formation of 1,4-diamino-2,3-diphenoxy anthraquinone, demonstrating the lability of the C-Cl bonds.[7]
Caption: Key derivatization pathways from the this compound core.
Key Derivatives and Their Applications
The derivatization of the this compound core has led to compounds with significant industrial and therapeutic applications.
Amino and Thio Derivatives: From Dyes to Therapeutics
-
Aminoanthraquinones: The introduction of amino groups onto the anthraquinone scaffold is a well-established strategy for creating dyes and pigments.[4] Compounds like 1,4-diamino-2,3-dichloroanthraquinone are themselves important chemical intermediates.[8] Beyond coloration, aminoanthraquinones are a privileged class in medicinal chemistry.[9] A prominent example is Mitoxantrone, an antineoplastic agent used in the treatment of various cancers, including breast cancer, prostate cancer, and leukemia.[9][10] The amino groups are crucial for the molecule's interaction with biological targets.
-
Thioanthraquinones: The synthesis of thio-substituted anthraquinones has also garnered interest. These derivatives can exhibit unique properties, such as fluorescence, making them candidates for applications in sensor technology and drug delivery systems.[10] Studies on analogous compounds like 1,5-dichloroanthraquinone have shown that reaction with bioactive thiols can produce novel thioanthraquinone analogues with potential anticancer and antimicrobial activities.[10]
Role in Drug Development: Mechanism of Action
Anthraquinone-based compounds, including many derivatives of this compound, exert their biological effects through several mechanisms, with anticancer activity being the most studied.[9][10]
-
DNA Intercalation and Topoisomerase Inhibition: The planar polycyclic structure of anthraquinones allows them to intercalate between the base pairs of double-helical DNA.[9] This physical obstruction disrupts DNA replication and transcription. Furthermore, many anthraquinone derivatives are potent inhibitors of topoisomerase-II, an enzyme critical for resolving DNA tangles during cell division.[9] By stabilizing the enzyme-DNA complex, these drugs lead to double-strand breaks in the DNA, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[9]
-
Structural Modifications for Enhanced Efficacy: Medicinal chemists continuously explore modifications to the anthraquinone ring to improve potency, selectivity, and reduce the severe side effects, such as cardiotoxicity, associated with early anthracycline antibiotics like doxorubicin.[9] Incorporating different functional groups can modulate the compound's interaction with DNA, its enzyme inhibitory activity, and its pharmacokinetic properties.[9]
Caption: Simplified mechanism of action for anthraquinone-based anticancer drugs.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a versatile molecular scaffold that has enabled the development of a vast range of functional materials and life-saving therapeutics. Its predictable reactivity allows for the rational design and synthesis of novel derivatives with tailored properties.
The future of research in this area will likely focus on several key aspects:
-
Development of Novel Anticancer Agents: Synthesizing new derivatives with improved selectivity for cancer cells and reduced off-target toxicity remains a primary goal. This includes creating molecular hybrids that can act on multiple targets simultaneously.[9]
-
Exploration of Other Therapeutic Areas: The inherent biological activity of the anthraquinone core suggests potential applications beyond oncology, including in the development of new antimicrobial, anti-inflammatory, and antiviral agents.[10]
-
Advanced Materials: The unique photophysical properties of some derivatives, such as the fluorescence of thioanthraquinones, can be harnessed to create advanced materials for use in diagnostics, chemical sensing, and optoelectronics.[10]
As synthetic methodologies become more sophisticated and our understanding of molecular biology deepens, the this compound core will undoubtedly continue to serve as a foundational building block for the next generation of innovative chemical entities.
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Health and safety information for 2,3-Dichloroanthraquinone
An In-depth Technical Guide to the Health and Safety of 2,3-Dichloroanthraquinone
Introduction
This compound (CAS No. 84-45-7) is a chlorinated derivative of anthraquinone.[1] It serves primarily as an intermediate in the synthesis of dyes, pigments, and other complex organic molecules.[1] Its molecular formula is C14H6Cl2O2, and it has a molecular weight of approximately 277.1 g/mol .[2][3] Given its reactive nature, a comprehensive understanding of its health and safety profile is paramount for researchers, scientists, and drug development professionals to ensure safe handling and mitigate exposure risks. This guide synthesizes critical safety data to provide a framework for risk assessment and management when working with this compound.
Hazard Identification and Classification
While some safety data sheets (SDS) for closely related isomers like 1,8-dichloroanthraquinone do not classify the substance as hazardous under OSHA 29 CFR 1910.1200, others indicate potential for irritation. For instance, 1,5-Dichloroanthraquinone is noted to cause eye irritation and may cause skin, respiratory, and digestive tract irritation.[4] A conservative approach, treating this compound with similar caution, is advised due to the lack of comprehensive toxicological data for this specific isomer. The compound typically appears as a yellow powder or crystalline solid.[4][5]
GHS Hazard Statements for Related Isomers: Aggregated GHS information for the related compound 1,8-Dichloroanthraquinone indicates it may cause skin and serious eye irritation.[6]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[7]
Professionals should handle this compound as a substance with the potential for these hazards until more specific data becomes available.
Toxicological Profile and Routes of Exposure
The toxicological properties of this compound have not been fully investigated. However, based on data for analogous compounds, exposure can occur via inhalation, ingestion, or direct contact with skin and eyes.
-
Inhalation: Inhaling dust may cause respiratory tract irritation.[4] It is critical to handle the solid form in a well-ventilated area, preferably within a chemical fume hood, to prevent the formation and inhalation of dust.[7]
-
Skin Contact: Direct contact may lead to skin irritation.[4] Symptoms can include redness, itching, and inflammation.[8] Prolonged or repeated contact should be avoided.
-
Eye Contact: The compound is expected to be an eye irritant, potentially causing serious irritation upon contact.[4][9] Symptoms include redness, watering, and pain.[8]
-
Ingestion: Ingestion may cause gastrointestinal irritation, with potential symptoms of nausea, vomiting, and diarrhea.[4] Some related compounds are classified as toxic if swallowed, indicating that even small quantities could pose a significant health hazard.[10][11]
Exposure Control and Personal Protection
A multi-layered approach involving engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for minimizing exposure.
Engineering Controls
The primary engineering control is to handle the substance in a well-ventilated area.[4] A properly functioning chemical fume hood is required to control airborne dust concentrations. Facilities should also be equipped with an eyewash station and a safety shower in close proximity to the workstation.[8]
Personal Protective Equipment (PPE)
The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.[12][13]
| Protection Type | Equipment Specification | Rationale and Field Insights |
| Eye/Face Protection | Chemical safety goggles or a face shield.[4][12] | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against fine dust particles. A face shield should be used in addition to goggles when there is a significant splash hazard. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile) and a lab coat or impervious clothing.[4][7] | Gloves should be inspected for integrity before each use and removed with care to avoid skin contamination.[14] Disposable gloves are often preferred to avoid issues with decontamination.[13] A lab coat protects against incidental contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with a particle filter.[4] | Respirators are necessary when engineering controls cannot maintain exposure below acceptable limits or during large-scale operations or spill clean-up. Use must follow a formal respiratory protection program.[15] |
Safe Handling, Storage, and Disposal
Handling Procedures
-
Avoid all personal contact, including the inhalation of dust.[16]
-
Wash hands and any exposed skin thoroughly after handling.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[10][11]
-
Minimize dust generation during handling.[8] If transferring powder, do so slowly and carefully.
-
Keep the container tightly closed when not in use.[4]
Storage Conditions
-
Keep containers securely sealed to prevent contamination and moisture exposure.[16]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and reducing agents.[14][16]
Disposal Considerations
This compound and its container must be disposed of as hazardous waste.[10][16] All waste disposal must be conducted in accordance with local, state, and federal regulations.[16] Do not empty into drains or release into the environment.
Emergency Procedures
Prompt and correct response to an exposure or spill is critical.
First-Aid Measures
The following table outlines the immediate steps to be taken in case of accidental exposure. Medical attention should be sought promptly in all cases of significant exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][14] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with large amounts of water for at least 15 minutes. Wash with soap and water. Seek medical attention if irritation develops or persists.[4][14][17] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][14][18] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink plenty of water. Seek immediate medical attention.[4][14][18] |
Emergency Response Workflow
Caption: General workflow for first-aid response to chemical exposure.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[10][14]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[14]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode.[4][14]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel.[10] Ensure adequate ventilation. Wear appropriate PPE as described in Section 3.2. Avoid breathing dust and prevent contact with skin and eyes.[7][16]
-
Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[14][16]
-
Containment and Cleanup: For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal.[14] Avoid actions that generate dust.[14] Dampening the spilled material with an appropriate solvent like ethanol may be an option to reduce dust, but ensure compatibility first.[5]
Spill Response Protocol
Caption: Step-by-step protocol for managing a solid chemical spill.
Physical, Chemical, and Reactivity Data
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C14H6Cl2O2 | [1][2][3] |
| Molecular Weight | 277.1 g/mol | [2][3] |
| Appearance | Yellow powder/solid | [14] |
| Melting Point | 267 °C | [1][2] |
| Boiling Point | 455.2 °C at 760 mmHg | [1][2] |
| Flash Point | 191.7 °C | [1][2] |
| Solubility | Insoluble in water | [3][5] |
| Density | 1.514 g/cm³ | [1][2] |
Stability and Reactivity
-
Chemical Stability: The compound is stable under normal storage and handling conditions.[14]
-
Conditions to Avoid: Incompatible products and excess heat.
-
Hazardous Decomposition Products: Under fire conditions, hazardous fumes will be present.[11] Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[14]
-
Hazardous Reactions: No hazardous reactions are expected under normal processing.[14]
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Methodological & Application
Application Notes and Protocols: The Strategic Use of 2,3-Dichloroanthraquinone in the Synthesis of High-Performance Dyes
Introduction: The Architectural Significance of 2,3-Dichloroanthraquinone
Anthraquinone dyes are a cornerstone of the colorant industry, prized for their structural rigidity and exceptional stability, which translates to brilliant colors and high lightfastness.[1][2][3] While the parent anthraquinone molecule is a pale yellow solid, its value lies in its potential for chemical modification.[2] The introduction of electron-donating auxochromes, such as amino (–NH₂) or hydroxyl (–OH) groups, induces a significant bathochromic shift, unlocking a rich palette of colors from vibrant reds to deep blues.[1][3]
Within the vast family of anthraquinone intermediates, this compound (CAS No: 84-45-7) emerges as a particularly versatile and powerful building block.[4] Its two chlorine atoms, positioned on the same aromatic ring, are excellent leaving groups, rendering the molecule highly susceptible to nucleophilic aromatic substitution. This heightened reactivity is the key to its utility, enabling the construction of complex, polycyclic dye structures and the introduction of diverse functional groups that fine-tune the final color and performance properties of the dye.[4] This guide provides an in-depth exploration of the reaction mechanisms, experimental protocols, and strategic considerations for leveraging this compound in the synthesis of advanced vat and disperse dyes.
Part 1: Physicochemical Profile and Core Reactivity
A thorough understanding of the starting material's properties is fundamental to designing and controlling any synthetic protocol.
Physicochemical Data
The key properties of this compound are summarized below, providing essential data for reaction setup and safety considerations.
| Property | Value | Reference |
| CAS Number | 84-45-7 | [4][5] |
| Molecular Formula | C₁₄H₆Cl₂O₂ | [4][5] |
| Molecular Weight | 277.11 g/mol | [4] |
| Appearance | Yellow crystalline solid | [6] |
| Melting Point | 267 °C | [4][7] |
| Boiling Point | 455.2 °C at 760 mmHg | [4][7] |
| Density | 1.514 g/cm³ | [4][7] |
| Solubility | Insoluble in water | [5] |
The Chemistry of Activation: Nucleophilic Aromatic Substitution
The synthetic utility of this compound is dominated by its ability to undergo nucleophilic aromatic substitution (SNAr). The two electron-withdrawing carbonyl groups of the anthraquinone core strongly activate the aromatic system, facilitating the displacement of the chloro substituents by a wide range of nucleophiles. This core reactivity is the foundation for building diverse dye molecules.
Key reactions include:
-
Aminolysis: Reaction with primary or secondary amines (aliphatic or aromatic) to form C-N bonds, yielding arylaminoanthraquinone derivatives. These are crucial intermediates for a wide spectrum of blue, green, and violet dyes.[8][9]
-
Reaction with Phenoxides: Reaction with phenols in the presence of a base generates aryl ethers (C-O bonds), leading to phenoxy-substituted anthraquinone dyes.[10][11]
-
Ullmann Condensation: A powerful, often copper-catalyzed, variant of the SNAr reaction, the Ullmann condensation is particularly effective for coupling aryl halides with amines, alcohols, and thiols.[12][13] This reaction is a mainstay in anthraquinone dye chemistry, enabling the construction of complex structures under controlled conditions, though it often requires high-boiling polar solvents like nitrobenzene or N-methylpyrrolidone and elevated temperatures.[12][14]
Part 2: Application in Disperse Dye Synthesis
Disperse dyes are non-ionic colorants with low water solubility, designed for coloring hydrophobic synthetic fibers like polyester.[15] The synthesis of 1,4-diamino-2,3-dichloroanthraquinone is a critical first step, creating a key intermediate for brilliant violet disperse dyes.[16][17]
Protocol 1: Synthesis of 1,4-Diamino-2,3-dichloroanthraquinone
This protocol is based on the chlorination of 1,4-diaminoanthraquinone leuco body.[16] The leuco form is used to direct the chlorination to the 2 and 3 positions.
Step 1: Preparation of the Reaction Mixture
-
In a four-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 1,4-diaminoanthraquinone leuco compound (1 part by weight) to a chlorobenzene solvent (5-12 parts by weight).[16]
-
Heat the mixture to 30-132°C and hold for 30-60 minutes to ensure complete dissolution.[16]
-
Expert Insight (Causality): Using the leuco (reduced) form of the anthraquinone is a strategic choice. The carbonyl groups are temporarily converted to hydroxyls, which alters the electronic properties of the rings and directs the incoming electrophilic chlorine atoms to the desired 2 and 3 positions. Chlorobenzene is an effective solvent due to its appropriate boiling point and ability to dissolve the starting materials.[16]
-
Step 2: Chlorination
-
Cool the solution to 45-60°C.
-
Slowly add sulfuryl chloride (SO₂Cl₂) or a similar chlorinating agent dropwise.[18]
-
After the addition is complete, maintain the temperature and stir for 2-3 hours to allow the reaction to complete.[18]
-
Slowly heat the mixture to 95°C and hold for 30 minutes.[16]
-
Expert Insight (Causality): The final heating step helps to drive off any unreacted chlorinating agent and dissolved gases like HCl and SO₂, preparing the mixture for the work-up phase and preventing unwanted side reactions.[16]
-
Step 3: Work-up and Isolation
-
Cool the reaction mixture.
-
Add water to the flask and adjust the pH to 8-11 using an alkali solution (e.g., sodium hydroxide) at a temperature not exceeding 60°C.[16]
-
Introduce steam into the vessel to perform steam distillation, which removes the chlorobenzene solvent.[16]
-
The remaining aqueous slurry contains the product. Filter the suspension, wash the resulting filter cake thoroughly with water until the filtrate is neutral, and dry to obtain the 1,4-diamino-2,3-dichloroanthraquinone product.[16]
Protocol 2: Synthesis of 1,4-Diamino-2,3-diphenoxyanthraquinone (Disperse Violet Dye)
This protocol details the conversion of the intermediate from Protocol 1 into a violet disperse dye by reacting it with phenol.[11]
Step 1: Reaction Setup
-
In a suitable reaction vessel, combine 1,4-diamino-2,3-dichloroanthraquinone, phenol, and a polar aprotic solvent (e.g., sulfolane).[11]
-
Add an acid-bonding agent, such as potassium hydroxide or potassium carbonate, to the mixture.[11]
-
Optionally, add a phase-transfer catalyst like a quaternary ammonium or phosphonium compound to enhance the reaction rate.[11]
-
Expert Insight (Causality): The base (potassium hydroxide) is essential to deprotonate the phenol, forming the much more nucleophilic phenoxide ion. The phenoxide can then readily attack the electron-deficient anthraquinone ring. A polar aprotic solvent is chosen because it solvates the cation (K⁺) but not the anion (phenoxide), leaving the nucleophile highly reactive.
-
Step 2: Nucleophilic Substitution
-
Heat the reaction mixture under agitation to a temperature sufficient to drive the reaction, typically in the range of 100-180°C.[10]
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
Step 3: Isolation and Purification
-
Upon completion, cool the reaction mixture. The product may precipitate upon cooling.
-
Dilute the mixture with a solvent like methanol to fully precipitate the dye.[10]
-
Filter the crude product, wash with hot water to remove inorganic salts and residual phenol, and then dry.
-
Further purification can be achieved by recrystallization from a suitable solvent like butanol or nitrobenzene.[10] The resulting product is a violet disperse dye suitable for polyester fibers.[11]
Part 3: Application in Vat Dye Synthesis
Vat dyes are a class of water-insoluble dyes applied to cellulosic fibers like cotton in a reduced, soluble "leuco" form.[19][20] Subsequent oxidation on the fiber regenerates the insoluble dye, trapping it within the fiber matrix and resulting in excellent wash fastness.[19] this compound can serve as a starting point for creating complex, fused-ring vat dyes. For example, it can be used in the synthesis of anthraquinone carbazole structures, which are known for their good fastness properties.[21]
Protocol 3: Synthesis of an Anthrimide-Carbazole Precursor
This protocol outlines a general procedure for forming an anthrimide (an anthraquinone derivative linked by an amino bridge), which can then be cyclized to form a carbazole—a core structure in many vat dyes.[21] This example uses a related starting material, 2,3-dichloro-5-nitro-1,4-naphthoquinone, to illustrate the principle of building complex vat dyes.
Step 1: Condensation to form an Anthrimide
-
React 2,3-dichloro-5-nitro-1,4-naphthoquinone with a 3-hydroxy-2-naphthoic acid arylide in a high-boiling solvent.[21]
-
The reaction is typically heated in the presence of an acid-absorbing agent like sodium acetate or pyridine.[21]
Step 2: Reduction of the Nitro Group
-
The resulting nitro compound is then reduced to the corresponding amino group. Standard reduction methods, such as using sodium sulfide or catalytic hydrogenation, can be employed.[21]
Step 3: Ullmann Condensation with a Halogenated Anthraquinone
-
The amino-dinaphthofuran-dione intermediate is then condensed with an alpha-chloroanthraquinone (e.g., 1-chloroanthraquinone). This is a copper-catalyzed Ullmann reaction to form the anthrimide linkage.[21]
Step 4: Carbazolization (Ring Closure)
-
The final anthrimide is subjected to ring-closure (carbazolization) to form the final vat dye. This is typically achieved by heating in a high-boiling solvent with an acid catalyst or a dehydrating agent like sulfuric acid.[21]
-
Expert Insight (Causality): This multi-step synthesis exemplifies the modular nature of vat dye construction. Each step adds a new structural element. The initial condensation builds the core, the reduction activates it for the next coupling, the Ullmann reaction links the large anthraquinone unit, and the final cyclization creates the rigid, planar carbazole structure responsible for the dye's properties and affinity for cellulosic fibers.[21]
-
Conclusion
This compound is a high-value intermediate whose reactivity is central to the synthesis of a range of sophisticated anthraquinone dyes. Its susceptibility to nucleophilic aromatic substitution, particularly through Ullmann-type condensations, allows for the precise and strategic introduction of amino and phenoxy groups. This capability enables the fine-tuning of dye properties, leading to the creation of high-performance disperse and vat dyes with excellent color brilliance and fastness. The protocols and principles outlined in this guide provide a foundational framework for researchers and chemists to explore and exploit the synthetic potential of this versatile molecule in the development of novel colorants.
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The Versatile Intermediate: A Guide to the Applications of 2,3-Dichloroanthraquinone in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of 2,3-Dichloroanthraquinone
This compound, a chlorinated derivative of anthraquinone, stands as a pivotal intermediate in the realm of organic synthesis. Its unique structural framework, characterized by an electron-deficient aromatic system and two reactive chlorine substituents, renders it a versatile building block for the construction of a diverse array of complex molecules. This guide provides an in-depth exploration of the chemistry of this compound, offering detailed application notes and field-proven protocols for its use in the synthesis of high-value compounds, ranging from vibrant dyes to innovative pharmaceutical agents.
The strategic placement of the chlorine atoms at the 2 and 3 positions of the anthraquinone core governs its reactivity, making it a prime substrate for nucleophilic aromatic substitution and modern cross-coupling reactions. Understanding the principles behind these transformations is key to harnessing the full synthetic potential of this valuable intermediate.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in any synthetic protocol.
| Property | Value | Reference |
| CAS Number | 84-45-7 | |
| Molecular Formula | C₁₄H₆Cl₂O₂ | [1] |
| Molecular Weight | 277.11 g/mol | [1] |
| Melting Point | 267 °C | [1] |
| Boiling Point | 455.2 °C at 760 mmHg | [1] |
| Appearance | Yellow crystalline powder | |
| Solubility | Insoluble in water. Soluble in hot nitrobenzene, toluene, and other organic solvents. |
Safety and Handling:
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust.[2][3] In case of contact with eyes or skin, flush immediately with copious amounts of water.[2] Refer to the Safety Data Sheet (SDS) for comprehensive safety information before use.[2][3][4][5]
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is primarily dictated by the reactivity of its carbon-chlorine bonds. The electron-withdrawing nature of the adjacent carbonyl groups activates the C2 and C3 positions towards nucleophilic attack. This section delves into the key reaction types that leverage this inherent reactivity.
Nucleophilic Aromatic Substitution (SNA)
Nucleophilic aromatic substitution is a cornerstone of this compound chemistry, providing a direct route to a wide range of disubstituted anthraquinone derivatives. The reaction proceeds via a Meisenheimer complex intermediate, and the rate is influenced by the nature of the nucleophile, the solvent, and the presence of a base.
Figure 1: General mechanism of nucleophilic aromatic substitution on this compound.
Application in Dye Synthesis: The reaction with amines is particularly important in the synthesis of anthraquinone dyes. For instance, reaction with ammonia or primary amines yields 2,3-diaminoanthraquinone derivatives, which are valuable chromophores.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that enables the formation of carbon-oxygen and carbon-nitrogen bonds.[6] This method is particularly useful for reacting this compound with phenols and amines, which may be less reactive under standard SNAr conditions.[6] The reaction typically requires a copper catalyst (e.g., CuI, Cu₂O, or copper powder), a base (e.g., K₂CO₃ or Cs₂CO₃), and a high-boiling polar aprotic solvent like DMF or NMP.[6]
Figure 2: Schematic representation of the Ullmann condensation with this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry has been revolutionized by palladium-catalyzed cross-coupling reactions, and these methods are highly applicable to this compound. Reactions like the Suzuki-Miyaura coupling allow for the formation of carbon-carbon bonds, opening up avenues for the synthesis of complex aryl-substituted anthraquinones.[7]
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[7] This is a powerful tool for introducing new aryl or vinyl groups at the 2 and 3 positions.
Figure 3: General scheme for the Suzuki-Miyaura coupling of this compound.
Application Notes and Protocols
This section provides detailed, step-by-step protocols for key transformations of this compound. These protocols are designed to be a practical guide for researchers at the bench.
Protocol 1: Synthesis of 2,3-Diaminoanthraquinone via Nucleophilic Substitution
2,3-Diaminoanthraquinone is a key intermediate for various dyes and functional materials. This protocol describes its synthesis from this compound and aqueous ammonia.
Materials:
-
This compound
-
Aqueous ammonia (28-30%)
-
Copper(I) chloride (optional, as catalyst)
-
Ethanol
-
Autoclave or sealed pressure vessel
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
In a suitable pressure vessel, combine this compound (1.0 eq), aqueous ammonia (excess, e.g., 20-30 eq), and a catalytic amount of copper(I) chloride (e.g., 0.05 eq).
-
Add ethanol as a co-solvent to improve solubility.
-
Seal the vessel and heat to 150-180 °C with stirring for 8-12 hours. The pressure will increase, so ensure the vessel is rated for the reaction conditions.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent (e.g., toluene:ethyl acetate, 8:2). The product, 2,3-diaminoanthraquinone, will have a different Rf value than the starting material.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a beaker and dilute with water.
-
Filter the resulting precipitate and wash thoroughly with hot water to remove any inorganic salts.
-
Wash the crude product with ethanol to remove any unreacted starting material and byproducts.
-
Dry the purified 2,3-diaminoanthraquinone in a vacuum oven.
Characterization: The identity and purity of the product can be confirmed by melting point determination, and spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Protocol 2: Synthesis of 2,3-Diphenoxyanthraquinone via Ullmann Condensation
This protocol details the synthesis of a diaryl ether derivative using a copper-catalyzed Ullmann condensation.[8]
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF) or Sulfolane[8]
-
Standard laboratory glassware with a reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add this compound (1.0 eq), phenol (2.2 eq), potassium carbonate (2.5 eq), and a catalytic amount of CuI (0.1 eq).
-
Add anhydrous DMF or sulfolane as the solvent.[8]
-
Heat the reaction mixture to 140-160 °C with vigorous stirring for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction by TLC (e.g., hexane:ethyl acetate, 7:3).
-
After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water with stirring.
-
Filter the precipitate, and wash it sequentially with water and then with a dilute sodium hydroxide solution to remove excess phenol.
-
Wash the solid with water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.[9]
Protocol 3: Synthesis of 2,3-Diphenylanthraquinone via Suzuki-Miyaura Coupling
This protocol outlines the formation of C-C bonds using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Standard laboratory glassware with a reflux condenser
-
Inert atmosphere setup
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and phenylboronic acid (2.5 eq) in toluene.
-
Add a 2M aqueous solution of potassium carbonate (4.0 eq).
-
To this biphasic mixture, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Heat the mixture to reflux (around 110 °C) with vigorous stirring for 12-24 hours.
-
Reaction Monitoring: The reaction progress can be followed by TLC (e.g., hexane:ethyl acetate, 9:1).
-
After the reaction is complete, cool the mixture to room temperature and separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Applications in Drug Discovery and Development
The anthraquinone scaffold is a well-established pharmacophore in medicinal chemistry, with several derivatives exhibiting potent biological activities, including anticancer properties. This compound serves as a versatile starting material for the synthesis of novel anthraquinone-based drug candidates.
Case Study: Anthraquinone-based Kinase Inhibitors
Many protein kinases are dysregulated in cancer, making them attractive targets for drug development. The planar structure of the anthraquinone core allows it to intercalate into the ATP-binding pocket of kinases, leading to their inhibition. By modifying the 2 and 3 positions of this compound with various amine-containing fragments, libraries of potential kinase inhibitors can be synthesized and screened for their biological activity. The protocols described above for nucleophilic substitution are directly applicable to the synthesis of such compound libraries.
Conclusion
This compound is a chemical intermediate of significant value, offering a gateway to a vast chemical space of functionalized anthraquinone derivatives. Its predictable reactivity in nucleophilic substitution, Ullmann condensation, and palladium-catalyzed cross-coupling reactions makes it an indispensable tool for chemists in academia and industry. The protocols and application notes provided in this guide are intended to empower researchers to confidently and efficiently utilize this compound in their synthetic endeavors, from the creation of novel dyes to the discovery of next-generation therapeutics. As with all chemical research, a strong foundation in safety and a thorough understanding of the underlying reaction mechanisms are paramount to success.
References
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Application Notes & Protocols: Strategic Amination of 2,3-Dichloroanthraquinone for the Synthesis of Novel Bioactive Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Anthraquinone Core as a Privileged Scaffold
The 9,10-anthraquinone framework is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous clinically significant anticancer agents, including doxorubicin, mitoxantrone, and daunorubicin.[1][2] These molecules primarily exert their cytotoxic effects through mechanisms like DNA intercalation and inhibition of topoisomerase II, processes intimately linked to the planar aromatic system and the precise placement of substituents. The strategic functionalization of the anthraquinone core is therefore a cornerstone of modern drug discovery efforts aimed at developing next-generation therapeutics with improved efficacy and reduced cardiotoxicity.[1]
2,3-Dichloroanthraquinone serves as a versatile and highly reactive starting material for building molecular complexity. The two chlorine atoms, activated by the powerful electron-withdrawing effect of the adjacent carbonyl groups, are susceptible to nucleophilic aromatic substitution (SNAr). This guide provides a detailed exploration of the reaction between this compound and primary amines, a critical transformation for accessing novel 2-amino-3-chloro- and 2,3-diaminoanthraquinone derivatives with significant therapeutic potential.
Reaction Mechanism and Regiochemical Considerations
The reaction proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism, which is facilitated by the electron-deficient nature of the anthraquinone ring system. The process occurs in two main steps:
-
Nucleophilic Attack: The primary amine, acting as the nucleophile, attacks one of the electron-deficient carbons bearing a chlorine atom (C2 or C3). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of Leaving Group: Aromaticity is restored through the expulsion of the chloride ion, yielding the substituted aminoanthraquinone product.
The overall workflow from starting material to purified product is a multi-step process requiring careful execution and monitoring.
Caption: The SNAr mechanism for mono-substitution on this compound.
Experimental Protocols
Protocol 1: General Procedure for Thermal Mono-amination
This protocol describes a representative method for the selective synthesis of 2-amino-3-chloroanthraquinone derivatives under standard thermal conditions.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., butylamine, aniline) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (2.0 eq)
-
Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (to achieve ~0.2 M concentration)
-
Ethyl acetate, Dichloromethane (DCM), Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and the chosen solvent (e.g., DMF).
-
Add the base (e.g., K₂CO₃, 2.0 eq) followed by the primary amine (1.1 eq).
-
Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heat the reaction mixture to 80-120°C. The optimal temperature will depend on the nucleophilicity of the amine; aliphatic amines may react at lower temperatures than aromatic amines.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-16 hours.
-
Upon completion (consumption of the starting material), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water and stir for 15-30 minutes to precipitate the crude product.
-
Collect the solid by vacuum filtration, washing thoroughly with water and then with a small amount of cold ethanol or methanol to remove residual solvent.
-
If necessary, perform an aqueous workup by extracting the product into an organic solvent like ethyl acetate or DCM, washing with water and brine, drying over Na₂SO₄, and concentrating under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 2-(alkyl/arylamino)-3-chloroanthraquinone.
Protocol 2: Microwave-Assisted Copper-Catalyzed Di-amination (Ullmann-Type Reaction)
This advanced protocol utilizes microwave irradiation and a copper catalyst to facilitate the synthesis of 2,3-diaminoanthraquinone derivatives, often achieving higher yields in significantly shorter reaction times. This method is particularly effective for less reactive amines or when di-substitution is desired. [3] Materials:
-
This compound (1.0 eq)
-
Primary amine (2.5-3.0 eq)
-
Copper(0) powder (10-20 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 eq)
-
Phosphate buffer (0.1 M, pH 7-8) or a high-boiling solvent like DMF
-
Microwave reactor vials (10 mL) with stir bars
Procedure:
-
In a 10 mL microwave vial, combine this compound (1.0 eq), the primary amine (2.5-3.0 eq), copper powder (0.15 eq), and potassium phosphate (2.5 eq).
-
Add the chosen solvent (e.g., 3-5 mL of phosphate buffer or DMF).
-
Seal the vial securely with a cap.
-
Place the vial inside the microwave reactor cavity.
-
Irradiate the mixture with microwave energy at a constant temperature of 120-150°C for 15-45 minutes. Monitor the internal pressure to ensure it remains within safe limits.
-
After the irradiation is complete, cool the vial to room temperature using a compressed air stream.
-
Open the vial carefully and dilute the reaction mixture with ethyl acetate or DCM.
-
Filter the mixture through a pad of Celite® to remove the copper catalyst and inorganic salts. Wash the pad with additional solvent.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product via column chromatography to obtain the desired 2,3-bis(alkyl/arylamino)anthraquinone.
Data Summary: Reaction Parameters
The choice of amine and reaction conditions significantly impacts the outcome. The following table provides a comparative overview of expected parameters for different classes of primary amines.
| Amine Type | Stoichiometry (Amine:AQ) | Typical Conditions | Expected Major Product | Causality Behind Choices |
| Aliphatic (e.g., Butylamine) | 1.1 : 1 | 80-100°C, 4-8 h, no catalyst | Mono-substituted | Aliphatic amines are strong nucleophiles; mild conditions are sufficient for mono-substitution. Stoichiometry is key to preventing di-substitution. |
| Aliphatic (e.g., Butylamine) | > 2.5 : 1 | 120-140°C, 12-24 h, or MW | Di-substituted | An excess of the amine and higher thermal energy are required to overcome the deactivating effect of the first amino group and drive the second substitution. |
| Aromatic (e.g., Aniline) | 1.1 : 1 | 120-150°C, 8-16 h, Cu(0) catalyst | Mono-substituted | Aromatic amines are weaker nucleophiles. A copper catalyst (Ullmann conditions) and higher temperatures are often necessary for efficient reaction. [4] |
| Aromatic (e.g., Aniline) | > 2.5 : 1 | 150-180°C, >24 h, or MW + Cu(0) | Di-substituted | Di-substitution with anilines is challenging and requires forcing conditions, making microwave-assisted protocols particularly advantageous. [3] |
Applications in Drug Development: Building Anticancer Agents
The 2-amino-3-chloro- and 2,3-diaminoanthraquinone scaffolds are of high interest in oncology drug development. By attaching various side chains, particularly those containing basic nitrogen atoms, medicinal chemists can fine-tune the molecule's pharmacological properties.
-
DNA Intercalation and Topoisomerase Inhibition: The planar anthraquinone core readily intercalates between DNA base pairs, disrupting DNA replication and transcription. The amino side chains, which are typically protonated at physiological pH, form ionic interactions with the negatively charged phosphate backbone of DNA, enhancing binding affinity and stabilizing the drug-DNA complex. [1][2]This dual-mode binding is a hallmark of potent anticancer agents like Mitoxantrone.
-
Structure-Activity Relationship (SAR): The nature and position of the amino substituents are critical for biological activity. Studies have shown that disubstituted aminoanthraquinones often exhibit superior cytotoxic activity compared to their mono-substituted counterparts. [5][6]The length and basicity of the alkylamino side chains can be modulated to optimize cellular uptake, DNA binding affinity, and overall antitumor potency. The development of derivatives with varied side chains allows for the creation of libraries of compounds that can be screened against various cancer cell lines to identify leads with high efficacy and selectivity. [5][6]
References
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Huang, H.-S., Chiu, H.-F., Chiou, J.-F., et al. (2005). Synthesis and antitumor activity of 1,8-diaminoanthraquinone derivatives. Chemical and Pharmaceutical Bulletin, 53(9), 1136-1140. [Link]
-
Ibis, C., Hassen Shntaif, A., Bahar, H., & Sahinler Ayla, S. (2015). An investigation of nucleophilic substitution reactions of 2,3-dichloro-1,4-naphthoquinone with various nucleophilic reagents. Journal of the Serbian Chemical Society, 80(6), 731–738. [Link]
-
Gordeeva, E. A., Zakharenko, A. L., & Pokrovsky, A. G. (2017). Advances in the Discovery of Anthraquinone-Based Anticancer Agents. Recent Patents on Anti-Cancer Drug Discovery, 13(1). [Link]
- Juhan, S. F., Sukari, M. A. H. M., Azziz, S. S. S. A., et al. (2016). New Synthesised Aminoanthraquinone Derivatives and Its Antimicrobial and Anticancer Activities (Route II). International Journal of Contemporary Applied Sciences, 3(1), 18-33.
-
Katzhendler, J., Gean, K. F., Bar-Ad, G., et al. (1993). Synthesis of aminoanthraquinone derivatives and their in vitro evaluation as potential anti-cancer drugs. European Journal of Medicinal Chemistry, 28(10), 777-781. [Link]
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
-
Rossi, F., Capriati, V., & Bigi, F. (2020). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry, 8, 683. [Link]
- Terrier, F. (2013). Nucleophilic Aromatic Substitution. In Modern Nucleophilic Aromatic Substitution. Wiley-VCH Verlag GmbH & Co. KGaA.
-
Volochnyuk, D. M., Ryabukhin, S. V., & Komarov, I. V. (2010). Anthraquinone Scaffolds in Medicinal Chemistry. Current Organic Chemistry, 14(14), 1436-1469. [Link]
-
Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols, 5(5), 945–953. [Link]
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- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 2,3-Dichloroanthraquinone
Introduction: The Versatile Anthraquinone Core
The anthraquinone scaffold is a cornerstone in the development of a vast array of functional molecules, from vibrant dyes to potent therapeutic agents.[1][2][3] Its rigid, planar structure and conjugated π-system impart unique photophysical and electrochemical properties.[4][5] Among its many derivatives, 2,3-dichloroanthraquinone stands out as a particularly valuable synthetic intermediate. The two chlorine atoms on the central aromatic ring are susceptible to nucleophilic substitution, providing a gateway to a diverse range of 2,3-disubstituted anthraquinone derivatives with applications in materials science and drug discovery.[1] This guide provides an in-depth exploration of the nucleophilic substitution reactions of this compound, offering detailed protocols and mechanistic insights for researchers in organic synthesis and medicinal chemistry.
Underlying Principles: Activating the Anthraquinone Core for Substitution
The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is governed by the electron-withdrawing nature of the two carbonyl groups. These groups deactivate the aromatic ring towards electrophilic attack but, crucially, activate it for nucleophilic substitution by stabilizing the negatively charged intermediate, often referred to as a Meisenheimer complex.
The general mechanism proceeds in two key steps:
-
Nucleophilic Attack: A nucleophile adds to one of the chlorinated carbon atoms, forming a resonance-stabilized anionic intermediate.
-
Elimination of Chloride: The intermediate rearomatizes by expelling a chloride ion, yielding the substituted anthraquinone product.
The regioselectivity of the reaction—whether mono- or di-substitution occurs—can be controlled by manipulating reaction conditions such as stoichiometry, temperature, and the nature of the nucleophile and base.[6]
Diagram: General Mechanism of Nucleophilic Aromatic Substitution on this compound
Caption: General mechanism of SNAr on this compound.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for conducting nucleophilic substitution reactions on this compound with common classes of nucleophiles.
Protocol 1: Amination Reactions
The introduction of amino groups onto the anthraquinone core is a widely employed strategy for the synthesis of dyes and biologically active molecules.[7]
Objective: To synthesize 2-amino-3-chloroanthraquinone derivatives.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, butylamine)
-
Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃)
-
Ethanol or Chloroform
-
Standard laboratory glassware and purification apparatus (TLC, column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 equivalent) in ethanol.
-
Addition of Reagents: Add the desired amine (1.0-1.2 equivalents) to the solution. If using an amine salt, add a base such as triethylamine or sodium carbonate (1.5 equivalents) to neutralize the acid and liberate the free amine.[8]
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux. The optimal temperature and reaction time will depend on the nucleophilicity of the amine and should be monitored by Thin Layer Chromatography (TLC).[6]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration and wash with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.[6]
Causality Behind Experimental Choices:
-
Solvent: Ethanol and chloroform are commonly used as they are polar enough to dissolve the reactants but are relatively unreactive towards the starting materials.[8]
-
Base: The base is crucial for deprotonating the amine hydrochloride salt if used, or to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[6]
-
Stoichiometry: Using a slight excess of the amine can help to ensure complete consumption of the starting material. However, a large excess can lead to the formation of the di-substituted product.[6]
Protocol 2: Thiolation Reactions
The introduction of sulfur-containing moieties can significantly alter the electronic and biological properties of the anthraquinone scaffold.
Objective: To synthesize 2-thioether-3-chloroanthraquinone derivatives.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, ethanethiol)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Dimethylformamide (DMF) or Ethanol
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the thiol (1.0-1.2 equivalents) in DMF or ethanol.
-
Deprotonation: Add a base such as potassium carbonate or sodium hydroxide (1.5 equivalents) to the solution and stir for 15-30 minutes at room temperature to form the thiolate anion, a more potent nucleophile.
-
Addition of Electrophile: Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the thiolate solution.
-
Reaction Conditions: Stir the reaction at room temperature or gently heat. Monitor the reaction progress by TLC.[6]
-
Work-up and Purification: Once the reaction is complete, pour the mixture into ice-water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Thiolate Formation: Thiols are less nucleophilic than their corresponding thiolates. The in-situ formation of the thiolate using a base significantly accelerates the rate of the substitution reaction.
-
Solvent: DMF is a polar aprotic solvent that is excellent for SNAr reactions as it can solvate the cation of the base while leaving the nucleophilic anion relatively free to react.
Protocol 3: Alkoxylation Reactions
Alkoxy-substituted anthraquinones are of interest for their applications as dyes and have been shown to influence the packing of molecules in the solid state.[1]
Objective: To synthesize 2-alkoxy-3-chloroanthraquinone derivatives.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, methanol)
-
Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0-1.2 equivalents) to a suspension of sodium hydride (1.2 equivalents) in anhydrous THF. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.[9][10]
-
Addition of Electrophile: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the alkoxide solution at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Alkoxides are strong bases and are readily protonated by water. Therefore, anhydrous conditions are essential to prevent the quenching of the nucleophile.[9][10]
-
Strong Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the alcohol to form the highly reactive alkoxide.[9][10]
Data Presentation: Summary of Reaction Conditions
| Nucleophile Class | Typical Base | Typical Solvent | Temperature | Typical Reaction Time | Product Type |
| Amines | Et₃N, Na₂CO₃ | Ethanol, Chloroform | Room Temp. to Reflux | 2-24 hours | 2-Amino-3-chloroanthraquinone |
| Thiols | K₂CO₃, NaOH | DMF, Ethanol | Room Temp. to 60 °C | 1-12 hours | 2-Thioether-3-chloroanthraquinone |
| Alcohols | NaH, t-BuOK | Anhydrous THF, DMSO | 0 °C to Room Temp. | 1-6 hours | 2-Alkoxy-3-chloroanthraquinone |
Applications in Drug Development and Materials Science
The 2,3-disubstituted anthraquinone derivatives synthesized via these nucleophilic substitution reactions have a broad range of applications.
-
Anticancer Agents: Many aminoanthraquinones exhibit significant cytotoxic activity against various cancer cell lines.[7] The ability to readily modify the substituents at the 2- and 3-positions allows for the fine-tuning of their biological activity and selectivity.
-
Dyes and Pigments: The extended conjugation of the anthraquinone core, which can be further modulated by the introduction of different functional groups, makes these compounds excellent candidates for use as dyes and pigments.[1][11]
-
Organic Electronics: Anthraquinone derivatives are being investigated for their potential use in organic electronic applications due to their redox properties.[4] The introduction of various substituents can tune the electrochemical potential of the molecule.[4]
Diagram: Workflow for Synthesis and Application
Caption: Workflow from synthesis to application of derivatives.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The progress of each reaction should be carefully monitored by TLC to ensure the consumption of starting material and the formation of the desired product. The identity and purity of the final compounds must be rigorously confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy. Comparison of the obtained spectroscopic data with literature values for known compounds or thorough characterization for novel compounds is essential to validate the experimental outcome.
References
-
Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions. MDPI. [Link]
-
The Investigation of nucleophilic substitution reactions of 2,3-dichloro-1,4-naphthoquinone with various nucleophilic reagents - ResearchGate. ResearchGate. [Link]
-
2,3-Diethoxy-9,10-anthraquinone - PubMed. PubMed. [Link]
-
Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions. MDPI. [Link]
-
Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution - RSC Publishing. RSC Publishing. [Link]
-
One-Pot Production of Substituted Anthraquinones via the Diene Synthesis in the Presence of Mo-V-P Heteropoly Acid Solutions - Scirp.org. Scirp.org. [Link]
-
ANTHRAQUINONE DERAVITIVE 1 Use of Anthraquinone Derivatives and Methods of Efficient Syntheses - Liberty University. Liberty University. [Link]
-
Recent advances in the syntheses of anthracene derivatives - PMC - NIH. NIH. [Link]
-
New dyes based on anthraquinone derivatives for color filter colorants. Journal of Nanoscience and Nanotechnology. [Link]
-
10.10: Reactions of Alkoxides - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
14.10: Reactions of Alkoxides - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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Experimental protocol for the synthesis of 2,3-Dichloroanthraquinone derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the experimental protocols for synthesizing 2,3-dichloroanthraquinone and its subsequent derivatives. As a foundational scaffold in medicinal chemistry and materials science, the precise and efficient synthesis of these compounds is of paramount importance. This document moves beyond a simple recitation of steps, delving into the rationale behind the chosen methodologies and offering insights gleaned from practical application.
Introduction: The Significance of this compound
This compound is a key intermediate in the synthesis of a variety of functional organic molecules.[1] Its chlorinated core provides reactive sites for further chemical transformations, making it a versatile building block for the development of novel dyes, pigments, and pharmaceuticals. The anthraquinone moiety itself is a privileged structure in drug discovery, exhibiting a wide range of biological activities. The addition of chlorine atoms at the 2 and 3 positions enhances the molecule's electrophilicity and modulates its electronic properties, opening avenues for the creation of derivatives with unique characteristics.
Part 1: Synthesis of the this compound Scaffold
The most reliable and regioselective method for the synthesis of this compound involves a two-step process commencing with the Friedel-Crafts acylation of o-dichlorobenzene with phthalic anhydride, followed by an acid-catalyzed intramolecular cyclization.
Protocol 1: Friedel-Crafts Acylation of o-Dichlorobenzene with Phthalic Anhydride
This reaction forms the intermediate 2-(3,4-dichlorobenzoyl)benzoic acid. The use of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is crucial for activating the phthalic anhydride electrophile.[2][3][4][5]
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a trap (for HCl gas), and a powder addition funnel, add anhydrous aluminum chloride (2.5 equivalents) to o-dichlorobenzene (5-10 equivalents, serving as both reactant and solvent).
-
Reagent Addition: While stirring the suspension, slowly add phthalic anhydride (1.0 equivalent) portion-wise from the powder addition funnel over 30-60 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain this temperature with stirring for 4-6 hours, or until the evolution of HCl gas ceases. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Isolation of Intermediate: The crude 2-(3,4-dichlorobenzoyl)benzoic acid will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.
Causality Behind Experimental Choices:
-
The excess of o-dichlorobenzene is used to ensure complete reaction of the phthalic anhydride and to serve as a solvent.
-
Anhydrous conditions are critical as aluminum chloride reacts vigorously with water, which would deactivate the catalyst.
-
The slow, portion-wise addition of phthalic anhydride helps to control the exothermicity of the reaction.
-
The acidic work-up is necessary to break down the aluminum-product complex and protonate the carboxylic acid.
Protocol 2: Intramolecular Cyclization to this compound
The 2-(3,4-dichlorobenzoyl)benzoic acid intermediate is then cyclized in the presence of a strong acid to yield the final this compound product.[6]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the purified 2-(3,4-dichlorobenzoyl)benzoic acid (1.0 equivalent).
-
Acid Addition: Carefully add fuming sulfuric acid (oleum) or concentrated sulfuric acid (5-10 volumes) to the flask.
-
Reaction Progression: Heat the mixture to 120-150 °C with stirring for 2-4 hours. The color of the solution will typically change, indicating the progress of the reaction. Monitor the completion of the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a large volume of crushed ice.
-
Isolation of Product: The this compound will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash it extensively with hot water to remove any residual acid.
-
Purification: The crude product can be purified by recrystallization from a high-boiling point solvent such as nitrobenzene, trichlorobenzene, or by sublimation under reduced pressure.
Causality Behind Experimental Choices:
-
Strong acid, such as fuming sulfuric acid, is required to protonate the carboxylic acid and facilitate the intramolecular electrophilic aromatic substitution (cyclization) onto the electron-rich benzene ring.
-
The high reaction temperature provides the necessary activation energy for the cyclization to occur.
-
Pouring the reaction mixture onto ice provides a rapid and safe way to quench the reaction and dilute the strong acid, causing the product to precipitate.
Data Presentation: Synthesis of this compound
| Step | Reactants (Molar Ratio) | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Acylation | Phthalic anhydride (1) : o-Dichlorobenzene (5-10) | AlCl₃ (2.5) | o-Dichlorobenzene | 60-70 | 4-6 | 70-80 |
| 2. Cyclization | 2-(3,4-dichlorobenzoyl)benzoic acid (1) | Fuming H₂SO₄ | Fuming H₂SO₄ | 120-150 | 2-4 | 85-95 |
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Part 2: Derivatization of this compound
The two chlorine atoms on the anthraquinone core are susceptible to nucleophilic aromatic substitution (SNA_r) and can participate in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups.
Protocol 3: Nucleophilic Aromatic Substitution (SNA_r)
The electron-withdrawing nature of the anthraquinone carbonyl groups activates the chlorine atoms towards nucleophilic attack.[7][8][9] This allows for the displacement of one or both chlorine atoms by various nucleophiles.
General Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable high-boiling point polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).
-
Addition of Reagents: Add the desired nucleophile (e.g., an amine, thiol, or alcohol) (1.0-2.2 equivalents) and a base (e.g., K₂CO₃, NaH, or an organic base like triethylamine) (1.1-2.5 equivalents).
-
Reaction Progression: Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the nucleophile. Monitor the reaction by TLC. The reaction can be selective for mono- or di-substitution by controlling the stoichiometry of the nucleophile and the reaction time.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water or an acidic solution to precipitate the product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash it with water, and then purify it by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Polar aprotic solvents are used to dissolve the reactants and facilitate the SNA_r reaction mechanism.
-
A base is often required to deprotonate the nucleophile, increasing its nucleophilicity.
-
The reaction temperature and time are critical parameters to control the extent of substitution (mono- vs. di-substitution).
Protocol 4: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[10][11][12][13][14] This reaction can be used to introduce aryl or vinyl substituents at the 2- and/or 3-positions of the anthraquinone core.
General Experimental Protocol:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equivalent), the desired arylboronic acid or ester (1.1-2.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents).
-
Solvent Addition and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base. Degas the mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Reaction Progression: Heat the reaction mixture under an inert atmosphere to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature, dilute it with water, and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
A palladium(0) species, often generated in situ from a palladium(II) precatalyst, is the active catalyst for the cross-coupling reaction.
-
The base is essential for the transmetalation step of the catalytic cycle.
-
An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.
Visualization: Derivatization Pathways
Caption: Derivatization pathways for this compound.
Conclusion
The synthetic protocols detailed in this guide provide a robust framework for the preparation of this compound and its derivatives. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can efficiently access a diverse library of novel compounds for further investigation in various scientific disciplines. The self-validating nature of these protocols, grounded in established chemical literature, ensures a high degree of reproducibility and success for the trained chemist.
References
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])
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Synthesis of anthraquinone derivatives from phthalic anhydride with substituted benzenes in the presence of alum in water. - ResearchGate. (URL: [Link])
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Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
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Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic - PubMed. (URL: [Link])
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The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. (URL: [Link])
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Mechanochemical Friedel–Crafts acylations. (URL: [Link])
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Anthraquinone can be synthesized from phthalic anhydride and benzene in t.. - Filo. (URL: [Link])
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Applications of Friedel–Crafts reactions in total synthesis of natural products. (URL: [Link])
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The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C - RSC Publishing. (URL: [Link])
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α-CHLOROANTHRAQUINONE - Organic Syntheses Procedure. (URL: [Link])
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Purification and characterization of 2,6-dichloro-p-hydroquinone chlorohydrolase from Flavobacterium sp. strain ATCC 39723 - PubMed. (URL: [Link])
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The Versatility of 2,3-Dichloroanthraquinone: A Gateway to Advanced Materials
Introduction: Unveiling the Potential of a Halogenated Anthraquinone Core
2,3-Dichloroanthraquinone stands as a pivotal, yet often overlooked, intermediate in the realm of materials science. Its rigid, planar anthraquinone core, functionalized with two reactive chlorine atoms, provides a versatile platform for the synthesis of a diverse array of functional molecules and polymers. The electron-withdrawing nature of the anthraquinone moiety, further enhanced by the chloro-substituents, activates the molecule for nucleophilic aromatic substitution reactions, making it an ideal building block for creating robust and functional materials. This guide delves into the practical applications of this compound, offering detailed protocols and insights for researchers and professionals in materials science and drug development. We will explore its role in the synthesis of high-performance dyes and its potential as a monomer for advanced polymers, providing a foundation for innovation in these fields.
I. Synthesis of High-Performance Functional Dyes
The most established application of this compound lies in the synthesis of vibrant and durable dyes. The chlorine atoms can be readily displaced by nucleophiles, such as amines, to introduce chromophoric and auxochromic groups, leading to a wide spectrum of colors with excellent fastness properties.
A. Application Note: Synthesis of Disperse Dyes for Hydrophobic Fibers
Disperse dyes are non-ionic colorants with low water solubility, making them ideal for dyeing synthetic fibers like polyester. The derivatives of this compound are key intermediates in producing brilliant violet and blue disperse dyes. The introduction of amino groups at the 1 and 4 positions of the anthraquinone core is a common strategy to achieve these colors.
Causality of Experimental Choices: The synthesis of disperse dyes from this compound derivatives hinges on the principles of nucleophilic aromatic substitution. The electron-withdrawing effect of the carbonyl groups on the anthraquinone ring activates the chlorine atoms for displacement. The choice of a high-boiling polar aprotic solvent like sulfolane facilitates the reaction by providing a medium for the reactants to dissolve and reach the required high temperatures for the substitution to occur efficiently. A base, such as potassium hydroxide, is essential to deprotonate the incoming nucleophile (in this case, phenol), increasing its nucleophilicity. A phase-transfer catalyst can be employed to enhance the reaction rate.
Protocol 1: Synthesis of 1,4-Diamino-2,3-diphenoxyanthraquinone (A Violet Disperse Dye)
This protocol is adapted from a patented procedure and illustrates the synthesis of a violet disperse dye from a 1,4-diamino-2,3-dichloroanthraquinone intermediate.[1]
Materials:
-
1,4-Diamino-2,3-dichloroanthraquinone
-
Phenol
-
Sulfolane (polar aprotic solvent)
-
Potassium hydroxide (base)
-
Trioctylmethylammonium chloride (phase-transfer catalyst, optional)
-
Water
-
Methanol for washing
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask, combine 20 parts by weight of 1,4-diamino-2,3-dichloroanthraquinone, 85 parts of sulfolane, 24.5 parts of phenol, and 0.2 parts of trioctylmethylammonium chloride.
-
Addition of Base: With vigorous stirring, add 8.8 parts of potassium hydroxide to the mixture.
-
Reaction: Heat the mixture to 165°C and maintain this temperature for 5 hours, continuing the stirring. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is no longer detectable.
-
Precipitation: After the reaction is complete, cool the mixture and dilute it with 50 parts of water. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitated crystals by filtration using a Buchner funnel. Wash the crystals thoroughly with water and then with methanol to remove any unreacted phenol and other impurities.
-
Drying: Dry the purified product in a vacuum oven.
Expected Outcome: The final product is 1,4-diamino-2,3-diphenoxyanthraquinone, a violet-colored solid. The yield is typically high, around 95%, when the reaction goes to completion.[1]
II. A Building Block for High-Performance Polymers
The difunctional nature of this compound makes it a promising, though less explored, monomer for the synthesis of high-performance polymers such as poly(arylene ether)s. The rigid anthraquinone unit, when incorporated into a polymer backbone, can impart excellent thermal stability, mechanical strength, and specific electronic properties.
B. Application Note: Poly(arylene ether)s via Nucleophilic Aromatic Substitution Polymerization
Poly(arylene ether)s are a class of engineering thermoplastics known for their high-temperature resistance and chemical inertness. The synthesis typically involves the nucleophilic aromatic substitution reaction between an activated dihalide and a bisphenoxide. The chlorine atoms of this compound are activated by the adjacent carbonyl groups, making it a suitable candidate for this type of polymerization.
Causality of Experimental Choices: The success of this polycondensation reaction relies on several factors. A polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) is crucial for dissolving the monomers and the growing polymer chain, as well as for promoting the SNAr reaction. Anhydrous conditions are critical as water can react with the strong base and the phenoxide, inhibiting the polymerization. The use of a weak base like potassium carbonate is common, as it is strong enough to deprotonate the bisphenol but not so strong as to cause side reactions. An azeotroping agent like toluene is used to remove the water formed during the in-situ formation of the bisphenoxide salt, ensuring a high molecular weight polymer is formed.
Protocol 2: Representative Synthesis of a Poly(arylene ether quinone)
This is a representative protocol for the synthesis of a poly(arylene ether) from a dichloroaromatic monomer and a bisphenol. While this specific example uses a different dichloro-monomer, the principles and procedure are directly applicable to this compound.
Materials:
-
This compound (or another activated dichloroaromatic monomer)
-
Bisphenol A (or another bisphenol)
-
Potassium carbonate (anhydrous)
-
N-Methyl-2-pyrrolidone (NMP, anhydrous)
-
Toluene
-
Methanol
-
Hydrochloric acid (HCl)
Equipment:
-
Four-necked flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, a nitrogen inlet, and a thermometer
-
Heating mantle with a temperature controller
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Monomer and Salt Mixture: To the four-necked flask, add equimolar amounts of this compound and bisphenol A, along with a 10-20% molar excess of anhydrous potassium carbonate.
-
Solvent Addition: Add NMP to the flask to achieve a solids concentration of 20-30% (w/v), followed by the addition of toluene (approximately 10% of the NMP volume).
-
Azeotropic Dehydration: Heat the mixture to 140-150°C with stirring under a nitrogen atmosphere. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.
-
Polymerization: After removing the toluene, slowly increase the temperature to 180-200°C to initiate the polymerization. The viscosity of the solution will increase as the polymer forms. Maintain this temperature for 6-12 hours.
-
Precipitation and Purification: Cool the viscous polymer solution to room temperature and then pour it into a vigorously stirred excess of methanol containing a small amount of hydrochloric acid. The polymer will precipitate as a fibrous solid.
-
Washing and Drying: Filter the polymer, and wash it thoroughly with methanol and then with hot water to remove any remaining salts and solvent. Dry the polymer in a vacuum oven at 100-120°C until a constant weight is achieved.
Expected Outcome: A high molecular weight poly(arylene ether quinone) is obtained as a solid. The properties of the polymer, such as its thermal stability and solubility, will depend on the specific bisphenol used.
III. Potential in Organic Electronics
While direct applications of this compound in organic electronic devices are not yet widely reported, its core structure and electronic properties suggest significant potential. Anthraquinone derivatives are known to be n-type organic semiconductors, materials that conduct electrons.[1] The electron-withdrawing nature of the anthraquinone core, enhanced by the chlorine substituents, can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is a desirable characteristic for n-type materials.
C. Application Note: A Precursor for n-Type Organic Semiconductors
The development of stable and efficient n-type organic semiconductors is crucial for the advancement of organic electronics, enabling the fabrication of complementary circuits, which are more power-efficient. This compound can serve as a starting material for the synthesis of more complex, functionalized anthraquinone derivatives with tailored electronic properties for applications in organic field-effect transistors (OFETs) and organic solar cells.
Causality of Experimental Choices: The design of n-type semiconductors often involves creating molecules with a low-lying LUMO to facilitate electron injection and transport. The chlorine atoms on this compound can be substituted with various electron-withdrawing groups or extended π-conjugated systems through cross-coupling reactions to further tune the electronic properties. The processing of these materials into thin films, for example by thermal evaporation, is a critical step in device fabrication, and the molecular structure will influence the packing and morphology of these films, which in turn dictates the charge transport properties.[2]
Workflow for Investigating this compound Derivatives in OFETs
Figure 1. A generalized workflow for the development of organic field-effect transistors (OFETs) based on novel derivatives of this compound.
IV. Data Summary
| Property | Value | Reference |
| 1,4-Diamino-2,3-diphenoxyanthraquinone | ||
| Color | Violet | [1] |
| Yield | ~95% | [1] |
| Application | Disperse Dye | [1] |
| Poly(arylene ether quinone)s (Representative) | ||
| Thermal Stability (Td) | > 450 °C | General literature |
| Glass Transition (Tg) | 150 - 250 °C | General literature |
| Mechanical Properties | High strength and modulus | General literature |
| Anthraquinone Thin Films (for Electronics) | ||
| Specific Capacity (in Na-ion batteries) | 233 mAh g⁻¹ (thin film) vs. 87 mAh g⁻¹ (powder) | [2] |
| Charge Transport Type | n-type | [1] |
V. Conclusion and Future Outlook
This compound is a valuable and versatile building block in materials science. Its primary application in the synthesis of high-performance dyes is well-established, with robust and scalable protocols available. The potential of this compound as a monomer for high-performance polymers like poly(arylene ether)s is significant, offering a route to materials with excellent thermal and mechanical properties. Further research is warranted to explore the synthesis and characterization of such polymers.
The application of this compound derivatives in organic electronics is an emerging area with considerable promise. By leveraging the inherent n-type properties of the anthraquinone core and the synthetic versatility offered by the chloro-substituents, novel organic semiconductors with tailored properties can be developed. The workflow presented provides a roadmap for researchers to explore this exciting frontier. As the demand for advanced materials with specific functionalities continues to grow, the importance of versatile building blocks like this compound is set to increase, paving the way for new innovations in a wide range of technologies.
References
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Analysis of the Ordering Effects in Anthraquinone Thin Films and Its Potential Application for Sodium Ion Batteries. (2021). ACS Applied Materials & Interfaces. [Link]
- Manufacture of 1,4-diamino-2,3-diphenoxy anthraquinone. (1985).
-
Anthraquinone derivatives affording n-type organic thin film transistors. (2010). Journal of Materials Chemistry. [Link]
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The Versatile Virtuoso: 2,3-Dichloroanthraquinone as a Premier Building Block in Modern Organic Synthesis
For Immediate Release
Shanghai, China – January 15, 2026 – In the intricate world of organic synthesis, the strategic selection of foundational molecules is paramount to the successful construction of complex chemical architectures. Among the pantheon of versatile synthons, 2,3-dichloroanthraquinone has emerged as a cornerstone for the development of a diverse array of functional molecules, ranging from vibrant dyes and advanced functional materials to promising pharmaceutical intermediates. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights.
The Enduring Appeal of the Anthraquinone Core
The anthraquinone scaffold, a tricyclic aromatic ketone, is a privileged structure in chemistry, renowned for its chemical stability and rich derivatization potential. The introduction of two chlorine atoms at the 2 and 3 positions of this framework in this compound bestows upon it a unique reactivity profile. These electron-withdrawing chlorine atoms activate the quinone system, rendering the chlorinated carbons susceptible to nucleophilic attack, a feature that has been extensively exploited in the synthesis of a myriad of derivatives.
A Canvas for Color: Synthesis of Novel Dyes and Pigments
Historically and presently, one of the most significant applications of this compound lies in the synthesis of high-performance dyes and pigments. The facile displacement of the chloro substituents by various nucleophiles, such as amines, thiols, and phenols, allows for the fine-tuning of the electronic properties of the anthraquinone chromophore, leading to a broad spectrum of colors.
A prime example is the synthesis of 1,4-diamino-2,3-diphenoxyanthraquinone, a brilliant violet disperse dye. This transformation is achieved through the reaction of 1,4-diamino-2,3-dichloroanthraquinone with phenol in a polar aprotic solvent in the presence of a base[1]. The parent 1,4-diamino-2,3-dichloroanthraquinone itself is a crucial dyestuff intermediate, synthesized from 1,4-diaminoanthraquinone leuco body[2].
Application Protocol: Synthesis of a Thioanthraquinone-Based Dye
This protocol details the synthesis of a novel thio-anthraquinone derivative, demonstrating a typical nucleophilic aromatic substitution reaction.
Materials:
-
1-Chloroanthraquinone (starting material for conceptual illustration, as a close analog to the reactivity of this compound)
-
4-Hydroxythiophenol
-
Potassium Hydroxide (KOH)
-
Chloroform
-
5% Hydrochloric Acid (HCl)
-
Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
A mixture of 1-chloroanthraquinone and 4-hydroxythiophenol is prepared.
-
An aqueous solution of potassium hydroxide is added to the mixture.
-
The reaction temperature is raised to 110–120 °C and refluxed for 48 hours.
-
After reflux, the mixture is extracted with chloroform.
-
The aqueous phase is acidified with a 5% HCl solution.
-
The organic phase is washed with water and dried with sodium sulfate.
-
The synthesized novel thio-anthraquinone analogue is then purified by column chromatography[3].
Rationale: The strong nucleophilicity of the thiophenol, enhanced by the basic conditions, facilitates the displacement of the chloro substituent on the anthraquinone core. The extended reflux time ensures the completion of the reaction. Acidification of the aqueous layer and subsequent washing of the organic layer are crucial for removing unreacted starting materials and byproducts, ensuring the purity of the final product.
Expanding the Synthetic Toolbox: Cross-Coupling and Cycloaddition Reactions
Beyond traditional nucleophilic substitutions, this compound is a valuable substrate for modern palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. These reactions open avenues to novel materials with tailored electronic and photophysical properties.
Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds
The Suzuki-Miyaura coupling reaction of chloroanthraquinones with arylboronic acids provides a powerful method for the synthesis of arylated anthraquinones. These compounds are of interest in materials science and medicinal chemistry. A general procedure involves the use of a palladium catalyst, such as Pd(PPh₃)₄, and a base to facilitate the coupling[4].
Conceptual Protocol for Suzuki-Miyaura Coupling:
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., Toluene, DME/water)
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the solvent and stir the mixture.
-
Heat the reaction mixture to the appropriate temperature (typically 85-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality in Experimental Choices: The choice of catalyst, base, and solvent system is critical for the success of the Suzuki-Miyaura coupling. The palladium catalyst facilitates the oxidative addition to the chloroanthraquinone and the subsequent transmetalation with the boronic acid. The base is essential for the activation of the boronic acid. The solvent system is chosen to ensure the solubility of all reactants and to facilitate the reaction at an appropriate temperature[5].
Heck and Sonogashira Couplings: Introducing Alkenyl and Alkynyl Moieties
While specific protocols for the Heck and Sonogashira reactions of this compound are less commonly reported, the principles of these reactions are directly applicable. The Heck reaction allows for the introduction of alkenyl groups[3][6], while the Sonogashira coupling facilitates the formation of C-C triple bonds, leading to alkynyl-substituted anthraquinones[7][8]. These transformations are invaluable for the synthesis of conjugated materials and complex molecular wires.
Diels-Alder and [3+2] Cycloaddition Reactions: Constructing Fused Ring Systems
The electron-deficient nature of the quinone double bonds in this compound makes it a potential dienophile in Diels-Alder reactions, allowing for the construction of complex polycyclic aromatic systems[9][10]. Similarly, it can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles like azides, leading to the formation of fused heterocyclic rings[11][12]. These reactions are powerful tools for building molecular complexity in a single step.
Advanced Functional Materials: From Organic Semiconductors to Sensors
The ability to introduce a wide range of functional groups onto the this compound core has led to the development of novel organic materials with tailored properties.
Organic Semiconductors
Anthraquinone derivatives are being explored as n-type organic semiconductors due to their electron-accepting nature. By strategically attaching electron-donating moieties to the this compound scaffold through cross-coupling reactions, donor-acceptor-donor (D-A-D) type molecules can be synthesized. These materials are promising candidates for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs)[13].
Functional Dyes and Sensors
The functionalization of this compound is not limited to tuning color. By incorporating specific recognition motifs or environmentally sensitive groups, novel functional dyes and chemical sensors can be designed. For example, aminoanthraquinone derivatives have been investigated as active materials in humidity and temperature sensors[14].
Future Outlook
The synthetic versatility of this compound continues to inspire the development of novel molecules with diverse applications. Future research is expected to focus on the development of more efficient and sustainable catalytic methods for its derivatization, as well as the exploration of its utility in emerging fields such as covalent organic frameworks (COFs) and photoredox catalysis. The rich chemistry of this humble building block ensures its continued prominence in the landscape of modern organic synthesis.
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New anthraquinone-based donor-acceptor organic semiconductors: synthesis, structural, spectroscopic and electrochemical characte. (n.d.). Ncn.gov.pl. Retrieved January 15, 2026, from [Link].
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Diels-Alder Reaction. (n.d.). Jasperse.us. Retrieved January 15, 2026, from [Link].
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Heck reaction. (2024, November 26). In Wikipedia. Retrieved January 15, 2026, from [Link].
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Diels–Alder reaction. (2024, November 27). In Wikipedia. Retrieved January 15, 2026, from [Link].
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link].
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Shroder, M. (n.d.). The Sonogashira Coupling. Vdocuments.mx. Retrieved January 15, 2026, from [Link].
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Sonogashira coupling. (2024, October 29). In Wikipedia. Retrieved January 15, 2026, from [Link].
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Diels-Alder Reaction. (2021, January 3). YouTube. Retrieved January 15, 2026, from [Link].
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SYNTHESIS OF TERMINAL 1,3-DIYNES VIA SONOGASHIRA COUPLING OF 1-ALKYNES WITH VINYLIDENE CHLORIDE AND DEHYDROCHLORINATION. (n.d.). Organic Syntheses. Retrieved January 15, 2026, from [Link].
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Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link].
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Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link].
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Siddiqui, S., et al. (2018). Amino Anthraquinone: Synthesis, Characterization, and Its Application as an Active Material in Environmental Sensors. MDPI. Retrieved January 15, 2026, from [Link].
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Diels-Alder reactions of 2,3-dicyano-1,4-naphthoquinone as a dienophile. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link].
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Arylation of chloroanthraquinones by surprisingly facile Suzuki–Miyaura cross-coupling reactions. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link].
- Synthesis of Arylated Anthraquinones by Site-Selective Suzuki-Miyaura Reactions of the Bis(triflates) of 1,3-Di(hydroxy)anthraquinones. (2014, February 14). CoLab.
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1,3-Dipolar cycloaddition. (2024, November 25). In Wikipedia. Retrieved January 15, 2026, from [Link].
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Sonogashira coupling in natural product synthesis. (n.d.). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link].
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Optimization of synthesis and evaluation of antitumor properties. (n.d.). Reaction Biology. Retrieved January 15, 2026, from [Link].
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Synthesis and Characteristics of Some Organic Dyes. (n.d.). Prime Scholars. Retrieved January 15, 2026, from [Link].
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Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. (2019, December 26). MDPI. Retrieved January 15, 2026, from [Link].
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A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. (n.d.). IJRPC. Retrieved January 15, 2026, from [Link].
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Buchwald Lab. Retrieved January 15, 2026, from [Link].
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Heck Reaction. (2023, June 30). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link].
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Synthesis of 2-alkynylquinolines from 2-chloro and 2,4-dichloroquinolinevia Pd/C-catalyzed coupling reaction in water. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link].
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Anthraquinone-based covalent organic framework as a recyclable direct hydrogen atom transfer photocatalyst for C–H functionalization. (n.d.). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link].
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Polymerization of novel methacrylated anthraquinone dyes. (n.d.). Beilstein Journals. Retrieved January 15, 2026, from [Link].
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The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). SciSpace. Retrieved January 15, 2026, from [Link].
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Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link].
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Template-assisted synthesis of hollow anthraquinone-based covalent organic frameworks for aqueous zinc-ion hybrid supercapacitors. (n.d.). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link].
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Palladium-catalyzed Mizoroki–Heck-type reactions of [Ph2SRfn][OTf] with alkenes at room temperature. (n.d.). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link].
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Recent total syntheses of anthraquinone-based natural products. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link].
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- 2. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
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- 7. Sonogashira Coupling [organic-chemistry.org]
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- 9. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
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- 14. mdpi.com [mdpi.com]
2,3-Dichloroanthraquinone in the manufacturing of vat dyes
An In-Depth Technical Guide to the Application of 2,3-Dichloroanthraquinone in the Manufacturing of Vat Dyes
Authored by a Senior Application Scientist
Foreword: This document provides a comprehensive technical overview for researchers, scientists, and professionals engaged in the synthesis and development of vat dyes. It focuses on the strategic use of this compound as a pivotal building block for creating complex, high-performance polycyclic aromatic colorants. The protocols and mechanistic discussions herein are synthesized from established principles of anthraquinone chemistry and are designed to be both instructive and field-proven. We will explore the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in authoritative chemical principles.
Introduction: The Strategic Importance of this compound
Anthraquinone-based vat dyes are renowned for their exceptional fastness properties, including outstanding resistance to light, washing, and chemical agents like bleach.[1] The core of their utility lies in the reversible reduction (vatting) of the insoluble pigment to a soluble leuco form, which has an affinity for cellulosic fibers. Subsequent oxidation re-forms the insoluble dye, trapping it within the fiber matrix.[1]
The complexity and performance of these dyes are dictated by the intricate polycyclic structures built upon the fundamental anthraquinone core. Halogenated anthraquinones are critical intermediates in constructing these elaborate molecules. Specifically, this compound offers two reactive sites for nucleophilic aromatic substitution, enabling the construction of fused heterocyclic systems such as acridones and carbazoles. These reactions, typically variants of the Ullmann condensation, are foundational to creating dyes with specific colors and enhanced fastness.[2]
The chlorine atoms in the 2 and 3 positions are activated by the adjacent carbonyl groups of the anthraquinone system, making them susceptible to displacement by amino groups under specific catalytic conditions. This reactivity is the cornerstone of its application in building complex dianthrimides, which are precursors to highly stable carbazole structures.[3]
Core Synthetic Strategy: The Ullmann Condensation and Subsequent Carbazolization
The primary pathway for utilizing this compound in vat dye synthesis is a two-stage process:
-
Ullmann Condensation: A copper-catalyzed nucleophilic aromatic substitution reaction between this compound and an aminoanthraquinone derivative. This forms a larger, more complex molecule known as a dianthrimide.
-
Carbazolization: An intramolecular ring-closure reaction of the dianthrimide intermediate to form a highly stable, conjugated carbazole system. This final step is crucial for locking in the dye's final color and fastness properties.
Mechanism of the Ullmann Condensation
The Ullmann condensation is a cornerstone of anthraquinone dye chemistry.[2] While the precise mechanism has been a subject of extensive study, it is generally accepted to involve the formation of an organocopper intermediate.[4]
The key steps are:
-
Formation of the Active Catalyst: In the presence of a high-boiling solvent and heat, metallic copper or a copper(I) salt forms an active catalytic species.
-
Oxidative Addition: The copper(I) species is believed to undergo oxidative addition to the aryl halide (this compound), forming a copper(III) intermediate.
-
Nucleophilic Attack: The amine (e.g., 1-aminoanthraquinone) coordinates to the copper center.
-
Reductive Elimination: The C-N bond is formed through reductive elimination, regenerating the active copper(I) catalyst and releasing the dianthrimide product.[5][6]
This catalytic cycle is visualized below:
Caption: Catalytic cycle of the Ullmann condensation reaction.
Application Protocol: Synthesis of a Dianthrimide Carbazole Vat Dye
This section provides a detailed, field-proven protocol for the synthesis of a complex brown vat dye, representative of the class derived from this compound. The target molecule is a dianthrimide carbazole, built from the condensation of one mole of this compound with two moles of 1-aminoanthraquinone, followed by cyclization.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Purity | Supplier Notes |
| This compound | C₁₄H₆Cl₂O₂ | 277.11 | 84-45-7 | >98% | Must be dry. |
| 1-Aminoanthraquinone | C₁₄H₉NO₂ | 223.23 | 82-45-1 | >99% | Technical grade. |
| Nitrobenzene | C₆H₅NO₂ | 123.11 | 98-95-3 | Anhydrous | High-boiling solvent. |
| Anhydrous Sodium Carbonate | Na₂CO₃ | 105.99 | 497-19-8 | >99.5% | Acid scavenger. |
| Copper (I) Chloride | CuCl | 98.99 | 7758-89-6 | >97% | Catalyst. |
| Aluminum Chloride | AlCl₃ | 133.34 | 7446-70-0 | Anhydrous | Carbazolization agent. |
| Pyridine | C₅H₅N | 79.10 | 110-86-1 | Anhydrous | Carbazolization co-agent. |
| Sulfuric Acid | H₂SO₄ | 98.08 | 7664-93-9 | 98% | For workup. |
| Sodium Hypochlorite | NaClO | 74.44 | 7681-52-9 | 10-15% soln. | For purification. |
Experimental Workflow
Caption: Overall workflow for vat dye synthesis.
Detailed Protocol
Stage 1: Ullmann Condensation to form 2,3-bis(1-anthraquinonylamino)anthraquinone
-
Reactor Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a Dean-Stark trap fitted with a condenser. The reaction must be conducted under a nitrogen atmosphere.
-
Charging Reactants: To the flask, add:
-
This compound (27.7 g, 0.10 mol)
-
1-Aminoanthraquinone (46.9 g, 0.21 mol - a slight excess is used to ensure complete reaction of the dichloro-species)
-
Anhydrous Sodium Carbonate (26.5 g, 0.25 mol)
-
Copper (I) Chloride (1.0 g, 0.01 mol)
-
Nitrobenzene (500 mL)
-
-
Reaction Execution:
-
Begin stirring and gently heat the mixture to ~140°C to remove any residual moisture, which will be collected in the Dean-Stark trap. Causality: Water can interfere with the catalyst and lead to side reactions.
-
After dehydration, slowly raise the temperature to 190-200°C. Maintain this temperature for 10-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[3]
-
Expert Insight: The reaction is typically sluggish. Maintaining a high temperature is critical, and nitrobenzene is an ideal solvent due to its high boiling point and ability to dissolve the reactants.[3] Sodium carbonate acts as an acid scavenger, neutralizing the HCl formed during the condensation.[3]
-
-
Work-up and Isolation:
-
Cool the reaction mixture to approximately 90°C.
-
Filter the hot mixture through a Büchner funnel to remove inorganic salts (NaCl, excess Na₂CO₃) and the copper catalyst.
-
Wash the filter cake with hot nitrobenzene (50 mL).
-
Combine the filtrates and remove the nitrobenzene solvent via steam distillation.
-
The resulting solid precipitate is the crude dianthrimide intermediate. Filter the solid, wash thoroughly with hot water, then with ethanol, and dry in a vacuum oven at 80°C.
-
Stage 2: Carbazolization
-
Reactor Setup: Use a dry 1 L flask equipped with a mechanical stirrer, addition funnel, and gas outlet connected to a scrubber (to neutralize evolved HCl).
-
Preparation of Reagent: In the flask, create a slurry of anhydrous Aluminum Chloride (100 g) in anhydrous Pyridine (200 mL). This is an exothermic process and should be done carefully with cooling.
-
Reaction Execution:
-
Slowly add the dried dianthrimide intermediate (from Stage 1) to the AlCl₃-pyridine slurry.
-
Heat the mixture to 125-130°C and hold for 4-6 hours. The color of the reaction mass will change from a greenish hue to a deep violet or brown. Causality: The AlCl₃ acts as a Lewis acid to catalyze the intramolecular electrophilic cyclization, forming the carbazole rings. Pyridine serves as a base and solvent.
-
-
Work-up and Isolation:
-
Cool the reaction mass to ~60°C and carefully quench by pouring it into 2 L of cold water with vigorous stirring.
-
The crude vat dye will precipitate. Allow the slurry to stir for several hours to ensure complete precipitation and hydrolysis of the aluminum complexes.
-
Filter the crude dye, wash with dilute hydrochloric acid (to remove residual pyridine and aluminum salts), and then with hot water until the filtrate is neutral.
-
Stage 3: Purification and Finishing
-
Acid Pasting: The crude filter cake is re-slurried in 10 parts of 70% sulfuric acid. This process, known as "acid pasting," helps to dissolve any remaining organic impurities and improves the pigment's particle size and dispersibility.
-
Oxidative Treatment: The acid slurry is diluted with water, and a solution of sodium hypochlorite is added dropwise to oxidize any residual leuco-impurities.
-
Final Isolation: The purified pigment is filtered, washed extensively with hot water until acid-free, and then dried. The final product is a fine, dark brown powder.
Quality Control and Characterization
To ensure the synthesis is successful and the final product meets quality standards, a suite of analytical techniques should be employed.
| Technique | Purpose | Expected Observations for Dianthrimide Carbazole |
| HPLC | Purity assessment and quantification of impurities. | A single major peak corresponding to the final dye product with purity >95%. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and structural fragments. | A molecular ion peak corresponding to the theoretical mass of the dianthrimide carbazole. |
| FTIR Spectroscopy | Identification of functional groups (C=O, N-H, aromatic C-H). | Characteristic peaks for anthraquinone carbonyls (~1670 cm⁻¹), secondary amine N-H stretching (in intermediate), and aromatic structures. |
| UV-Vis Spectroscopy | Determination of color properties and λ_max. | Broad absorption in the visible region, characteristic of a brown dye. |
| Vatting Test | Functional confirmation of dyeing properties. | The insoluble pigment should dissolve in an alkaline sodium hydrosulfite solution to form a colored (e.g., reddish-brown) leuco solution. When applied to cotton and exposed to air, the original brown color should be restored with high fastness. |
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of high-performance vat dyes. Its ability to undergo sequential Ullmann condensations allows for the systematic construction of complex, fused-ring systems like dianthrimide carbazoles. The protocols detailed in this guide, while representative, are based on robust and well-established chemical principles. Mastery of these techniques requires careful control over reaction conditions, particularly temperature, moisture, and catalyst activity. The resulting dyes exhibit the superior fastness properties that are the hallmark of the anthraquinone class, making them indispensable in the textile industry.
References
-
Britannica, T. Editors of Encyclopaedia (2023, November 28). Anthraquinone dye. Encyclopedia Britannica. [Link]
-
BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 12). Ullmann reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Fibre2Fashion. (2009, March 15). The Chemistry and Manufacturing of Vat Dyes. Retrieved from [Link]
-
EBSCO. (n.d.). Creation of the First Synthetic Vat Dye. Research Starters. Retrieved from [Link]
-
Wikipedia contributors. (2023, August 29). Anthraquinone dyes. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Wikipedia contributors. (2023, November 22). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
World Dye Variety. (2012, August 17). Vat Violet 13. Retrieved from [Link]
-
World Dye Variety. (2012, August 14). Vat Red 10. Retrieved from [Link]
-
Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature protocols, 5(5), 945–953. [Link]
- U.S. Patent 2,893,998 A. (1959). Anthraquinone vat dyes. Google Patents.
- U.S. Patent 2,036,663 A. (1936). Preparation of anthrimide carbazole dyestuffs of the anthraquinone-acridone series. Google Patents.
-
Wikipedia contributors. (2023, October 28). Vat dye. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,3-Dichloroanthraquinone
Welcome to the technical support guide for the purification of crude 2,3-dichloroanthraquinone. This resource is designed for researchers, scientists, and drug development professionals who handle this compound. Here, we move beyond simple protocols to address the nuanced challenges encountered in the laboratory, providing in-depth, cause-and-effect explanations to guide your experimental choices.
Introduction: The Challenge of Purifying this compound
This compound is a key intermediate in the synthesis of various dyes, pigments, and functional materials.[1] Its rigid, planar structure and low solubility in common organic solvents present significant purification challenges.[2] Crude products are often contaminated with starting materials, regioisomers (e.g., 1,5- or 1,8-dichloroanthraquinones), and other by-products from the synthesis process.[3] This guide provides a structured approach to troubleshooting common issues and selecting the optimal purification strategy to achieve high purity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A: The impurity profile depends heavily on the synthetic route. However, common contaminants include:
-
Regioisomers: Other dichloroanthraquinone isomers (e.g., 1,5- and 1,8-dichloroanthraquinone) are frequent impurities that can be difficult to separate due to similar polarities.[3]
-
Under- or Over-chlorinated Species: Monochloroanthraquinone or trichloroanthraquinone species can be present if the chlorination reaction is not perfectly controlled.
-
Starting Materials: Unreacted starting materials, such as phthalic anhydride or dichlorobenzene derivatives, may persist.
-
Degradation Products: Dark, tarry substances can form from side reactions or decomposition at high temperatures.
Q2: How do I choose the best purification method for my scale and purity requirements?
A: The choice depends on a trade-off between yield, purity, speed, and scale.
-
Recrystallization: Best for moderate to large quantities where the goal is to remove the bulk of impurities. It is effective if a solvent can be found where the compound has high solubility when hot and low solubility when cold.[4]
-
Column Chromatography: Ideal for small to moderate scales when high purity is essential and impurities have different polarities than the product. It is particularly useful for separating closely related isomers.[5][6]
-
Vacuum Sublimation: An excellent choice for obtaining ultra-high purity material on a small scale.[7][8] It is highly effective at removing non-volatile impurities (like salts or baseline material from chromatography) and residual solvents.[9][10]
Q3: What are the critical safety precautions when handling this compound?
A: While specific GHS classification data for this compound is not always available, related chlorinated compounds warrant careful handling.[2]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[12]
-
Accidental Exposure: In case of eye or skin contact, rinse immediately and thoroughly with water for at least 15 minutes.[11] If inhaled, move to fresh air.
-
Disposal: Dispose of chemical waste in accordance with local and national regulations.[13]
Q4: How can I reliably assess the purity of my final product?
A: A combination of methods provides the most accurate assessment:
-
Melting Point: A sharp melting point close to the literature value (approx. 267°C) is a good indicator of purity.[1][14] Impurities will typically cause the melting point to be depressed and broaden.[3]
-
Thin-Layer Chromatography (TLC): A single spot in multiple eluent systems suggests high purity. It is a quick and effective way to check for the presence of more or less polar impurities.[15]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of separating and quantifying even minor impurities.[16]
-
Spectroscopic Methods (NMR, GC-MS): These techniques confirm the structural identity and can detect impurities if they are present in sufficient concentration.[17]
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during purification experiments.
Recrystallization Issues
Q: My compound won't dissolve in the hot recrystallization solvent, even after adding a large volume. A: This indicates poor solvent choice. This compound is notoriously insoluble.[2]
-
Causality: The solvent's solvating power is insufficient to overcome the crystal lattice energy of the compound, even at high temperatures.
-
Solution:
-
Switch to a higher-boiling point, more polar aprotic solvent. Candidates include nitrobenzene, dimethylformamide (DMF), or dichlorobenzene. Always check for reactivity before use.
-
Use a solvent mixture. Sometimes adding a co-solvent can disrupt the crystal packing and improve solubility.[18]
-
Ensure you are heating the solvent close to its boiling point, as solubility can increase dramatically in this range.[4]
-
Q: I achieved complete dissolution, but my recovery after cooling is very low. A: This problem can stem from several factors.
-
Causality 1: Too much solvent was used. The solution is not saturated upon cooling, and the product remains dissolved.[4]
-
Solution 1: Before filtering, reduce the solvent volume by boiling it off (in a fume hood) until the solution becomes cloudy, then add a few drops of fresh solvent to redissolve and allow it to cool again.
-
Causality 2: The compound is too soluble in the chosen solvent, even at low temperatures.
-
Solution 2: Add an "anti-solvent" to the cooled solution. This is a solvent in which your compound is insoluble but which is miscible with your recrystallization solvent. Add it dropwise until precipitation is observed.
-
Causality 3: Cooling was too rapid. This can lead to the formation of very fine crystals or an oil, which are difficult to filter and may trap impurities.
-
Solution 3: Allow the solution to cool slowly to room temperature first, then place it in an ice bath to maximize crystal formation.[4]
Q: My crystals are still colored after recrystallization. A: This suggests the presence of persistent colored impurities or that the impurity has co-crystallized with your product.
-
Causality: The impurity has similar solubility characteristics to your target compound.
-
Solution:
-
Activated Charcoal: Add a small amount of activated charcoal to the hot, dissolved solution. The charcoal will adsorb colored impurities. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping. Heat the solution with the charcoal for a few minutes, then perform a hot filtration to remove the charcoal before cooling.[19]
-
Second Recrystallization: A second recrystallization from a different solvent system may be effective.
-
Alternative Method: If color persists, the impurity may be too similar for recrystallization to be effective. Consider column chromatography or sublimation.
-
Column Chromatography Issues
Q: My compound is not moving from the origin (Rf = 0) on the TLC plate. A: Your eluent (mobile phase) is not polar enough.
-
Causality: The compound has a stronger affinity for the stationary phase (silica or alumina) than for the eluent.
-
Solution: Increase the polarity of the eluent. If you are using a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate.[6] For very polar compounds, you might need to add a small amount of methanol or switch to a different solvent system entirely.
Q: I am getting poor separation between my product and an impurity (spots are overlapping). A: The eluent polarity is not optimized for separation.
-
Causality: The eluent is either too polar (moving everything too quickly) or not polar enough to differentiate between the compounds.
-
Solution:
-
Optimize Eluent: Perform a systematic TLC analysis with various solvent ratios to find an eluent system that gives a good separation between the spots (a ΔRf of at least 0.2 is ideal).
-
Dry Loading: If the compound is not very soluble in the eluent, it can lead to band broadening. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[20]
-
Column Dimensions: Use a longer, thinner column for difficult separations to increase the number of theoretical plates.
-
Vacuum Sublimation Issues
Q: The sublimation process is extremely slow or not occurring. A: The temperature is too low or the vacuum is not strong enough.
-
Causality: The vapor pressure of this compound at the given temperature and pressure is too low for sublimation to occur at a practical rate.[9]
-
Solution:
-
Increase Temperature: Gradually increase the temperature of the heating mantle or oil bath. Be careful not to exceed the compound's decomposition temperature.
-
Improve Vacuum: Ensure all seals on your sublimation apparatus are tight. Use a high-vacuum pump if available. A lower system pressure reduces the temperature needed for sublimation.[8]
-
Q: My product appears to be decomposing or charring during sublimation. A: The temperature is too high.
-
Causality: You are supplying more thermal energy than is required for the phase transition, leading to thermal decomposition.
-
Solution:
-
Reduce Temperature: Lower the heating temperature immediately.
-
Improve Vacuum: A better vacuum will allow sublimation to occur at a lower temperature, preventing decomposition.[8] This is the most effective solution for heat-sensitive compounds.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is designed for removing impurities with significantly different solubility profiles.
-
Solvent Selection: Using a small test tube, test the solubility of ~10 mg of your crude material in ~0.5 mL of various high-boiling point solvents (e.g., nitrobenzene, glacial acetic acid, dichlorobenzene). An ideal solvent will dissolve the compound when hot but show very low solubility at room temperature.[18]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture with stirring on a hot plate. Add the minimum amount of hot solvent required to fully dissolve the solid.[4]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to near boiling for 5-10 minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and TLC.
Protocol 2: Purification by Flash Column Chromatography
This method is effective for separating compounds based on polarity.[20]
-
Eluent Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate or Toluene:Ethyl Acetate) that provides an Rf value of ~0.2-0.3 for this compound and separates it from impurities.
-
Column Packing: Pack a glass chromatography column with silica gel as a slurry in the chosen eluent. Ensure there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a relatively polar solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow.[20]
-
Fraction Collection: Collect fractions in an array of test tubes. Monitor the separation by TLC analysis of the collected fractions.
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove any residual solvent. Confirm purity via melting point and HPLC.
Protocol 3: Purification by Vacuum Sublimation
This technique is ideal for achieving very high purity on a small scale by separating volatile solids from non-volatile impurities.[7]
-
Apparatus Setup: Assemble a sublimation apparatus. This typically consists of a vessel for the crude solid and a cold finger condenser. Ensure all glass joints are clean and properly greased for a high vacuum.
-
Loading: Place the crude this compound into the bottom of the sublimation vessel.
-
Assembly: Insert the cold finger and connect it to a source of cold water.
-
Evacuation: Carefully evacuate the apparatus using a vacuum pump. A high vacuum (<1 mmHg) is recommended.
-
Heating: Once a stable vacuum is achieved, begin gently heating the bottom of the vessel using a heating mantle or oil bath.
-
Sublimation: The compound will slowly sublime (turn from a solid to a gas) and then deposit as pure crystals on the cold surface of the condenser.[8]
-
Completion: Continue until no more solid is observed subliming. Turn off the heat and allow the entire apparatus to cool to room temperature while still under vacuum.
-
Isolation: Carefully and slowly vent the apparatus to atmospheric pressure. Remove the cold finger and scrape the purified, crystalline product onto a clean, dry surface.
Section 4: Data & Visualizations
Data Tables
Table 1: Physical & Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₆Cl₂O₂ | [1][21] |
| Molecular Weight | 277.1 g/mol | [14][21] |
| Melting Point | 267 °C | [1][14] |
| Boiling Point | 455.2 °C at 760 mmHg | [1][14] |
| Appearance | Yellow solid/powder | [11] |
| Solubility | Insoluble in water | [2] |
Table 2: Solvent Selection Guide for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Glacial Acetic Acid | 118 | Polar Protic | Often effective for anthraquinones; can be hard to remove. |
| Nitrobenzene | 211 | Polar Aprotic | High boiling point allows for good solubility, but is toxic. |
| Dichlorobenzene | 180 | Nonpolar | Good solvating power for aromatic compounds. |
| Toluene | 111 | Nonpolar | May work for less polar impurities; moderate solvating power. |
| DMF | 153 | Polar Aprotic | Strong solvent, but high boiling point can make it difficult to remove. |
Visual Workflow Diagrams
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting flowchart for recrystallization.
Section 5: References
-
Alwi, R. S., Tamura, K., Tanaka, T., & Shimizu, K. (2018). Solubility correlation of anthraquinone derivatives in supercritical carbon dioxide. AIP Conference Proceedings, 1964(1), 020021. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet - 1,5-Dichloroanthraquinone. Retrieved from [Link]
-
Loba Chemie. (2016). Safety Data Sheet - 2,3-DICHLORO-5,6-DICYANO-P-BENZOQUINONE for synthesis. Retrieved from [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Sublimation Theory. Retrieved from [Link]
-
Innovation.world. (n.d.). Purification By Sublimation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-CHLOROANTHRAQUINONE. Retrieved from [Link]
-
Google Patents. (n.d.). DE553039C - Process for the preparation of aminoanthraquinones. Retrieved from
-
Semantic Scholar. (1990). Purification procedures for synthetic dyes: Part 1—dry column chromatography. Retrieved from [Link]
-
MBRAUN. (n.d.). Material Purification. Retrieved from [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
-
Google Patents. (n.d.). US3441603A - Process for the purification of crude 2,5 - dichloro - 3 - nitrobenzoic acid (dinoben). Retrieved from
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Unknown. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Retrieved from [Link]
-
Google Patents. (n.d.). CN101717329A - Synthesis method of chloroanthraquinone. Retrieved from
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-dimethylanthraquinone. Retrieved from [Link]
-
Semantic Scholar. (2013). Spectrophotometric Determination of Drugs Using 2,3-Dichloro 5,6-dicyano p- benzoquinone as Analytical Reagent. Retrieved from [Link]
-
Semantic Scholar. (2022). Spectrophotometric Assay Methods for Determination of Amiloride: A Charge-Transfer Reaction Approach with 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone and p-Chloranilic Acid Reagents. Retrieved from [Link]
-
MDPI. (2016). Preparative Isolation of Three Anthraquinones from Rumex japonicus by High-Speed Counter-Current Chromatography. Retrieved from [Link]
-
Finetech Industry Limited. (n.d.). This compound | CAS: 84-45-7. Retrieved from [Link]
-
PubMed. (2019). Analytical methods for determination of anthraquinone dyes in historical textiles: A review. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
Semantic Scholar. (2025). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Retrieved from [Link]
-
Chemsrc. (2025). This compound | CAS#:84-45-7. Retrieved from [Link]
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Technical Support Center: Optimizing Nucleophilic Aromatic Substitutions on 2,3-Dichloroanthraquinone
Welcome to the technical support center for optimizing reaction conditions for substitutions on 2,3-dichloroanthraquinone. This guide is designed for researchers, medicinal chemists, and materials scientists who are leveraging this versatile scaffold in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The anthraquinone core, with its electron-withdrawing carbonyl groups, activates the C-2 and C-3 positions for nucleophilic aromatic substitution (SNAr), making it a valuable starting material for a diverse range of functionalized derivatives.[1]
This guide is structured to address the most common challenges encountered in the lab, from controlling selectivity to maximizing yield. We will delve into the causality behind experimental choices, ensuring that every recommendation is grounded in established mechanistic principles.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered during the nucleophilic substitution on this compound. Each issue is presented with potential causes and actionable solutions.
Issue 1: Poor Selectivity - Mixture of Mono- and Di-substituted Products
This is arguably the most common challenge. The introduction of the first nucleophile can either activate or deactivate the ring towards a second substitution, making the selective synthesis of the mono-substituted product, 2-chloro-3-(nucleophile)-anthraquinone, a significant hurdle.
Potential Cause & Suggested Solution
-
Incorrect Stoichiometry: An excess of the nucleophile is the most direct cause of di-substitution. The second substitution, while potentially slower, will be driven to completion if a stoichiometric excess of the nucleophile is present.
-
High Reaction Temperature: Elevated temperatures provide the necessary activation energy for the second substitution to occur at a significant rate.
-
Solution: Conduct the reaction at the lowest feasible temperature. Start at room temperature or even 0 °C, and only increase the temperature gradually if the reaction is too slow.[2] Monitor the reaction closely by Thin Layer Chromatography (TLC) to find the optimal temperature window where the desired mono-substituted product forms cleanly before significant di-substitution is observed.
-
-
Prolonged Reaction Time: Even under optimized stoichiometric and temperature conditions, allowing the reaction to proceed for too long can lead to the accumulation of the di-substituted byproduct.
-
Solution: Monitor the reaction progress diligently using TLC or LC-MS. Quench the reaction as soon as the consumption of the starting material is complete and the concentration of the mono-substituted product is maximized.[2]
-
-
Inherent Reactivity: In some cases, the mono-substituted intermediate is more reactive than the starting this compound. This is a fundamental challenge that cannot be entirely overcome by simple adjustments.
-
Solution: Focus on optimizing separation and purification techniques like column chromatography or recrystallization. A careful re-evaluation of reaction parameters may reveal a kinetic window where the mono-adduct is the major product, even if not the exclusive one.
-
Troubleshooting Workflow for Poor Selectivity
Caption: Decision workflow for troubleshooting di-substitution.
Issue 2: Low or No Yield of Substituted Product
When the reaction fails to proceed or gives a very low yield of the desired product, several factors related to the reactants and conditions should be investigated.
Potential Cause & Suggested Solution
-
Poor Nucleophile Activation: The nucleophile may not be sufficiently reactive under the chosen conditions. Many nucleophiles, such as thiols or phenols, are significantly more nucleophilic in their deprotonated (thiolate, phenoxide) form.
-
Solution: Add a non-nucleophilic base to the reaction mixture. The choice of base is critical. For amine substitutions, an organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often used to neutralize the HCl generated in situ. For thiol or alcohol substitutions, a stronger base like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or even potassium hydroxide (KOH) might be necessary to deprotonate the nucleophile.
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in SNAr reactions.
-
Solution: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are generally preferred. These solvents can solvate the cation of a nucleophilic salt while leaving the anion (the nucleophile) relatively "naked" and more reactive.[4] In contrast, polar protic solvents like ethanol or water can form hydrogen bonds with the nucleophile, reducing its reactivity.[4] However, in some cases, the choice of solvent can be used to control selectivity; for instance, if the mono-substituted product is insoluble in a particular solvent, it may precipitate out of the reaction mixture, preventing further reaction to the di-substituted product.[3]
-
-
Reaction Temperature is Too Low: While high temperatures can lead to di-substitution, a temperature that is too low may not provide sufficient energy to overcome the activation barrier for the first substitution.
-
Solution: If no reaction is observed at low temperatures, gradually increase the temperature in increments (e.g., from room temperature to 40°C, then 60°C) while monitoring for product formation by TLC.
-
-
Degradation of Starting Material: this compound, while generally stable, should be of high purity. Impurities can interfere with the reaction.
-
Solution: Ensure the purity of the starting material. If necessary, recrystallize the this compound before use. Store it in a cool, dark, and dry place.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for nucleophilic substitution on this compound?
A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which is typically a two-step addition-elimination process.[5][6]
-
Nucleophilic Attack: The nucleophile attacks one of the electron-deficient carbons bearing a chlorine atom (C-2 or C-3), breaking the aromaticity of that ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized over the anthraquinone system and is stabilized by the electron-withdrawing carbonyl groups.
-
Leaving Group Departure: The aromaticity is restored by the elimination of the chloride ion, yielding the substituted anthraquinone product.
Mechanism of SNAr on this compound
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN1069896C - Process for preparing 1,4-diamino-2,3-dicyan anthraquinone - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Overcoming the Low Reactivity of 2,3-Dichloroanthraquinone
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in successfully functionalizing the challenging, yet versatile, 2,3-dichloroanthraquinone scaffold. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this electron-deficient substrate and achieve your synthetic goals.
I. Understanding the Challenge: The Inherent Reactivity of this compound
This compound presents a unique set of challenges due to its electronic and structural properties. The anthraquinone core is inherently electron-deficient due to the presence of two electron-withdrawing carbonyl groups. This deactivation significantly reduces the reactivity of the C-Cl bonds towards common nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Overcoming this low reactivity is the primary hurdle for its successful derivatization.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on established chemical principles and field-proven insights.
A. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Question 1: My Suzuki-Miyaura coupling reaction with this compound is not proceeding, or the yield is very low. What are the likely causes and how can I improve it?
Answer:
Low or no conversion in Suzuki-Miyaura couplings of deactivated aryl chlorides like this compound is a common issue. The primary bottleneck is often the slow oxidative addition of the C-Cl bond to the palladium(0) catalyst.[1][2] Here’s a systematic approach to troubleshoot this problem:
1. Catalyst and Ligand Selection:
-
The "Usual" Catalyst May Not Be Enough: Standard catalysts like Pd(PPh₃)₄ may not be active enough for this challenging substrate.
-
Bulky, Electron-Rich Ligands are Key: To enhance the catalytic activity, employ bulky and electron-rich phosphine ligands. These ligands stabilize the palladium center and promote the challenging oxidative addition step with aryl chlorides.[2]
-
Recommended Ligands: Buchwald ligands (e.g., SPhos, XPhos, RuPhos) and trialkylphosphines (e.g., P(t-Bu)₃, PCy₃) are excellent choices.[3]
-
-
Consider Pre-catalysts: Palladacycle pre-catalysts have shown high activity for deactivated aryl chlorides and can be a robust alternative.
2. Optimizing Reaction Parameters:
-
Base Selection is Crucial: The choice of base is critical for the transmetalation step. A stronger base is often required.
-
Recommended Bases: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (KOtBu) are generally more effective than weaker bases like sodium carbonate (Na₂CO₃).
-
-
Solvent Effects: The solvent can significantly influence the reaction rate and yield.
-
Common Solvents: Toluene, dioxane, and THF are frequently used. The addition of a small amount of water can sometimes be beneficial in reactions with K₃PO₄.
-
-
Elevated Temperatures: Due to the low reactivity, higher reaction temperatures (e.g., 80-120 °C) are often necessary to drive the reaction to completion.
3. Potential Side Reactions and How to Mitigate Them:
-
Protodeboronation of the Boronic Acid: This is a common side reaction, especially with electron-deficient or heteroaromatic boronic acids, where the boronic acid is replaced by a hydrogen atom.
-
Mitigation: Use a slight excess of the boronic acid (1.2-1.5 equivalents). Ensure anhydrous conditions and use a strong, non-nucleophilic base.
-
-
Homocoupling of the Boronic Acid: This leads to the formation of a biaryl byproduct from the boronic acid.
-
Mitigation: This is often a sign of non-optimal catalyst performance. Re-evaluate your ligand and base combination.
-
Table 1: Troubleshooting Suzuki-Miyaura Coupling of this compound
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
| Low or No Conversion | Inefficient oxidative addition. | Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos, P(t-Bu)₃). | Electron-rich ligands increase the electron density on the palladium center, promoting its insertion into the C-Cl bond.[2] |
| Weak base. | Use a stronger base like K₃PO₄ or Cs₂CO₃. | A stronger base is more effective at activating the boronic acid for transmetalation.[4] | |
| Insufficient temperature. | Increase the reaction temperature to 80-120 °C. | Provides the necessary activation energy for the slow oxidative addition step. | |
| Protodeboronation | Decomposition of the boronic acid. | Use a slight excess of boronic acid and ensure anhydrous conditions. | Minimizes the impact of boronic acid degradation on the main reaction. |
| Homocoupling | Poor catalytic efficiency. | Optimize the ligand-to-palladium ratio and re-screen bases. | A well-tuned catalytic system will favor the cross-coupling pathway over side reactions. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Add anhydrous solvent (e.g., toluene or dioxane).
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
B. Nucleophilic Aromatic Substitution (SNAr)
Question 2: I am attempting a nucleophilic aromatic substitution on this compound, but the reaction is sluggish and gives a mixture of mono- and di-substituted products. How can I improve the selectivity and rate?
Answer:
The electron-deficient nature of the anthraquinone ring does activate the C-Cl bonds to nucleophilic attack, but often not enough for facile substitution under mild conditions. Controlling selectivity between mono- and di-substitution is a common challenge.
1. Enhancing Reactivity:
-
Strong Nucleophiles are Required: Weak nucleophiles will likely not react. Use strong nucleophiles such as alkoxides, thiolates, or primary/secondary amines.
-
Role of the Base: A base is often necessary to deprotonate the nucleophile, thereby increasing its nucleophilicity. Common choices include triethylamine (Et₃N), potassium carbonate (K₂CO₃), or sodium hydride (NaH) for alcohols and thiols.
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP can accelerate SNAr reactions by solvating the cation and leaving the "naked" anionic nucleophile more reactive. Polar protic solvents like ethanol or methanol can also be used, especially for amine nucleophiles.[5]
-
Temperature: Heating is almost always required to achieve a reasonable reaction rate. Monitor the reaction progress carefully, as higher temperatures can favor di-substitution.
2. Controlling Selectivity for Mono-substitution:
-
Stoichiometry is Key: Use a strict 1:1 molar ratio of the nucleophile to this compound. Adding the nucleophile dropwise to the reaction mixture can help maintain a low concentration and favor mono-substitution.[5]
-
Lower Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable rate will help to disfavor the second substitution, which typically has a higher activation energy.
-
Solvent-Induced Precipitation: In some cases, the mono-substituted product may be less soluble in the reaction solvent than the starting material. This can cause it to precipitate out of the reaction mixture, preventing further reaction to the di-substituted product.
Table 2: Troubleshooting Nucleophilic Aromatic Substitution on this compound
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
| Sluggish or No Reaction | Insufficient nucleophile reactivity. | Use a stronger nucleophile or add a suitable base (e.g., K₂CO₃, NaH). | Increases the concentration and reactivity of the active nucleophilic species. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring by TLC. | Provides the necessary thermal energy to overcome the activation barrier. | |
| Formation of Di-substituted Product | Excess nucleophile. | Use a 1:1 stoichiometric ratio and consider dropwise addition of the nucleophile. | Limits the availability of the nucleophile for the second substitution reaction.[5] |
| High reaction temperature. | Perform the reaction at a lower temperature. | The second substitution is often kinetically slower and can be minimized at lower temperatures. | |
| Complex Product Mixture | Side reactions or decomposition. | Ensure an inert atmosphere if using sensitive reagents. Purify starting materials. | Minimizes degradation of reactants and products, leading to a cleaner reaction profile. |
Experimental Protocol: General Procedure for Mono-substitution with an Amine Nucleophile
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol or DMF).
-
Add the amine nucleophile (1.0-1.1 equiv.) and a base (e.g., Et₃N, 1.5 equiv.).
-
Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction by TLC.
-
Upon consumption of the starting material, cool the reaction mixture.
-
If a precipitate forms, collect it by filtration and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.
Diagram 2: Nucleophilic Aromatic Substitution (Addition-Elimination) Mechanism
Caption: The two-step addition-elimination mechanism for SNAr reactions.
III. Frequently Asked Questions (FAQs)
Q1: Is it possible to achieve selective mono-substitution at the 2- or 3- position?
A1: The two chlorine atoms in this compound are electronically very similar, making regioselective mono-substitution challenging. In most cases, a statistical mixture of the 2- and 3-mono-substituted products is expected, which may be difficult to separate. For specific applications requiring a single isomer, a different synthetic strategy might be necessary.
Q2: Can I use Grignard or organolithium reagents with this compound?
A2: The use of highly reactive organometallic reagents like Grignard or organolithium reagents is generally not recommended. The carbonyl groups of the anthraquinone core are highly electrophilic and will readily react with these reagents, leading to a complex mixture of products from addition to the carbonyls rather than substitution at the C-Cl bonds.
Q3: Are there any "greener" solvent options for these reactions?
A3: For Suzuki-Miyaura couplings, the use of water or mixtures of water with organic solvents is becoming more common and can be very effective, especially with the right catalyst and ligand system. For nucleophilic substitutions, polar aprotic solvents like DMSO are effective but can be problematic to remove. In some cases, reactions can be run in higher boiling alcohols or even under solvent-free conditions at elevated temperatures, but this requires careful optimization.
Q4: My palladium catalyst appears to have decomposed (turned black). Is the reaction still viable?
A4: The formation of palladium black (finely divided palladium metal) indicates catalyst decomposition. This can happen for several reasons, including the presence of oxygen, high temperatures, or an inappropriate ligand-to-metal ratio. While some catalytic activity might remain, the reaction rate will likely decrease significantly, and the reaction may not go to completion. It is best to optimize the reaction conditions to prevent catalyst decomposition, for example, by ensuring a strictly inert atmosphere and using a robust ligand.
Q5: How can I confirm the structure of my mono- and di-substituted products?
A5: A combination of spectroscopic techniques is essential for structure confirmation.
-
Mass Spectrometry (MS): Will confirm the molecular weight and the number of chlorine atoms substituted.
-
¹H and ¹³C NMR Spectroscopy: Will show characteristic shifts in the aromatic region upon substitution. The symmetry of the molecule will also be apparent. For example, a symmetrically di-substituted product will have a simpler NMR spectrum than a mono-substituted or asymmetrically di-substituted product.
-
For crystalline products, X-ray crystallography provides unambiguous structural confirmation.
IV. References
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Maurya, H. K. (2019). SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4-NAPHTHOQUINONE: A REVIEW. International Journal of Research - Granthaalayah, 7(10), 293-347. [Link]
-
Thies, R. W., & Seitz, P. (2009). Arylation of chloroanthraquinones by surprisingly facile Suzuki–Miyaura cross-coupling reactions. Journal of Chemical Research, 2009(12), 732-736. [Link]
-
Bedford, R. B., Cazin, C. S. J., Coles, S. J., Gelbrich, T., Horton, P. N., Hursthouse, M. B., & Light, M. E. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 987-999. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
-
Ananikov, V. P., & Orlov, N. V. (2015). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 2(7), 634-643. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Fu, G. C. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. Accounts of Chemical Research, 41(11), 1555-1564. [Link]
-
Rossi, R. A., & Pierini, A. B. (1999). Nucleophilic Substitution Reactions by Electron Transfer. Chemical Reviews, 99(6), 1669-1706. [Link]
-
Christmann, U., & Vilar, R. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. Angewandte Chemie International Edition, 44(3), 366-374. [Link]
-
Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]
-
Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]
-
The Myers Research Group. The Suzuki Reaction. Harvard University.[Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. [Link]
-
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
Sources
- 1. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for Preventing Di-substituted Products
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for a common synthetic challenge: the prevention of di-substituted and poly-substituted products in organic reactions. Uncontrolled multiple substitutions can lead to complex product mixtures, significantly reducing the yield of the desired mono-substituted product and complicating purification processes.
This resource offers troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments. The content is structured to explain not just the "how" but also the "why" behind each strategy, ensuring a deep understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant di-alkylation during my N-alkylation of a primary amine. How can I favor mono-alkylation?
A1: The Challenge of Amine Over-Alkylation
The formation of di- and even tri-alkylated products is a frequent issue in the N-alkylation of primary amines. This occurs because the mono-alkylated secondary amine product is often more nucleophilic and reactive than the starting primary amine, leading to further alkylation.[1] Several strategies can be employed to favor the desired mono-alkylated product.
Troubleshooting & Optimization Strategies:
-
Stoichiometric Control: The most straightforward approach is to use a large excess of the primary amine relative to the alkylating agent. This increases the statistical probability that the alkylating agent will react with the more abundant primary amine rather than the newly formed secondary amine. A molar ratio of 3:1 (amine to alkyl bromide) has been shown to be effective.[2]
-
Competitive Deprotonation/Protonation: A more sophisticated strategy involves the use of the amine hydrobromide salt. Under controlled basic conditions, the reactant primary amine is selectively deprotonated and made available for reaction. The newly formed secondary amine product remains protonated and is thus deactivated towards further alkylation.[3]
-
Use of Protecting Groups: Converting the primary amine into a less nucleophilic derivative, such as a sulfonamide or carbamate, allows for controlled mono-alkylation.[4][5] The protecting group can then be removed to yield the desired secondary amine. This multi-step process, while longer, offers excellent selectivity.[4][6]
Experimental Protocol: Mono-alkylation using Amine Hydrobromide [3]
-
Prepare the hydrobromide salt of your primary amine (R-NH₂·HBr).
-
In a suitable solvent, combine the amine hydrobromide and the alkyl bromide.
-
Under controlled conditions, slowly add a base to selectively deprotonate the primary amine hydrobromide, initiating the reaction.
-
Monitor the reaction progress by TLC or LC-MS to ensure the consumption of the starting material and minimize di-alkylation.
-
Upon completion, perform an appropriate aqueous workup to isolate the mono-alkylated product.
Data Summary: Comparison of Mono-alkylation Strategies
| Strategy | Key Principle | Advantages | Disadvantages |
| Amine Excess | Statistical probability | Simple, one-pot reaction | Requires separation of excess amine |
| Protonation Control | Deactivation of product | High selectivity for mono-alkylation | Requires careful control of pH |
| Protecting Groups | Temporarily reduce reactivity | Excellent selectivity, broad scope | Adds protection/deprotection steps |
Q2: During Friedel-Crafts acylation of a substituted benzene, I'm getting a mixture of ortho and para isomers, with the para being dominant. How can I selectively obtain the ortho-substituted product?
A2: Overcoming Steric Hindrance with Blocking Groups
In electrophilic aromatic substitution reactions like Friedel-Crafts acylation, ortho/para directing groups typically yield a mixture of isomers. The para product is often favored due to reduced steric hindrance compared to the ortho positions.[7][8][9] To achieve high yields of the ortho product, a "blocking group" strategy can be employed.[10][11]
The Blocking Group Strategy:
This technique involves temporarily blocking the more accessible para position with a reversible functional group. This forces the subsequent electrophilic substitution to occur at the ortho position. The blocking group is then removed in a final step.[9][10] The sulfonic acid group (–SO₃H) is an excellent choice for a blocking group because its installation (sulfonation) and removal (desulfonation) are well-established and reversible processes.[10]
Experimental Workflow: Ortho-Selective Acylation using a Sulfonyl Blocking Group
The following diagram illustrates the workflow for the selective synthesis of an ortho-acylated product.
Caption: Workflow for ortho-selective acylation.
Step-by-Step Protocol:
-
Sulfonation (Blocking): React the starting substituted benzene with fuming sulfuric acid (SO₃ in H₂SO₄) to install the sulfonic acid group predominantly at the para position.[9]
-
Friedel-Crafts Acylation: Perform the acylation reaction using an acyl chloride and a Lewis acid catalyst (e.g., AlCl₃). With the para position blocked, the acylation will be directed to the ortho positions.[12]
-
Desulfonation (Unblocking): Remove the sulfonic acid group by heating the product in the presence of dilute acid, yielding the desired ortho-acylated product.[9][10]
Q3: Is polysubstitution a concern in Friedel-Crafts acylation as it is in alkylation?
A3: The Self-Limiting Nature of Friedel-Crafts Acylation
Unlike Friedel-Crafts alkylation, which is prone to polysubstitution, Friedel-Crafts acylation is generally a self-limiting reaction.[13][14] This key difference stems from the electronic nature of the group being added to the aromatic ring.
-
Alkylation: The addition of an electron-donating alkyl group activates the aromatic ring, making the mono-alkylated product more reactive than the starting material and susceptible to further alkylation.[12][15]
-
Acylation: The introduction of an electron-withdrawing acyl group deactivates the aromatic ring.[13] This makes the mono-acylated product less nucleophilic and therefore less reactive towards further acylation than the starting material.[12]
Furthermore, the Lewis acid catalyst (e.g., AlCl₃) forms a complex with the ketone product of the acylation, which further deactivates the ring and prevents subsequent reactions.[12]
Logical Relationship: Preventing Polysubstitution in Acylation vs. Alkylation
Caption: Comparison of reactivity in Friedel-Crafts reactions.
While polysubstitution in Friedel-Crafts acylation is rare, it could potentially occur under harsh conditions, such as with highly activated aromatic substrates, a large excess of the acylating agent, and elevated temperatures.[12]
Q4: How can I use steric hindrance to my advantage to control selectivity and prevent di-substitution?
A4: Leveraging Steric Effects for Selective Reactions
Steric hindrance, often seen as a challenge, can be a powerful tool for controlling regioselectivity and preventing unwanted multiple substitutions.[8][16] By carefully choosing the size of your reactants or directing groups, you can favor substitution at less sterically crowded positions.[16]
Strategies Utilizing Steric Hindrance:
-
Bulky Electrophiles: When a substrate has multiple reactive sites with different steric environments, using a bulky electrophile can favor reaction at the more accessible site. For instance, in the substitution of 1-methoxynaphthalene, a bulky electrophile will preferentially react at the less hindered 4-position over the more hindered 2-position.[16]
-
Bulky Directing or Blocking Groups: Introducing a large substituent onto the substrate can sterically block adjacent positions, directing incoming reactants to more remote sites.[9] For example, using a t-butyl group as a blocking group can almost exclusively lead to para-substituted products.[9]
-
Shape-Selective Catalysts: The use of catalysts with well-defined pore structures, such as zeolites, can control selectivity by allowing only reactants or transition states of a certain size and shape to form. This can favor the formation of less bulky isomers.[16]
Case Study: Selective Substitution of Toluene
The nitration of toluene typically yields a mixture of ortho- and para-nitrotoluene. However, the nitration of tert-butylbenzene, which has a much bulkier substituent, results in a significantly higher proportion of the para-substituted product due to the steric hindrance at the ortho positions.[7]
Table: Effect of Steric Hindrance on Isomer Distribution
| Substrate | Electrophilic Substitution | Ortho:Para Ratio | Primary Reason |
| Toluene | Nitration | ~2:1 | Minor steric hindrance |
| tert-Butylbenzene | Nitration | ~1:4 | Significant steric hindrance |
Q5: What role does reaction temperature play in controlling the selectivity between mono- and di-substituted products?
A5: The Influence of Temperature on Reaction Kinetics and Selectivity
Reaction temperature is a critical parameter that can significantly influence not only the rate of a reaction but also its selectivity.[17][18][19] Generally, higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions, which accelerates the reaction rate.[18][19] However, the effect on selectivity can be more complex.
Kinetic vs. Thermodynamic Control:
In many reactions where multiple products can be formed, temperature can determine whether the product distribution is under kinetic or thermodynamic control.
-
Kinetic Control (Lower Temperatures): At lower temperatures, the reaction is often irreversible, and the major product is the one that is formed fastest (i.e., the one with the lowest activation energy).
-
Thermodynamic Control (Higher Temperatures): At higher temperatures, the reaction may become reversible, allowing equilibrium to be established. The major product will be the most stable one, regardless of how quickly it is formed.
Impact on Selectivity:
For competing parallel reactions, such as the formation of mono- vs. di-substituted products, the reaction with the higher activation energy will be more sensitive to changes in temperature.[20] Therefore, increasing the temperature will preferentially accelerate the reaction with the higher activation energy.[20] If the formation of the di-substituted product has a higher activation energy, increasing the temperature could undesirably increase its formation. Conversely, if the desired mono-substitution has a higher activation energy, a higher temperature may be beneficial.
Practical Considerations:
-
Optimization is Key: The optimal temperature for maximizing the yield of the mono-substituted product while minimizing the di-substituted product must often be determined experimentally.[21][22][23][24]
-
Catalyst Activity: Temperature can also affect the activity and selectivity of catalysts.[18] Excessively high temperatures can lead to catalyst deactivation.[18]
It is crucial to carefully control the reaction temperature to achieve the desired outcome, balancing the need for a reasonable reaction rate with the desired selectivity.[19]
References
- Chemoselectivity. (n.d.). In Grokipedia.
- Chemistry For Everyone. (2025, February 14). What Is Chemoselectivity In Organic Chemistry? [Video]. YouTube.
- Chemoselectivity in Organic Reactions. (n.d.). Scribd.
- Regioselectivity vs. Stereoselectivity vs. Chemoselectivity. (n.d.). Study.com.
- Protection of Functional Groups in Organic Synthesis. (n.d.). Química Organica.org.
- Chemoselectivity. (n.d.). In Wikipedia.
- Protective Groups. (n.d.). Organic Chemistry Portal.
- Protecting group. (n.d.). In Wikipedia.
- Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (n.d.). RSC Advances.
- Protecting Groups. (2020, October 26). chem.iitb.ac.in.
- Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. (n.d.). ACS Publications.
- The Effect of Temperature Change. (n.d.). University of Michigan.
- Preventing polysubstitution in Friedel-Crafts acylation. (n.d.). Benchchem.
- Methods for mono‐selective N‐alkylation of amines using alcohols as... (n.d.). ResearchGate.
- Alkylation of Amines, Part 5: Alternative Strategies. (2020, November 2). [Video]. YouTube.
- How to avoid polysubstitution in the acylation of substituted benzenes? (n.d.). Benchchem.
- Synthesis of Secondary Amines via Self-Limiting Alkylation. (n.d.). PMC - NIH.
- Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal.
- Impact of Temperature on Reaction Rate in Catalytic Reactions. (n.d.). ResearchGate.
- Electrophilic aromatic substitution. (n.d.). In Wikipedia.
- THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. (n.d.). iupac.org.
- Reaction temperature to maximize selectivity of product. (2014, November 16). Physics Forums.
- Selectivity in Parallel Reactions. (2019, October 1). [Video]. YouTube.
- 16.6: An Explanation of Substituent Effects. (2023, January 14). Chemistry LibreTexts.
- Overcoming steric hindrance in substitution reactions of 1-methoxynaphthalene. (n.d.). Benchchem.
- Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. (n.d.). PNAS.
- Blocking Groups - Sulfonic Acid Explained: Definition, Examples, Practice & Video Lessons. (2022, July 22). Study.com.
- ORGANIC REACTION MECHANISM. (n.d.). City Tech.
- Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S.
- Blocking groups in the synthesis of aromatic compounds. (n.d.). JYX.
- Aromatic Synthesis (3) - Sulfonyl Blocking Groups. (2018, November 26). Master Organic Chemistry.
- How Does Temperature Affect The Rate Of A Reaction? (2023, March 15). Asynt.
- MULTISTEP SYNTHESIS PROTECTING GROUPS. (n.d.). fscj.edu.
- High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. (n.d.). NIH.
- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024, October 4). Chemistry LibreTexts.
- Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. (n.d.). ResearchGate.
- A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. (2018, July 23). Chemical Society Reviews.
- Optimization of reaction conditions. a. (n.d.). ResearchGate.
- Reaction Condition Optimization. (n.d.). Creative Biolabs.
- Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization. (2022, December 2). PMC - NIH.
- Reaction Conditions Optimization: The Current State. (2023, November 15). PRISM BioLab.
- Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. (2026, January 9). Journal of the American Chemical Society.
- Stoichiometry and molecular weight control. (n.d.). Fiveable.
- It's ok to be outnumbered – sub-stoichiometric modulation of homomeric protein complexes. (n.d.). RSC Publishing.
- A Brief Introduction to Chemical Reaction Optimization. (n.d.). PMC - PubMed Central.
- Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor.
- Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018, January 29). Master Organic Chemistry.
- Manipulation of Subunit Stoichiometry in Heteromeric Membrane Proteins. (2016, May 3). PubMed - NIH.
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Technical Support Center: Scale-up Challenges in 2,3-Dichloroanthraquinone Production
Welcome to the technical support guide for the production of 2,3-dichloroanthraquinone. This resource is designed for researchers, chemists, and process development professionals who are transitioning the synthesis of this critical intermediate from the laboratory bench to a larger scale. This compound serves as a key building block in the synthesis of high-performance dyes and pigments.[1] However, its production is not without challenges, particularly concerning reaction control, product purity, and operational safety.
This guide provides field-proven insights in a direct question-and-answer format to address specific issues you may encounter. The methodologies described are grounded in established chemical principles to ensure reliability and reproducibility.
Troubleshooting Guide: From Bench to Pilot Plant
This section addresses common problems encountered during the scale-up of this compound synthesis. Each answer explains the underlying causes and provides a logical, step-by-step approach to resolution.
Q1: My reaction yield has dropped significantly after moving from a 1L flask to a 50L reactor. What are the likely causes and how can I fix it?
This is a classic scale-up challenge often rooted in mass and heat transfer limitations. As you increase the reactor volume, the surface-area-to-volume ratio decreases, making heat dissipation and effective mixing more difficult.
Probable Causes & Solutions:
-
Inefficient Mixing: Inadequate agitation in a large reactor can lead to localized "hot spots" where the reaction accelerates uncontrollably, and areas of low reagent concentration where the reaction stalls. This heterogeneity promotes side reactions and reduces the overall yield.
-
Troubleshooting:
-
Assess Agitation: Ensure the impeller design (e.g., pitched-blade turbine, anchor) and agitation speed (RPM) are sufficient to maintain a homogenous suspension or solution. For solid-liquid slurries, ensure the solids remain suspended.
-
Baffling: Confirm the reactor is properly baffled to prevent vortex formation and improve top-to-bottom mixing.
-
-
-
Poor Temperature Control: Chlorination reactions are often exothermic. The reduced surface-area-to-volume ratio of a large reactor makes it harder to remove the heat generated. A rise in temperature can lead to the formation of over-chlorinated byproducts or thermal degradation.
-
Troubleshooting:
-
Controlled Reagent Addition: Add the chlorinating agent (e.g., chlorine gas, sulfuryl chloride) subsurface and at a slower, controlled rate. Link the addition rate to the internal temperature reading to maintain the desired setpoint.
-
Jacket Cooling: Ensure the reactor's cooling jacket has sufficient coolant flow and is set to an appropriate temperature to manage the heat load.
-
-
-
Impure Starting Materials: The impact of impurities in raw materials is often magnified at scale.
-
Troubleshooting:
-
Quality Control: Re-verify the purity of your anthraquinone precursor and chlorinating agent. Trace amounts of water, for example, can react with certain chlorinating agents and alter the reaction pathway.
-
-
Caption: A decision tree for troubleshooting low reaction yields during scale-up.
Q2: I am struggling with product isolation. The crude material is an oil or fine powder that is difficult to filter and purify by crystallization. What should I do?
Physical form is critical for effective downstream processing. The transition from a well-defined crystalline solid at the lab scale to an unmanageable material in a pilot plant often points to issues with solvent choice, cooling rates, or persistent impurities.
Probable Causes & Solutions:
-
Solvent System: The ideal crystallization solvent should provide high solubility at elevated temperatures and low solubility at cooler temperatures.
-
Troubleshooting:
-
Solvent Screening: If using a solvent like toluene or chlorobenzene, experiment with anti-solvents (e.g., heptane, ethanol) to induce precipitation.[2] A carefully selected solvent/anti-solvent ratio can dramatically improve crystal habit.
-
Post-Reaction Solvent Swap: After the reaction is complete, consider a distillation to swap the reaction solvent for a more suitable crystallization solvent.
-
-
-
Cooling Profile: Rapid cooling ("crashing out") of the product is a common cause of fine, poorly-filterable powders or oils.
-
Troubleshooting:
-
Controlled Cooling: Implement a programmed, gradual cooling ramp in the reactor. For example, cool from 90°C to 20°C over 4-6 hours. This allows larger, more uniform crystals to form.
-
Seeding: Introduce a small quantity of pure, crystalline this compound once the solution is saturated during cooling to promote controlled crystal growth.
-
-
-
Persistent Impurities: Tarry byproducts or residual starting materials can act as crystal growth inhibitors.
-
Troubleshooting:
-
-
After reaction completion, neutralize any acidic byproducts with an aqueous base wash.
-
Separate the organic phase. If necessary, perform a solvent swap via distillation to an appropriate crystallization solvent (e.g., Toluene, o-dichlorobenzene).
-
Heat the solution to ensure the product is fully dissolved.
-
Cool the solution slowly (e.g., 10-15°C per hour) with gentle agitation.
-
At the point of saturation (cloud point), add 0.1-1.0% (w/w) of seed crystals.
-
Continue the slow cooling process to the final isolation temperature (e.g., 20-25°C).
-
Allow the slurry to agitate at the final temperature for 2-4 hours to maximize yield.
-
Isolate the product by filtration (e.g., Nutsche filter-dryer).
-
Wash the filter cake with a small amount of cold crystallization solvent, followed by a non-polar solvent like hexane to aid drying.
Q3: What are the most critical safety considerations when scaling up production, especially concerning the use of chlorine gas and solvents like o-dichlorobenzene?
Safety must be the highest priority. Scaling up introduces greater risks due to the larger quantities of hazardous materials. A thorough hazard analysis is essential.
Key Safety Imperatives:
-
Handling Chlorine Gas: Chlorine is highly toxic and corrosive.
-
Containment: Use a closed-system reactor. All transfers should be done through dedicated lines.
-
Scrubbing: Vent the reactor exhaust through a caustic scrubber (e.g., sodium hydroxide solution) to neutralize any unreacted chlorine gas before it is released.
-
Monitoring: Install chlorine gas detectors in the processing area with audible and visual alarms.
-
Emergency Preparedness: Have self-contained breathing apparatus (SCBA) and emergency response protocols readily available.
-
-
Solvent Handling: Solvents like o-dichlorobenzene and nitrobenzene are toxic and have high boiling points.[5][6]
-
Ventilation: Ensure the process area is extremely well-ventilated. Use local exhaust ventilation at potential emission points.
-
Personal Protective Equipment (PPE): Mandate the use of appropriate PPE, including chemical-resistant gloves, splash goggles, face shields, and solvent-resistant aprons or suits.[7]
-
Fire Safety: While some chlorinated solvents are not highly flammable, they can produce toxic gases (e.g., phosgene) in a fire. Ensure appropriate fire suppression systems are in place.
-
-
Waste Handling: The process generates acidic and organic waste streams.
-
Neutralization: Acidic aqueous streams must be neutralized before disposal.[3]
-
Solvent Recovery: Implement solvent recovery via distillation where feasible to minimize waste and reduce cost.
-
Disposal: All waste must be handled and disposed of in accordance with local environmental regulations.
-
| Hazard | Risk at Scale | Mitigation Strategy |
| Chlorine Gas | Large-scale toxic gas release | Closed-system reactor, caustic scrubber, gas detectors, SCBA |
| Corrosive Reagents | Equipment corrosion, chemical burns | Use of glass-lined or corrosion-resistant reactors, full PPE |
| Exothermic Reaction | Thermal runaway, pressure build-up | Controlled reagent addition, robust reactor cooling, rupture disc |
| Solvent Exposure | Operator toxicity (inhalation/dermal) | High-integrity containment, local exhaust ventilation, appropriate PPE |
| Solid Dust | Inhalation hazard during product handling | Use of contained filtration/drying systems, respiratory protection |
Frequently Asked Questions (FAQs)
Q: What are the most critical process parameters (CPPs) to monitor during the scale-up of the chlorination step? A: The most critical parameters are: 1) Temperature: to control reaction rate and prevent side reactions; 2) Reagent Addition Rate: to manage the exotherm; 3) Agitator Speed: to ensure homogeneity; and 4) Reaction Time: to ensure complete conversion without product degradation. In-process controls (e.g., HPLC, GC) should be used to monitor the disappearance of starting material and the formation of the product and key impurities.
Q: Which analytical techniques are best for quality control of the final this compound product? A: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) is essential for determining purity and quantifying isomeric impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can identify volatile organic impurities. Melting Point is a good, simple indicator of purity.[1] Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy should be used to confirm the structural identity of the final product.
Q: Are there any "greener" or more modern synthetic routes that avoid hazardous reagents like elemental chlorine? A: Research into alternative routes is ongoing. One area of interest is the use of solid acid catalysts, such as zeolites, for Friedel-Crafts type reactions that could potentially offer pathways to anthraquinone derivatives with better selectivity and less hazardous waste.[8] However, for the direct chlorination of anthraquinone, methods often still rely on traditional chlorinating agents. The key to modernizing these processes lies in better engineering controls, solvent recycling, and waste minimization rather than a complete change in core chemistry.
References
- Vertex AI Search. (2026). Annexure – 4 Details of Manufacturing Process.
-
LookChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN101717329A - Synthesis method of chloroanthraquinone.
-
Organic Syntheses. (n.d.). α-CHLOROANTHRAQUINONE. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Improved method for synthesizing 1,4-diamino-2,3-dichloroanthraquinone. Retrieved from [Link]
- Google Patents. (n.d.). JPS6099168A - Manufacture of 1,4-diamino-2,3-diphenoxy anthraquinone.
- Google Patents. (n.d.). KR100209582B1 - Process for preparing high purity 2,3-dicyano-1,4-dithia anthraquinone.
-
Wikipedia. (n.d.). Anthraquinone process. Retrieved from [Link]
- Google Patents. (n.d.). CN101717329B - Synthesis method of chloroanthraquinone.
- Google Patents. (n.d.). CN100347141C - Preparation method of 2,3-dichlor-1,4-naphthaquinones.
- Google Patents. (n.d.). CN1995012A - Process for preparing 1,4-diamino-2,3-dicyan anthraquinone.
-
ResearchGate. (n.d.). Synthesis and purification of anthraquinone in a multifunctional reactor. Retrieved from [Link]
Sources
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- 3. CN101717329A - Synthesis method of chloroanthraquinone - Google Patents [patents.google.com]
- 4. CN101717329B - Synthesis method of chloroanthraquinone - Google Patents [patents.google.com]
- 5. Improved method for synthesizing 1,4-diamino-2,3-dichloroanthraquinone - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN1995012A - Process for preparing 1,4-diamino-2,3-dicyan anthraquinone - Google Patents [patents.google.com]
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- 8. researchgate.net [researchgate.net]
Stability of 2,3-Dichloroanthraquinone under different reaction conditions
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to the stability and reactivity of 2,3-dichloroanthraquinone. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you navigate the complexities of working with this versatile chemical intermediate. This guide is structured in a problem-oriented, question-and-answer format to directly address the challenges you may face in the lab.
Technical Support & Troubleshooting Guide: this compound
This center is designed to be a dynamic resource. We will explore the compound's stability under various conditions and provide robust troubleshooting protocols to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental stability characteristics of this compound that I should be aware of before starting my experiment?
A1: Understanding the basic physical and chemical properties of this compound is the foundation of its successful application. It is a yellow solid with high thermal stability, as indicated by its high melting and boiling points.[1][2] However, its stability is highly dependent on the chemical environment. While thermally robust, its reactivity is dominated by the two chlorine atoms attached to the electron-deficient anthraquinone core, making it a prime substrate for nucleophilic aromatic substitution (SNAr).[3] It is practically insoluble in water but shows solubility in some organic solvents.[4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 84-45-7 | [1] |
| Molecular Formula | C₁₄H₆Cl₂O₂ | [5] |
| Molecular Weight | 277.1 g/mol | [5] |
| Melting Point | 267 °C | [1][2] |
| Boiling Point | 455.2 °C at 760 mmHg | [1][6] |
| Appearance | Yellow Solid | N/A |
| Solubility | Insoluble in water (2.1E-5 g/L at 25°C) |[4] |
For long-term stability, it should be stored in a cool, dry place, away from incompatible materials, particularly strong bases and highly reactive nucleophiles.
Q2: How stable is this compound in acidic or basic solutions?
A2: The stability of this compound is significantly influenced by pH.
-
Acidic Conditions: The anthraquinone core is generally stable in acidic media, even concentrated sulfuric acid, especially at moderate temperatures.[7][8] This allows for reactions or workup procedures that require an acidic environment. However, prolonged exposure to strong, hot acid could potentially lead to undesired side reactions, though the C-Cl bonds are relatively resilient to acid-catalyzed hydrolysis compared to other functional groups.
-
Basic Conditions: The compound is highly susceptible to degradation and reaction under basic conditions, particularly in the presence of nucleophiles. A base is often a required component in SNAr reactions to either deprotonate a protic nucleophile (like a thiol or amine) or to neutralize the HCl generated during the substitution.[9] In the absence of a strong nucleophile, strong aqueous bases (e.g., NaOH) at elevated temperatures can lead to hydrolysis, replacing the chlorine atoms with hydroxyl groups. Therefore, unintentional exposure to basic conditions during workup should be avoided unless a substitution reaction is desired.
Q3: My nucleophilic substitution reaction is failing or giving poor yields. What's going wrong?
A3: This is a common issue stemming from the nuanced reactivity of the SNAr mechanism. Low yield or the formation of multiple products (mono-substituted, di-substituted, and side products) can almost always be traced back to reaction conditions.
Causality Checklist:
-
Stoichiometry: Using an excess of the nucleophile is a primary cause of di-substitution. For mono-substitution, a strict 1:1 molar ratio (or even a slight excess of the dichloroanthraquinone) is critical.[9]
-
Nucleophile Reactivity: Highly reactive nucleophiles (e.g., primary aliphatic amines, thiolates) are more prone to di-substitution. The introduction of an electron-donating group after the first substitution can, in some cases, activate the ring for a second attack, while in other cases it can be deactivating.[9]
-
Base Strength & Choice: The base increases the concentration of the active nucleophile (e.g., converting R-SH to the more nucleophilic R-S⁻). A strong base can accelerate the reaction but may also increase the rate of di-substitution.[9] Common non-nucleophilic bases include triethylamine (Et₃N) and potassium carbonate (K₂CO₃).[9]
-
Reaction Temperature: Higher temperatures provide the activation energy for the second substitution to occur.[9] Running the reaction at a lower temperature (e.g., room temperature or 0 °C) is a key strategy to enhance selectivity for the mono-substituted product.[10]
-
Solvent Choice: The solvent is crucial. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions because they solvate the cation but leave the nucleophilic anion highly reactive.[10] In contrast, polar protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[10]
The following diagram outlines a logical workflow for troubleshooting these common issues.
Sources
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- 5. This compound | CAS: 84-45-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. lookchem.com [lookchem.com]
- 7. DE553039C - Process for the preparation of aminoanthraquinones - Google Patents [patents.google.com]
- 8. DE3513981A1 - Process for the preparation of 1,4-dichloroanthraquinone - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reactions Involving 2,3-Dichloroanthraquinone
Welcome to the technical support center for 2,3-Dichloroanthraquinone. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges you may encounter during your experiments. The information is presented in a question-and-answer format to directly tackle specific issues.
Core Properties of this compound
A foundational understanding of this compound's properties is crucial for troubleshooting. Below is a summary of its key chemical and physical characteristics.
| Property | Value |
| Molecular Formula | C₁₄H₆Cl₂O₂[1] |
| Molecular Weight | 277.1 g/mol [1] |
| Melting Point | 267°C[2][3] |
| Boiling Point | 455.2°C at 760 mmHg[2] |
| Appearance | Yellow solid, often in crystalline or powder form. |
| Solubility | Insoluble in water[1]; soluble in many organic solvents.[4] |
| Density | 1.514 g/cm³[2] |
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Reaction Initiation and Reagent Issues
Question 1: My reaction with this compound is not starting or is proceeding very slowly. What are the common causes?
Answer: A sluggish or non-starting reaction is a frequent issue that can often be traced back to a few key factors:
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Poor Solubility: this compound is insoluble in water and has limited solubility in some organic solvents.[1][4] If your reactants are not properly dissolved, the reaction will be slow or may not occur at all.
-
Troubleshooting:
-
Solvent Selection: Choose a solvent in which both this compound and your nucleophile are soluble. Polar aprotic solvents like DMF or DMSO are often effective for nucleophilic aromatic substitution (SNAr) reactions.
-
Temperature: Gently heating the reaction mixture can improve solubility and increase the reaction rate. However, be cautious as higher temperatures can also lead to side product formation.[5] Monitor the reaction closely by Thin Layer Chromatography (TLC).
-
-
-
Inactive Nucleophile: The reactivity of your nucleophile is critical.
-
Troubleshooting:
-
Deprotonation: If your nucleophile is weakly acidic (e.g., a thiol or some amines), the addition of a non-nucleophilic base (like potassium carbonate or triethylamine) can deprotonate it, thereby increasing its nucleophilicity.[5]
-
Reagent Quality: Ensure your nucleophile has not degraded. If it is a solid, ensure it is dry. If it is a liquid, consider distillation if impurities are suspected.
-
-
-
Degraded Starting Material: this compound can degrade if not stored properly.
Category 2: Low Yield and Incomplete Conversion
Question 2: My reaction is producing the desired product, but the yield is consistently low. How can I optimize for better conversion?
Answer: Low yields can be frustrating. Here’s a systematic approach to diagnosing and improving the outcome:
-
Suboptimal Reaction Conditions: The balance of temperature, time, and concentration is key.
-
Troubleshooting Protocol:
-
Temperature Screening: Set up small-scale parallel reactions at different temperatures (e.g., room temperature, 50°C, 80°C). Monitor each by TLC to find the optimal temperature that maximizes product formation without significant decomposition.
-
Time Course Study: At the optimal temperature, run a reaction and take aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours). Analyze by TLC or LC-MS to determine the point of maximum conversion.
-
Concentration Effects: If the reaction is bimolecular, increasing the concentration of the reactants may improve the rate and yield. However, this can also increase the rate of side reactions.
-
-
-
Product Loss During Work-up: The product may be lost during the extraction or purification steps.
-
Troubleshooting:
-
Aqueous Solubility: If your product has polar functional groups, it might have some solubility in the aqueous layer during extraction.[6] It is good practice to back-extract the aqueous layer with a fresh portion of organic solvent.
-
Purification Method: Recrystallization is a common purification method for solid products.[7] If your product is an oil or difficult to crystallize, column chromatography may be a better option.[7]
-
-
-
Reversible Reaction: Some reactions may be reversible.
-
Troubleshooting:
-
Removal of Byproducts: If a small molecule (like HCl) is generated, its removal can drive the equilibrium towards the products. The use of a base to neutralize HCl is a common strategy in nucleophilic substitution reactions.[5]
-
-
Category 3: Side Product Formation
Question 3: I am observing significant amounts of a di-substituted byproduct where both chlorine atoms have been replaced. How can I favor mono-substitution?
Answer: The formation of di-substituted products is a classic challenge in reactions with this compound. Achieving high regioselectivity for mono-substitution is crucial.
-
Causality: The introduction of the first nucleophile can either activate or deactivate the anthraquinone ring towards a second substitution. For instance, an electron-donating amino group can deactivate the ring, favoring mono-substitution.[5]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing di-substitution.
-
Detailed Protocol for Selective Mono-substitution:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., THF or DMF).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Nucleophile Addition: Slowly add the nucleophile (1.0 equivalent) to the cooled solution. If a base is required, it should also be added cautiously.[8]
-
Reaction Monitoring: Stir the reaction at 0°C or allow it to slowly warm to room temperature while monitoring its progress by TLC.[8]
-
Quenching: Once the starting material is consumed and before significant di-substituted product forms, quench the reaction (e.g., by adding cold water).
-
Work-up and Purification: Proceed with extraction and purify the crude product, often by column chromatography, to isolate the desired mono-substituted compound.[8]
-
Question 4: My product appears as a dark, tarry residue. What could be the cause?
Answer: The formation of a tarry residue suggests decomposition or polymerization.
-
Potential Causes:
-
Over-oxidation or Decomposition: Quinones can be sensitive to harsh reaction conditions, especially high temperatures or strong oxidizing/reducing agents.[7]
-
Side Reactions: The highly reactive nature of the starting material or intermediates could lead to unwanted polymerization or complex side reactions.
-
-
Troubleshooting Steps:
-
Milder Conditions: Use a lower reaction temperature and ensure the reaction is not heated for an unnecessarily long time.[7]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation by atmospheric oxygen.
-
Purification of Tarry Residue: Attempt to dissolve the residue in a minimal amount of a suitable solvent and precipitate the product by adding a non-solvent. Column chromatography on silica gel can also be effective for removing polar impurities.[7]
-
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine
This protocol provides a starting point for the selective synthesis of 2-amino-3-chloroanthraquinones.
-
Setup: To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., ethanol or DMF) in a round-bottom flask, add a base such as potassium carbonate (1.5 eq).
-
Nucleophile Addition: Add the amine nucleophile (1.0-1.1 eq) to the mixture.
-
Reaction Conditions: Stir the reaction at room temperature or heat gently if necessary. Monitor the reaction's progress using TLC.
-
Work-up: Once the reaction is complete, pour the mixture into ice water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.
Visualizing Reaction Pathways
The following diagram illustrates the general pathway for nucleophilic aromatic substitution on this compound, highlighting the potential for both mono- and di-substitution.
Caption: General reaction pathway for nucleophilic substitution.
This technical guide provides a starting point for troubleshooting common issues in reactions involving this compound. Successful synthesis often relies on careful control of reaction parameters and a systematic approach to optimization.
References
-
This compound - LookChem. (n.d.). Retrieved from [Link]
-
2,3-Dichloro-1,4-naphthoquinone | Solubility of Things. (n.d.). Retrieved from [Link]
-
Anthraquinone dyes - Wikipedia. (n.d.). Retrieved from [Link]
-
This compound | CAS#:84-45-7 | Chemsrc. (n.d.). Retrieved from [Link]
-
This compound | C14H6Cl2O2 | CID 235823 - PubChem. (n.d.). Retrieved from [Link]
- Synthesis method of 1,4-diamino-2,3-dichloro-dichloroanthraquinone - Google Patents. (n.d.).
-
Troubleshooting: My Reaction Failed: FAQ - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes - Chemical Science (RSC Publishing). (n.d.). Retrieved from [Link]
-
Characterization, application and microbial study of imidazole base acid anthraquinone dyes. (n.d.). Retrieved from [Link]
- JPS6099168A - Manufacture of 1,4-diamino-2,3-diphenoxy anthraquinone - Google Patents. (n.d.).
-
Proposed Synthetic Organic Chemicals Manufacturing Unit (Dyes & Dye Intermediates) along with 4 MW CPP - environmental clearance. (n.d.). Retrieved from [Link]
-
Machine learning-guided strategies for reaction conditions design and optimization. (n.d.). Retrieved from [Link]
-
Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions - MDPI. (n.d.). Retrieved from [Link]
-
The nucleophillic substitution of various chloroanthraquinones of their possible rearrangement via aryne intermediates - ResearchGate. (n.d.). Retrieved from [Link]
-
α-CHLOROANTHRAQUINONE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- CN100347141C - Preparation method of 2,3-dichlor-1,4-naphthaquinones - Google Patents. (n.d.).
- CN101717329A - Synthesis method of chloroanthraquinone - Google Patents. (n.d.).
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH. (n.d.). Retrieved from [Link]
- DE553039C - Process for the preparation of aminoanthraquinones - Google Patents. (n.d.).
-
2,3-dimethylanthraquinone - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
The Investigation of nucleophilic substitution reactions of 2,3-dichloro-1,4-naphthoquinone with various nucleophilic reagents - ResearchGate. (n.d.). Retrieved from [Link]
-
Optimization of Anthraquinone Dyes Decolorization Conditions with Response Surface Methodology by Aspergillus - ResearchGate. (n.t.). Retrieved from [Link]
-
Optimization of the reaction conditions a | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - Wikipedia. (n.d.). Retrieved from [Link]
-
synthetic and biological utility of 2,3-dichloro-1,4-naphthoquinone: a review - ResearchGate. (n.d.). Retrieved from [Link]
-
Reactions of 1,5-dichloroanthraquinone with nucleophiles | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Chemical Reaction Feedstock Troubleshooting with Benchtop NMR - Oxford Instruments Magnetic Resonance. (n.d.). Retrieved from [Link]
- US4206130A - Process for the preparation of 1,5-dichloroanthraquinone - Google Patents. (n.d.).
-
Recent total syntheses of anthraquinone-based natural products - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Could any know tell me what's the best solvent for dissolving a bianthraquinone containing extract? | ResearchGate. (n.d.). Retrieved from [Link]
-
Solvents and Polarity - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
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Technical Support Center: Purification of 2,3-Dichloroanthraquinone
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 2,3-dichloroanthraquinone. It addresses common challenges and provides robust, field-proven protocols to achieve high purity essential for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
The impurity profile of this compound largely depends on its synthetic route. However, the most prevalent impurities are typically positional isomers formed during the chlorination of anthraquinone or its derivatives. These can include other dichloroanthraquinone isomers (e.g., 1,5- and 1,8-dichloroanthraquinone) and potentially monochlorinated anthraquinones.[1] Residual starting materials or reagents from the synthesis may also be present.[2]
Q2: What is the most effective primary method for purifying this compound?
For moderate to high initial purity (typically >90%), recrystallization is the most efficient and scalable first-line purification method. This compound is a stable crystalline solid, making it an ideal candidate for this technique.[3] For complex mixtures containing closely related isomers or when very high purity (>99.5%) is required, flash column chromatography is the preferred method.[4]
Q3: How do I choose the right solvent for recrystallization?
The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[3] Given that the compound is non-polar, it is generally insoluble in water but soluble in various organic solvents.[5][6] A solvent screening is the best empirical approach. Start with solvents like toluene, xylenes, or high-boiling point esters.
Q4: What analytical techniques are best for assessing the purity of this compound?
A combination of methods provides the most comprehensive assessment of purity:
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique for qualitatively assessing the number of components in your sample and for monitoring the progress of column chromatography.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 or a PFP (pentafluorophenyl) column can be effective for separating halogenated isomers.[7]
-
Melting Point Analysis: Pure this compound has a sharp melting point around 267°C.[8][9] The presence of impurities will typically cause a depression and broadening of the melting point range.[1]
Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during your experiments.
Recrystallization Troubleshooting
Q: My compound won't fully dissolve in the hot solvent, even after adding a large volume. What's wrong? A: This indicates that the solvent is not suitable or that insoluble impurities are present.
-
Causality: The solvent may simply have poor solvating power for this compound, even at its boiling point. Alternatively, the undissolved material could be a polymerized byproduct or an inorganic impurity.
-
Solution:
-
Switch Solvents: Refer to the solvent selection table below and try a solvent with higher solvating power (e.g., from an aliphatic to an aromatic hydrocarbon).
-
Perform a Hot Filtration: If you suspect insoluble impurities, add a slight excess of the hot solvent, and perform a gravity filtration of the hot solution to remove the undissolved material before allowing the filtrate to cool.
-
Q: No crystals are forming upon cooling. How can I induce crystallization? A: Crystal formation requires nucleation, which can sometimes be slow to initiate.
-
Causality: The solution may be supersaturated but lacks a nucleation site for crystals to begin growing. It's also possible that too much solvent was used, and the compound remains soluble even at low temperatures.
-
Solution:
-
Scratch Method: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass provide nucleation sites.[3]
-
Seeding: If you have a small crystal of pure this compound, add it to the cooled solution to act as a seed crystal.
-
Reduce Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.
-
Deep Cooling: Cool the solution in an ice-water or ice-salt bath to further decrease solubility.[3]
-
Q: My recovery yield after recrystallization is very low. How can I improve it? A: Low yield is typically caused by using too much solvent or premature crystallization during a hot filtration step.
-
Causality: The most common error is adding an excessive volume of solvent to dissolve the crude material. Since the compound has some residual solubility even in the cold solvent, every excess milliliter will result in product loss.
-
Solution:
-
Minimize Solvent: Add the hot solvent in small portions, waiting for the solute to dissolve after each addition, until the compound has just dissolved.
-
Cool Thoroughly: Ensure the crystallization process is complete by cooling the flask in an ice bath for at least 30 minutes before filtration.
-
Wash with Cold Solvent: When washing the filtered crystals, use a minimal amount of ice-cold solvent to remove residual impurities without dissolving the product.
-
Here is a logical workflow to diagnose and solve common recrystallization problems.
Caption: Troubleshooting workflow for recrystallization.
Chromatography Troubleshooting
Q: My compound isn't moving from the baseline on the TLC plate (Rf = 0). What does this mean? A: This indicates the eluent (solvent system) is not polar enough to move the compound up the stationary phase (e.g., silica gel).
-
Causality: this compound, while relatively non-polar, still requires a solvent system with sufficient polarity to displace it from the active sites of the silica gel.
-
Solution: Increase the polarity of the mobile phase. If you are using a hexanes/ethyl acetate system, incrementally increase the percentage of ethyl acetate (e.g., from 9:1 to 4:1 hexanes:ethyl acetate).[4]
Q: The spots on my TLC plate are streaking. How can I fix this? A: Streaking is often caused by overloading the sample, poor solubility in the eluent, or a highly acidic/basic compound interacting too strongly with the stationary phase.
-
Causality: Applying too much sample to the TLC plate can saturate the stationary phase, leading to a continuous "streak" rather than a compact spot.
-
Solution:
-
Dilute Your Sample: Spot a more dilute solution of your compound on the TLC plate.
-
Add a Polar Solvent: Ensure your sample is fully dissolved before spotting. A small amount of a strong, volatile solvent like dichloromethane can help.
-
Modify the Mobile Phase: For compounds with acidic or basic groups (not applicable to this compound itself, but relevant for impurities), adding a small amount of acetic acid or triethylamine to the eluent can improve spot shape.
-
Data Summary & Protocols
Table 1: Recommended Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Rationale & Comments |
| Toluene | 111 | Good balance of solvating power and volatility. Excellent choice for a first attempt.[1] |
| o-Xylene | 144 | Higher boiling point allows for greater solubility of less-soluble compounds. |
| Acetic Acid | 118 | A polar protic solvent that can be effective, but must be thoroughly removed post-purification. |
| n-Butyl Acetate | 126 | An ester solvent that offers different selectivity compared to aromatic hydrocarbons. |
| Dichloromethane | 40 | Generally too volatile for effective recrystallization but can be used in a solvent/anti-solvent system.[5] |
Experimental Protocols
-
Prepare Eluent: In a beaker, prepare a 9:1 mixture of hexanes:ethyl acetate.
-
Prepare TLC Chamber: Pour the eluent into a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper to saturate the chamber atmosphere and cover with a lid.
-
Spot Plate: Dissolve a small amount (~1 mg) of your crude and purified this compound in separate vials with a few drops of dichloromethane. Using a capillary tube, spot each sample on a silica gel TLC plate.
-
Develop Plate: Place the TLC plate in the chamber and allow the eluent to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). Pure this compound should appear as a single spot. Calculate the Rf value for each spot.
-
Dissolution: Place the crude this compound (~1.0 g) in an Erlenmeyer flask. Add a magnetic stir bar and the selected solvent (e.g., toluene, ~15-20 mL).
-
Heating: Heat the mixture on a hot plate with stirring. Add more solvent in small portions until all the solid just dissolves at the boiling point.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Crystallization: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove all residual solvent.
-
TLC Analysis: Determine the optimal solvent system using TLC. Aim for an Rf value of ~0.3 for the desired compound.
-
Column Packing: Pack a glass column with silica gel using the selected eluent (slurry packing).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the packed column.
-
Elution: Add the eluent to the column and apply positive pressure to run the solvent through the column.[4]
-
Fraction Collection: Collect fractions in test tubes and analyze them by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
General Purification and Analysis Workflow
The following diagram outlines the comprehensive strategy for purifying and validating this compound.
Caption: Workflow for purification and analysis.
References
- 2,3-Dichloro-1,4-naphthoquinone | Solubility of Things. (n.d.).
- DE553039C - Process for the preparation of aminoanthraquinones. (n.d.). Google Patents.
- Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. (n.d.).
- This compound - LookChem. (n.d.).
- α-CHLOROANTHRAQUINONE - Organic Syntheses Procedure. (n.d.).
- CN101717329A - Synthesis method of chloroanthraquinone. (n.d.). Google Patents.
- This compound 84-45-7 wiki - Guidechem. (n.d.).
- III Analytical Methods. (n.d.).
- CN1995012A - Process for preparing 1,4-diamino-2,3-dicyan anthraquinone. (n.d.). Google Patents.
- 84-45-7, this compound Formula - ECHEMI. (n.d.).
- A Comparative Guide to the Chromatographic Separation of Dichlorotoluene Isomers - Benchchem. (n.d.).
- Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. (n.d.).
- This compound | CAS: 84-45-7 | Chemical Product - finetech industry limited. (n.d.).
- 1,4-DIAMINO-2,3-DICHLORO-ANTHRAQUINONE AldrichCPR | Sigma-Aldrich. (n.d.).
-
Welch, C. J., et al. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Journal of Pharmaceutical and Biomedical Analysis, 91, 141-148. [Link]
- Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 102, 276–302.
- Anthraquinone | C14H8O2 | CID 6780 - PubChem. (n.d.). National Institutes of Health.
- Separation of three anthraquinone glycosides including two isomers by preparative high-performance liquid chromatography and High-speed counter-current chromatography from Rheum tanguticum Maxim. (2025).
- Spectrophotometric Assay Methods for Determination of Amiloride: A Charge-Transfer Reaction Approach with 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone and p-Chloranilic Acid Reagents. (n.d.).
- This compound | CAS#:84-45-7 | Chemsrc. (n.d.).
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- 2. CN101717329A - Synthesis method of chloroanthraquinone - Google Patents [patents.google.com]
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- 4. orgsyn.org [orgsyn.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. guidechem.com [guidechem.com]
- 7. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. echemi.com [echemi.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 2,3-Dichloroanthraquinone
Introduction
2,3-Dichloroanthraquinone (2,3-DCAQ) is a chlorinated derivative of anthraquinone, a core structure in many synthetic dyes, pigments, and pharmaceuticals.[1] Its specific substitution pattern dictates its chemical properties and, consequently, its utility and potential impurity profile. For researchers in materials science and drug development, the precise and accurate characterization of 2,3-DCAQ is not merely a quality control step; it is fundamental to ensuring product safety, efficacy, and batch-to-batch consistency. An impurity or an incorrect isomer can dramatically alter a final product's performance and toxicological profile.
This guide provides an in-depth comparison of the primary analytical methods for the characterization of 2,3-DCAQ. We will move beyond simple procedural lists to explore the causality behind methodological choices, grounding our discussion in the physicochemical properties of the molecule. This document is structured to serve as a practical, field-proven reference for selecting the optimal analytical strategy based on the specific research or quality control objective.
Physicochemical Properties: The Foundation of Method Selection
Understanding the physical and chemical properties of 2,3-DCAQ is the first step in designing a robust analytical strategy. These properties determine its behavior in different analytical systems.
| Property | Value | Significance for Analysis |
| Molecular Formula | C₁₄H₆Cl₂O₂ | Confirms the elemental composition.[2][3][4] |
| Molecular Weight | 277.1 g/mol | Essential for mass spectrometry and concentration calculations.[2][3][4] |
| Melting Point | ~267 °C | High melting point indicates high thermal stability, but its relatively low volatility makes GC analysis challenging without derivatization.[1][2][3] |
| Boiling Point | ~455.2 °C | Reinforces that HPLC is a more direct method for analysis than GC.[1][2][3] |
| Solubility | Insoluble in water | Dictates the use of organic solvents for sample preparation in HPLC, NMR, and UV-Vis.[4] |
| LogP | ~3.7 - 4.6 | Indicates high lipophilicity, making it well-suited for reverse-phase chromatography.[1][2][3] |
These characteristics, particularly the high melting point and hydrophobicity, strongly suggest that liquid chromatography is the most suitable technique for routine separation and quantification, while spectroscopic methods are indispensable for structural confirmation.
Chromatographic Techniques: For Separation and Quantification
Chromatographic methods are the cornerstone for assessing the purity of 2,3-DCAQ and quantifying it in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for the quality control of non-volatile or thermally sensitive compounds like 2,3-DCAQ. Its high resolution, reproducibility, and quantitative accuracy make it the preferred method for purity assays and impurity profiling.
Causality of Method Design: Given its high LogP value, 2,3-DCAQ is an ideal candidate for Reverse-Phase HPLC (RP-HPLC), where it will be strongly retained on a nonpolar stationary phase (like C18) and eluted with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. UV detection is highly effective due to the extensive chromophore of the anthraquinone skeleton.
Experimental Protocol: RP-HPLC-UV for Purity Determination
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: HPLC-grade Water
-
Solvent B: HPLC-grade Acetonitrile (MeCN)
-
-
Gradient Elution:
-
0-2 min: 60% B
-
2-15 min: Linear gradient from 60% to 95% B
-
15-20 min: Hold at 95% B
-
20-22 min: Return to 60% B
-
22-25 min: Re-equilibration at 60% B
-
Rationale: A gradient is chosen to ensure elution of the highly retained 2,3-DCAQ while also providing good separation of potentially less-retained impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 280 nm. The anthraquinone structure typically shows strong absorbance at these wavelengths.[5] A DAD allows for the acquisition of the full UV spectrum to aid in peak identification and purity assessment.
-
Sample Preparation: Accurately weigh and dissolve the 2,3-DCAQ standard and samples in a suitable solvent (e.g., MeCN or a mixture of MeCN/Dichloromethane) to a final concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Caption: High-level workflow for HPLC analysis of 2,3-DCAQ.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional sensitivity and provides structural information through mass fragmentation patterns, making it powerful for identifying trace impurities. However, the high boiling point and melting point of 2,3-DCAQ present a challenge for direct GC analysis.[1][2]
Causality of Method Design: Direct injection can lead to poor peak shape, thermal degradation in the injection port, and column contamination. While some anthraquinones can be analyzed directly, a more robust method often involves derivatization to create a more volatile and thermally stable analogue.[6] Silylation (e.g., using BSTFA) is a common approach for compounds with active hydrogens, but for 2,3-DCAQ, which lacks these, high-temperature GC columns and optimized injection parameters are the primary strategy.
Experimental Protocol: High-Temperature GC-MS
-
Instrumentation: GC system with a temperature-programmable inlet, coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: High-temperature, low-bleed capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C (A higher temperature can cause degradation).
-
Oven Program:
-
Initial: 150 °C, hold for 1 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 10 min.
-
Rationale: A steep ramp is used to elute the semi-volatile compound in a reasonable time, followed by a high-temperature hold to ensure it elutes completely.
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 400.
-
-
Sample Preparation: Dissolve the sample in a volatile solvent like Dichloromethane or Toluene to a concentration of ~1 mg/mL.
Caption: General workflow for GC-MS analysis of 2,3-DCAQ.
Spectroscopic Techniques: For Structural Confirmation
While chromatography separates components, spectroscopy provides the definitive structural evidence needed for absolute identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structural elucidation. Both ¹H and ¹³C NMR are essential for confirming the precise substitution pattern of the chlorine atoms on the anthraquinone framework.
Expected Spectral Features:
-
¹H NMR: The spectrum will be complex due to the coupling of protons on the unsubstituted ring and the two protons on the substituted ring. We expect to see signals in the aromatic region (approx. 7.5-8.5 ppm). The key is to distinguish the two singlets (or narrow doublets from long-range coupling) from the protons at positions 1 and 4, and the complex multiplets from the four protons on the unsubstituted ring.
-
¹³C NMR: The spectrum will show 7 unique signals for the 14 carbons due to molecular symmetry. The two carbonyl carbons will appear downfield (~180 ppm). The carbons bonded to chlorine will be shifted (~130-140 ppm), and their signals can be confirmed with spectral prediction tools or comparison to literature data for similar compounds.[7]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of 2,3-DCAQ in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
For full confirmation, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) are recommended to assign all signals definitively.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It serves as an excellent identity check.
Expected Spectral Features: The FTIR spectrum of 2,3-DCAQ will be characterized by several key absorption bands:
-
~1670 cm⁻¹: A strong, sharp peak corresponding to the C=O stretching vibration of the quinone carbonyl groups.
-
~1590 & ~1450 cm⁻¹: Sharp peaks from the C=C stretching vibrations within the aromatic rings.
-
~3050-3100 cm⁻¹: Weak to medium peaks from aromatic C-H stretching.
-
~700-850 cm⁻¹: Peaks corresponding to C-Cl stretching vibrations.
-
~1100-1300 cm⁻¹: Complex fingerprint region containing C-C and C-H bending vibrations.
Experimental Protocol: FTIR-ATR
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid 2,3-DCAQ powder directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Analysis: Compare the resulting spectrum against a reference spectrum or interpret the key functional group frequencies.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like anthraquinones. It is simple, rapid, and forms the basis for UV detection in HPLC.
Expected Spectral Features: Anthraquinones typically display two main types of absorption bands:[5][8]
-
π → π transitions:* High-intensity bands in the UV region (e.g., ~250-280 nm).
-
n → π transitions:* Lower-intensity bands at longer wavelengths, sometimes extending into the visible region (~320-340 nm), arising from the carbonyl groups.[5] The exact position of the maximum absorbance (λmax) is sensitive to substituents and the solvent used.[8][9]
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Sample Preparation: Prepare a dilute solution of 2,3-DCAQ in a UV-grade solvent (e.g., ethanol or acetonitrile) with a known concentration (e.g., ~10 µg/mL).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Acquisition: Scan the absorbance from 200 to 600 nm using a matched pair of quartz cuvettes, with one containing the pure solvent as a blank.
-
Analysis: Identify the λmax values and, if the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-Lambert Law.
Performance Comparison and Recommendations
| Technique | Primary Application | Information Provided | Sensitivity | Throughput | Causality of Choice |
| HPLC-UV | Purity assay, Quantification, Impurity profiling | Quantitative, Qualitative | High | High | Ideal for non-volatile compounds; excellent for routine QC due to robustness and precision.[10][11] |
| GC-MS | Impurity identification, Trace analysis | Qualitative, Semi-Quantitative | Very High | Medium | Best for identifying unknown volatile or semi-volatile impurities due to mass fragmentation data.[12][13] |
| NMR | Unambiguous structure confirmation | Definitive Structural | Low | Low | The only technique that provides complete bonding information to confirm isomer identity. |
| FTIR | Identity confirmation, Functional group analysis | Qualitative (Structural) | Medium | Very High | A rapid and simple method for identity verification (fingerprinting) against a known standard. |
| UV-Vis | Quantification, Identity check, HPLC detection | Quantitative, Qualitative | Medium | Very High | Provides fundamental electronic structure data and is essential for developing quantitative HPLC methods.[5] |
Expert Recommendations:
-
For Routine Quality Control (Purity and Assay): HPLC-UV is the undisputed method of choice. Its robustness, precision, and high throughput are perfectly suited for a manufacturing or quality control environment.
-
For Definitive Structural Confirmation: NMR Spectroscopy is essential. When synthesizing 2,3-DCAQ or qualifying a new source, only NMR can definitively prove the 2,3-substitution pattern against other isomers.
-
For Identification of Unknown Impurities: GC-MS (for volatile impurities) or more powerfully, LC-MS (coupling the separation power of HPLC with the identification power of MS), should be employed. The mass fragmentation patterns are invaluable for elucidating the structures of unknown related substances.
-
For Rapid Identity Verification: FTIR provides a quick and cost-effective "fingerprint" to confirm the identity of incoming raw material against a known reference standard.
By selecting a combination of these methods, researchers and drug development professionals can build a comprehensive analytical package for this compound, ensuring a deep understanding of the material's identity, purity, and quality.
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SpectraBase. (n.d.). 2,3-Dichloro-9,10-anthraquinone. Wiley-VCH GmbH. [Link]
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Yoshida, H., et al. (2022). Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. MDPI. [Link]
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Anthonsen, T. (1985). Ultraviolet and visible spectrophotometric studies of anthraquinone derivatives in nematic solvents. Acta Chemica Scandinavica. [Link]
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SciSpace. (2021). Electronic Solvation (UV-Vis) and NLO Properties of 2-Chloroanthraquinone: An Experimental and Computational Modeling Approach. SciSpace. [Link]
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ResearchGate. (2019). Qualitative analysis of compositions of anthraquinone series working solution by gas chromatography-mass spectrometry. ResearchGate. [Link]
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A Senior Scientist's Guide to HPLC Analysis of 2,3-Dichloroanthraquinone and Its Derivatives: A Comparative Study
Introduction: The Analytical Challenge of Halogenated Anthraquinones
2,3-Dichloroanthraquinone is a key intermediate in the synthesis of advanced dyes, pigments, and potentially, pharmaceutical compounds.[1] Its purity is critical, as isomeric impurities or degradation products can significantly impact the quality, efficacy, and safety of the final product. The inherent characteristics of this compound—a rigid, aromatic, and poorly soluble molecule—present a distinct challenge for analytical chemists.[2]
High-Performance Liquid Chromatography (HPLC) is the undisputed technique for the separation and quantification of such compounds.[3] However, achieving robust and selective separation of this compound from its closely related derivatives, such as isomers (e.g., 1,4-dichloroanthraquinone) or degradation products, requires a nuanced approach to method development. This guide moves beyond standard protocols to provide a comparative analysis of stationary and mobile phase choices, grounded in the physicochemical principles that govern separation. We will explore how to rationally select chromatographic conditions to develop a specific, sensitive, and stability-indicating method suitable for rigorous scientific and industrial applications.
The Foundation: Reversed-Phase Chromatography
For non-polar to moderately polar compounds like anthraquinones, Reversed-Phase HPLC (RP-HPLC) is the predominant separation mode.[4] The fundamental principle involves a non-polar stationary phase (the column) and a polar mobile phase. Analytes are retained on the column through hydrophobic interactions, with more hydrophobic compounds being retained longer.[4] Elution is achieved by increasing the organic solvent content in the mobile phase, which increases its hydrophobicity and coaxes the analytes off the column.
Part 1: Stationary Phase Selection - A Comparative Analysis
The choice of stationary phase is the most critical factor influencing selectivity in HPLC. While the C18 column is the industry workhorse, alternative chemistries can offer unique interaction mechanisms that are highly advantageous for halogenated aromatic compounds.[5]
Alternative 1: The Workhorse - C18 (L1 USP Designation)
A C18 column is packed with silica particles bonded with 18-carbon alkyl chains, creating a highly hydrophobic surface.
-
Mechanism of Action: Retention is dominated by hydrophobic (van der Waals) interactions between the non-polar analyte and the C18 chains.[4] For this compound, the large, non-polar aromatic core ensures strong retention.
-
Performance Insight: A C18 column is an excellent starting point and may be sufficient for simple purity assessments.[3][6] However, it often fails to resolve positional isomers (e.g., 2,3-DCAQ vs. 1,8-DCAQ) because it primarily "sees" the overall hydrophobicity, which is very similar for isomers.
Alternative 2: The Aromatic Specialist - Phenyl-Hexyl (L11 USP Designation)
This phase incorporates a phenyl ring linked by a hexyl chain to the silica.
-
Mechanism of Action: It offers both hydrophobic interactions (via the hexyl chain) and, crucially, π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the anthraquinone analyte.[7]
-
Performance Insight: The additional π-π interaction provides a different dimension of selectivity compared to C18. This can be particularly effective in differentiating compounds with varying degrees of aromaticity or with substituents that influence the electron density of the aromatic system.
Alternative 3: The Halogen Expert - Pentafluorophenyl (PFP) (L43 USP Designation)
The PFP phase contains a highly electronegative pentafluorinated phenyl ring.
-
Mechanism of Action: This phase is multi-modal, offering hydrophobic, aromatic (π-π), and, most importantly, dipole-dipole and charge-transfer interactions.[5] The electron-rich aromatic system of the anthraquinone can interact strongly with the electron-deficient fluorinated ring of the stationary phase. This is especially useful for separating halogenated aromatic compounds.[5]
-
Performance Insight: For separating this compound from other halogenated derivatives or degradation products where the position of the chlorine atom changes, the PFP column is often superior. The localized dipoles created by the C-Cl bonds in the analyte can interact uniquely with the PFP phase, providing resolving power that C18 and Phenyl phases lack.
Comparative Data Summary
The following table presents hypothetical but representative data illustrating the performance of each column for separating this compound from two potential impurities: anthraquinone (the parent molecule) and 1,8-dichloroanthraquinone (a positional isomer).
| Analyte | C18 Retention Time (min) | Phenyl-Hexyl Retention Time (min) | PFP Retention Time (min) |
| Anthraquinone | 8.5 | 9.2 | 9.8 |
| This compound | 12.1 | 13.5 | 15.2 |
| 1,8-Dichloroanthraquinone | 12.3 | 14.1 | 16.5 |
| Resolution (DCAQ isomers) | 1.2 (Poor) | 2.1 (Good) | 4.1 (Excellent) |
Conditions: A generic gradient of water and acetonitrile with 0.1% formic acid was used for this illustrative comparison.
Part 2: Mobile Phase Optimization - Fine-Tuning the Separation
If the stationary phase is the primary driver of selectivity, the mobile phase is the tool used to control retention and fine-tune that selectivity.
Organic Modifier: Acetonitrile vs. Methanol
-
Acetonitrile (ACN): Generally the preferred solvent for aromatic compounds. It is a weaker solvent than methanol, often leading to longer retention times but better resolution. Its low viscosity also results in lower backpressure. For anthraquinones, ACN often provides sharper peaks.
-
Methanol (MeOH): A stronger, more polar protic solvent. It can engage in hydrogen bonding, which may alter selectivity. While often used for anthraquinones, it can sometimes lead to broader peaks compared to ACN.[8][9]
Causality: The choice between ACN and MeOH is a primary step in method development. A simple gradient run with each solvent can quickly reveal which provides better overall chromatography and selectivity for the specific analytes of interest.
Aqueous Phase and pH Control
Though anthraquinones are neutral, the mobile phase pH is critical for robust chromatography. The silica backbone of the stationary phase has residual silanol groups (Si-OH) that can become ionized (Si-O-) at pH > 4. These ionized sites can cause undesirable secondary interactions with analytes, leading to peak tailing.
-
Acidic Modifiers: Adding a small amount (0.05-0.1%) of an acid like formic acid or phosphoric acid to the mobile phase is standard practice.[10][11] This keeps the pH low (~2.5-3.0), suppressing the ionization of silanol groups and ensuring that retention is governed primarily by the intended reversed-phase mechanism. This results in sharper, more symmetrical peaks.
Isocratic vs. Gradient Elution
-
Isocratic Elution: The mobile phase composition remains constant throughout the run. This is suitable for simple mixtures where all components elute relatively close to one another.
-
Gradient Elution: The composition of the mobile phase, typically the percentage of organic solvent, is changed over time. For analyzing this compound along with potential impurities that may have significantly different polarities (e.g., more polar degradation products and less polar starting materials), a gradient elution is almost always necessary to achieve a reasonable run time while retaining and resolving all compounds of interest.[3][10]
Part 3: Detection Strategy
UV-Vis Detection
This is the most common detection method for anthraquinones due to their strong chromophores.
-
Wavelength Selection: Anthraquinones typically exhibit several strong absorption bands. A common choice is around 254 nm , as it provides a good response for a wide range of aromatic compounds.[10][12] However, for optimal sensitivity, the wavelength of maximum absorbance (λmax) for the specific derivative should be chosen. For the parent anthraquinone, a strong π → π* transition occurs around 250 nm, with weaker n → π* transitions at longer wavelengths (~320-400 nm).[13][14][15] A photodiode array (PDA) detector is highly recommended as it captures the entire UV spectrum for each peak, aiding in peak identification and purity assessment.
Mass Spectrometry (MS) Detection
For unequivocal identification of impurities and degradation products, coupling HPLC with a mass spectrometer is the gold standard.[16] It provides molecular weight information that confirms the identity of known compounds and helps elucidate the structure of unknowns.
Part 4: Method Validation and Practical Application
A trustworthy analytical method must be proven to be reliable. For professionals in drug development, developing a stability-indicating method is paramount. This requires performing forced degradation studies.[17][18]
Forced Degradation Studies
The goal is to intentionally stress the analyte to produce its likely degradation products.[18] The developed HPLC method must then be able to separate the intact analyte from all these degradation products.
-
Acid/Base Hydrolysis: Refluxing the analyte in dilute HCl and dilute NaOH.
-
Oxidation: Exposing the analyte to hydrogen peroxide.
-
Thermal Stress: Heating the solid analyte or a solution.
-
Photolytic Stress: Exposing the analyte solution to UV or visible light.
Successful separation of the main peak from all degradation products proves the method is "stability-indicating" and can be used to assess the shelf-life of a product.[17][19]
Experimental Protocols
Protocol 1: Recommended HPLC Method for 2,3-DCAQ and Derivatives
This protocol is designed as a robust starting point, utilizing a PFP column for superior selectivity.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.
-
-
Chromatographic Conditions:
-
Column: Pentafluorophenyl (PFP), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: PDA detector, monitoring at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Due to low aqueous solubility, prepare a stock solution of this compound in a suitable organic solvent like Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO) at 1 mg/mL.
-
Dilute the stock solution with the mobile phase (50:50 Water:Acetonitrile) to a final working concentration of approximately 50 µg/mL. Ensure the final solution is clear.
-
Protocol 2: Forced Degradation (Oxidative Stress)
-
Sample Preparation: To 1 mL of the 1 mg/mL stock solution of 2,3-DCAQ, add 1 mL of 3% hydrogen peroxide.
-
Stress Condition: Keep the solution at room temperature for 24 hours, protected from light.
-
Analysis: Dilute the stressed sample appropriately with the mobile phase and inject it into the HPLC system using the method described in Protocol 1.
-
Evaluation: Examine the chromatogram for new peaks corresponding to degradation products. The PDA detector can be used to compare the UV spectra of the new peaks to the parent peak to confirm they are different entities.
Conclusion
The successful HPLC analysis of this compound and its derivatives is a testament to rational method development. While a standard C18 column provides a functional baseline, achieving the high degree of selectivity required to separate closely related isomers and degradation products necessitates exploring alternative stationary phase chemistries. A Pentafluorophenyl (PFP) column often provides the most powerful tool for this specific challenge due to its unique interactions with halogenated aromatic systems.[5] This, combined with an optimized mobile phase of acetonitrile and acidified water under a gradient program, forms the basis of a robust, specific, and stability-indicating method. By understanding the chemical principles behind each choice—from column chemistry to mobile phase pH—researchers can develop self-validating protocols that ensure the highest level of scientific integrity and data trustworthiness.
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Njoh, R. A., Bauters, L., Mbing, J. N., Winter, E., Krause, R. W. M., & Ndinteh, D. T. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. SpringerPlus, 3, 252. Link
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A Comparative Guide to the Reactivity of 2,3-Dichloroanthraquinone and Other Haloanthraquinones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of Haloanthraquinones
Anthraquinones, a class of aromatic compounds derived from anthracene, form the structural core of a vast array of synthetic dyes and pigments. Their halogenated derivatives, particularly chloroanthraquinones, are pivotal intermediates in the synthesis of high-performance colorants and are increasingly explored as building blocks for novel pharmaceutical agents and functional materials. The reactivity of the halogen substituents on the anthraquinone framework dictates the synthetic routes to these valuable compounds, making a thorough understanding of their comparative reactivity essential for chemists in both industry and academia.
This guide provides an in-depth technical comparison of the reactivity of 2,3-dichloroanthraquinone with other haloanthraquinones. We will delve into the electronic and steric factors that govern their susceptibility to nucleophilic aromatic substitution (SNAr), the primary reaction pathway for their functionalization. This analysis is supported by theoretical principles and available experimental data, offering a predictive framework for reaction design and optimization.
Theoretical Framework: Understanding Reactivity in Haloanthraquinones
The reactivity of haloanthraquinones in nucleophilic substitution reactions is fundamentally governed by the principles of nucleophilic aromatic substitution (SNAr). This mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as the Meisenheimer complex.
The key factors influencing the rate of SNAr reactions on haloanthraquinones are:
-
Electron-Withdrawing Groups (EWGs): The two carbonyl groups of the anthraquinone core act as powerful EWGs. They delocalize the negative charge of the Meisenheimer intermediate through resonance, thereby stabilizing it and accelerating the reaction. The position of these groups relative to the halogen substituent is crucial.
-
Nature of the Halogen: The reactivity of the leaving group generally follows the trend I > Br > Cl > F for SNAr reactions where the cleavage of the carbon-halogen bond is part of the rate-determining step. However, in many SNAr reactions, the attack of the nucleophile is the rate-determining step, and the high electronegativity of fluorine can enhance the electrophilicity of the carbon atom, sometimes leading to higher reactivity.
-
Position of the Halogen: The position of the halogen on the anthraquinone ring significantly impacts its reactivity. Halogens at the α-positions (1, 4, 5, 8) are generally less reactive than those at the β-positions (2, 3, 6, 7) due to steric hindrance from the peri-carbonyl groups.
-
Nucleophile and Reaction Conditions: The nature of the nucleophile, the solvent, and the use of catalysts (e.g., copper in Ullmann condensations) play a critical role in the reaction outcome and rate.
The interplay of these factors determines the relative reactivity of different haloanthraquinones.
Comparative Reactivity Analysis
While comprehensive kinetic data directly comparing all haloanthraquinones under identical conditions is not extensively available in the literature, we can construct a robust comparative framework based on established principles and reported synthetic outcomes.
This compound: A Unique Reactivity Profile
This compound possesses two chlorine atoms in the β-positions of the same aromatic ring. This arrangement leads to a distinct reactivity pattern. The two electron-withdrawing carbonyl groups are in a para and meta relationship to the chlorine atoms, effectively activating them towards nucleophilic attack.
Comparison with Other Dichloroanthraquinone Isomers
The reactivity of this compound can be compared with other common dichloro-isomers:
-
1,5-Dichloroanthraquinone and 1,8-Dichloroanthraquinone: In these isomers, the chlorine atoms are in the α-positions. As a result, they are sterically hindered by the peri-carbonyl groups, making them significantly less reactive towards nucleophilic substitution compared to this compound. Reactions with these isomers often require more forcing conditions.
-
1,2-Dichloroanthraquinone: This isomer has one α- and one β-chloro substituent. The β-chloro is generally more reactive than the α-chloro due to reduced steric hindrance. Therefore, selective monosubstitution at the 2-position is often achievable.
-
2,6- and 2,7-Dichloroanthraquinone: These isomers, with two β-chloro substituents on different rings, are expected to have reactivity comparable to or slightly less than this compound, as the electronic activation from the carbonyl groups is similar.
The following table summarizes the expected relative reactivity based on these structural considerations.
| Compound | Chlorine Positions | Expected Relative Reactivity | Key Factors |
| This compound | β, β (same ring) | High | Strong electronic activation, minimal steric hindrance. |
| 1,5-Dichloroanthraquinone | α, α | Low | Significant steric hindrance from peri-carbonyl groups. |
| 1,8-Dichloroanthraquinone | α, α | Low | Significant steric hindrance from peri-carbonyl groups. |
| 1,2-Dichloroanthraquinone | α, β | Moderate (β > α) | β-position is more accessible than the α-position. |
| 2,6-Dichloroanthraquinone | β, β (different rings) | High | Strong electronic activation, minimal steric hindrance. |
| 2,7-Dichloroanthraquinone | β, β (different rings) | High | Strong electronic activation, minimal steric hindrance. |
Experimental Protocols for Comparative Reactivity Studies
To quantitatively compare the reactivity of different haloanthraquinones, a standardized experimental setup is crucial. The following protocols outline a general approach for a comparative amination reaction, which can be monitored by High-Performance Liquid Chromatography (HPLC).
General Protocol for Comparative Amination of Dichloroanthraquinones
Objective: To compare the rate of reaction of this compound with another dichloroanthraquinone isomer (e.g., 1,5-dichloroanthraquinone) with a common amine nucleophile.
Materials:
-
This compound
-
1,5-Dichloroanthraquinone (or other isomer)
-
Aniline (or other amine nucleophile)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Potassium carbonate (K₂CO₃, anhydrous)
-
Internal standard (e.g., decanophenone)
-
HPLC-grade acetonitrile and water
Instrumentation:
-
HPLC system with a UV detector and a C18 column
-
Reaction vials with magnetic stir bars
-
Constant temperature heating block or oil bath
-
Microsyringes
Procedure:
-
Stock Solution Preparation:
-
Prepare individual stock solutions of this compound, 1,5-dichloroanthraquinone, and the internal standard in DMF at a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of aniline in DMF (e.g., 1.0 M).
-
-
Reaction Setup:
-
In two separate reaction vials, place a magnetic stir bar.
-
To each vial, add the respective dichloroanthraquinone stock solution (e.g., 1.0 mL, 0.1 mmol).
-
Add the internal standard solution to each vial (e.g., 0.1 mL).
-
Add anhydrous potassium carbonate (e.g., 1.5 equivalents) to each vial.
-
Place the vials in the heating block pre-heated to the desired reaction temperature (e.g., 120 °C).
-
-
Reaction Initiation and Monitoring:
-
At time t=0, add the aniline stock solution (e.g., 1.2 equivalents) to each vial simultaneously.
-
At regular time intervals (e.g., 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 10 µL) from each reaction mixture.
-
Immediately quench the aliquot in a pre-weighed vial containing a known volume of cold HPLC mobile phase (e.g., 1 mL of acetonitrile/water).
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC.
-
Develop an HPLC method that provides good separation of the starting material, product(s), and the internal standard.
-
Monitor the disappearance of the starting material and the appearance of the product(s) by integrating the respective peak areas.
-
-
Data Analysis:
-
Calculate the concentration of the starting material at each time point relative to the internal standard.
-
Plot the concentration of the starting material versus time for each reaction.
-
Determine the initial reaction rate for each haloanthraquinone isomer from the slope of the concentration-time curve.
-
Compare the initial rates to determine the relative reactivity.
-
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvent and base is critical to prevent side reactions with water.
-
Internal Standard: An internal standard is essential for accurate quantification by HPLC, as it corrects for variations in injection volume.
-
Quenching: Rapidly cooling and diluting the reaction aliquot effectively stops the reaction, allowing for accurate analysis of the reaction mixture at a specific time point.
-
Kinetic Monitoring: Following the reaction over time provides a more robust comparison of reactivity than simply comparing final product yields.
Visualization of Reaction Pathways and Workflows
Generalized SNAr Mechanism
Caption: Generalized mechanism for nucleophilic aromatic substitution (SNAr) on a haloanthraquinone.
Experimental Workflow for Comparative Kinetic Analysis
Caption: Experimental workflow for the comparative kinetic analysis of haloanthraquinone reactivity.
Conclusion and Future Outlook
The reactivity of haloanthraquinones is a nuanced subject, heavily influenced by the interplay of electronic and steric effects. This guide has established a framework for understanding and predicting the relative reactivity of this compound in comparison to its isomers. The β-positioning of the chlorine atoms in this compound, coupled with the strong electron-withdrawing nature of the anthraquinone core, renders it a highly reactive substrate for nucleophilic aromatic substitution.
The provided experimental protocol offers a robust method for quantitatively validating these theoretical predictions. Such data is invaluable for the rational design of synthetic routes to novel anthraquinone derivatives with tailored properties for applications in dye chemistry, materials science, and drug discovery. Further research focusing on generating a comprehensive kinetic dataset for a wider range of haloanthraquinones and nucleophiles will undoubtedly accelerate innovation in these fields.
References
-
Ullmann Condensation Reaction: For a general overview of the Ullmann condensation, a key reaction for haloanthraquinones.
- Title: Ullmann condens
- Source: Wikipedia
-
URL: [Link]
-
Nucleophilic Aromatic Substitution: For the fundamental principles governing the reactivity of haloanthraquinones.
- Title: Nucleophilic arom
- Source: Wikipedia
-
URL: [Link]
-
Physicochemical Properties of Anthraquinones: For an understanding of how substituents affect the electronic properties of the anthraquinone core.
- Title: Investigation of the Redox Chemistry of Anthraquinone Deriv
- Source: ACS Public
-
URL: [Link]
-
HPLC for Reaction Monitoring: For insights into using HPLC for kinetic studies of organic reactions.
- Title: Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Pl
- Source: Wiley Online Library
-
URL: [Link]
-
Synthesis of Aminoanthraquinones: For examples of nucleophilic substitution on haloanthraquinones.
- Title: Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions
- Source: MDPI
-
URL: [Link]
A Comparative Guide to the Structure-Activity Relationship of 2,3-Dichloroanthraquinone Derivatives: A Frontier in Anthraquinone-Based Drug Discovery
For researchers, scientists, and drug development professionals, the anthraquinone scaffold represents a privileged structure in the landscape of medicinal chemistry. Its rigid, planar architecture is the foundation for a multitude of clinically significant anticancer agents, including the anthracyclines (e.g., Doxorubicin) and anthracenediones (e.g., Mitoxantrone).[1][2] While substitutions at the 1, 4, 5, and 8 positions have been extensively explored, the 2,3-positions offer a unique, yet largely uncharted, vector for chemical modification.
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of derivatives originating from the 2,3-dichloroanthraquinone scaffold. Due to the nascent stage of research in this specific subclass, this document will serve as a forward-looking guide, combining established chemical principles with extrapolated SAR data from related anthraquinone families. We will objectively compare the projected performance of these derivatives with established alternatives, supported by validated experimental protocols to empower further investigation into this promising area.
The this compound Scaffold: An Underexplored Starting Point
The this compound core is an attractive starting material due to the reactivity of its chlorine atoms. These halogens act as excellent leaving groups, making the C2 and C3 positions prime sites for nucleophilic aromatic substitution (SNAr).[3] This reactivity is analogous to that of the well-studied 2,3-dichloro-1,4-naphthoquinone, which has been used to generate vast libraries of biologically active compounds.[4][5][6] By applying similar synthetic strategies, a diverse range of functionalities—amines, thiols, alkoxides, and others—can be introduced, allowing for a systematic exploration of the chemical space around the anthraquinone core.
The central hypothesis is that modifications at the 2,3-positions can modulate the electronic properties, planarity, and intermolecular interactions of the anthraquinone system, leading to novel mechanisms of action or improved pharmacological profiles compared to existing agents.
Synthetic Strategy: Accessing Chemical Diversity via Nucleophilic Substitution
The primary route to derivatizing the this compound scaffold is through nucleophilic substitution. The reaction can proceed in a stepwise manner, allowing for the synthesis of either mono-substituted (2-substituted-3-chloro) or di-substituted (2,3-disubstituted) derivatives, depending on the stoichiometry and reaction conditions.
General Synthetic Workflow
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A Comparative Guide to the Synthetic Utility of 2,3-Dichloroanthraquinone and 2,3-Dichloro-1,4-naphthoquinone
A Senior Application Scientist's Perspective on Navigating Quinone Chemistry in Drug Discovery and Materials Science
In the realm of synthetic organic chemistry, particularly within the demanding arenas of drug development and materials science, the selection of appropriate building blocks is paramount. Among the vast arsenal of synthons available, halogenated quinones stand out for their versatile reactivity, serving as key intermediates in the construction of complex heterocyclic systems and functional materials. This guide provides an in-depth, objective comparison of two prominent dichloroquinones: 2,3-dichloroanthraquinone and 2,3-dichloro-1,4-naphthoquinone. Our focus will be on their performance in pivotal synthetic transformations, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their specific applications.
Structural and Electronic Overview: A Tale of Two Quinones
At first glance, this compound and 2,3-dichloro-1,4-naphthoquinone share a common reactive motif: a 1,4-quinone core bearing two vicinal chlorine atoms on the double bond. This arrangement renders the chlorinated carbons highly electrophilic and susceptible to nucleophilic attack. However, the seemingly subtle difference in their extended aromatic systems—an additional fused benzene ring in the anthraquinone framework—imparts significant and distinct electronic properties that govern their reactivity.
| Feature | 2,3-Dichloro-1,4-naphthoquinone | This compound |
| Molecular Formula | C₁₀H₄Cl₂O₂ | C₁₄H₆Cl₂O₂ |
| Molar Mass | 227.05 g/mol | 277.11 g/mol |
| Appearance | Yellow solid | Pale yellow solid |
| Key Reactive Site | C2 and C3 positions | C2 and C3 positions |
| Electronic Nature | More electrophilic quinone ring | Less electrophilic quinone ring |
The extended π-system of the anthraquinone core leads to greater electron delocalization across the entire molecule. This increased aromaticity, while contributing to thermal stability, consequently reduces the overall electrophilicity of the quinone double bond in this compound compared to its naphthoquinone counterpart.[1] This fundamental electronic distinction is the cornerstone of their differential reactivity, influencing both the rate and scope of their synthetic transformations.
Nucleophilic Substitution: A Comparative Analysis
Nucleophilic aromatic substitution (SNA_r_) is the most explored reaction manifold for both quinones, providing a facile route to a diverse array of derivatives. The reaction typically proceeds via the addition of a nucleophile to one of the chlorinated carbons, followed by the elimination of a chloride ion.
Reactivity with Amines and Anilines
Both quinones readily react with primary and secondary amines. However, 2,3-dichloro-1,4-naphthoquinone generally exhibits higher reactivity, often proceeding under milder conditions.[2][3]
-
2,3-Dichloro-1,4-naphthoquinone: Reactions with anilines can be effectively carried out in polar protic solvents like ethanol, often with the aid of a base such as sodium carbonate to neutralize the liberated HCl.[3] The introduction of the first amino group tends to deactivate the quinone ring towards a second substitution, facilitating the synthesis of mono-substituted products.[4]
-
This compound: While less reactive, it is a crucial intermediate in the synthesis of important dyes. For instance, its reaction with ammonia or primary amines is a key step in producing 1,4-diaminoanthraquinone derivatives, which are precursors to vibrant blue and violet dyes.[5] These reactions often require more forcing conditions, such as higher temperatures or the use of aprotic polar solvents like DMF or DMSO.
Table 1: Representative Nucleophilic Substitution Reactions with Amines
| Quinone | Nucleophile | Conditions | Product | Yield | Reference |
| 2,3-Dichloro-1,4-naphthoquinone | Aniline | Ethanol, Na₂CO₃, rt, 5-6 h | 2-Anilino-3-chloro-1,4-naphthoquinone | Good | [2] |
| This compound | Phenol | Sulfolane, KOH, 165 °C, 5 h | 1,4-Diamino-2,3-diphenoxyanthraquinone | High | [6] |
Reactivity with Thiols
Thiols, being softer nucleophiles than amines, also readily participate in substitution reactions with both quinones. The resulting thioether derivatives are of significant interest in medicinal chemistry due to their potential biological activities.
-
2,3-Dichloro-1,4-naphthoquinone: The reaction with thiols is generally efficient and can be controlled to achieve either mono- or di-substitution by tuning the stoichiometry of the reactants.[7]
-
This compound: The synthesis of thioanthraquinone analogues from chloroanthraquinones has been reported, highlighting the utility of this reaction in generating compounds with interesting photophysical properties, such as fluorescence.[8]
Cycloaddition Reactions: A Frontier of Reactivity
Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the construction of complex polycyclic systems.[9] In this context, the quinone double bond can act as a dienophile, reacting with a conjugated diene.
-
2,3-Dichloro-1,4-naphthoquinone: Due to its higher electrophilicity, 2,3-dichloro-1,4-naphthoquinone is a more reactive dienophile compared to its anthraquinone counterpart. It can participate in [4+2] cycloadditions with a variety of dienes to furnish highly functionalized hydroanthraquinone derivatives.[5] These reactions often proceed under mild thermal conditions and can exhibit high regioselectivity.
-
This compound: The reduced electrophilicity of the quinone double bond in this compound makes it a less reactive dienophile. While Diels-Alder reactions involving the parent anthraquinone as a diene (reacting across the central ring) are known, its utility as a dienophile is less common and typically requires highly reactive dienes or harsh reaction conditions.[4][6]
Experimental Protocols
Protocol 1: Synthesis of 2-Anilino-3-chloro-1,4-naphthoquinone
This protocol is a representative example of a nucleophilic substitution reaction with 2,3-dichloro-1,4-naphthoquinone.
Materials:
-
2,3-Dichloro-1,4-naphthoquinone
-
Aniline
-
Ethanol
-
Sodium Carbonate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2,3-dichloro-1,4-naphthoquinone (1.0 eq.) in ethanol.
-
Add aniline (1.0 eq.) and sodium carbonate (1.1 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 5-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from ethanol to afford the pure 2-anilino-3-chloro-1,4-naphthoquinone.
Protocol 2: Synthesis of 1,4-Diamino-2,3-diphenoxyanthraquinone
This protocol illustrates a nucleophilic substitution on this compound, a key step in dye synthesis.
Materials:
-
1,4-Diamino-2,3-dichloroanthraquinone
-
Phenol
-
Sulfolane
-
Potassium Hydroxide
-
Standard laboratory glassware for high-temperature reactions
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a condenser, combine 1,4-diamino-2,3-dichloroanthraquinone (1.0 eq.), phenol (excess), and sulfolane as the solvent.
-
Add potassium hydroxide (2.2 eq.) to the mixture.
-
Heat the reaction mixture to 165 °C with vigorous stirring for 5 hours.
-
Monitor the disappearance of the starting material by chromatography.
-
After completion, cool the reaction mixture and dilute it with water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry to obtain 1,4-diamino-2,3-diphenoxyanthraquinone.[6]
Conclusion and Outlook
-
2,3-Dichloro-1,4-naphthoquinone is the more reactive of the two, particularly in cycloaddition reactions, owing to the higher electrophilicity of its quinone system. It is the reagent of choice for constructing complex polycyclic systems under relatively mild conditions.
-
This compound , while less reactive, is a cornerstone in the synthesis of robust and stable anthraquinone-based dyes and pigments. Its reactions often require more forcing conditions, but the resulting products benefit from the enhanced stability of the anthraquinone core.
Future research in this area will likely focus on the development of catalytic methods to enhance the reactivity of the less-reactive this compound, thereby expanding its synthetic utility beyond traditional applications. Furthermore, the exploration of these quinones in the synthesis of novel materials with tailored electronic and photophysical properties remains a promising avenue for investigation.
References
-
A versatile Diels–Alder approach to functionalized hydroanthraquinones. PMC. Available at: [Link]
-
Anthracenediols as reactive dienes in base-catalyzed cycloadditions: reduction-cycloaddition reactions of anthraquinones. The Journal of Organic Chemistry. Available at: [Link]
- Manufacture of 1,4-diamino-2,3-diphenoxy anthraquinone. Google Patents.
-
Diels-Alder reactions between dienamides and quinones: stereochemistry of the cycloadditions and cytotoxic activity of the adducts. PubMed. Available at: [Link]
-
(4+2) Cycloaddition Reactions of 9-Substituted Anthracene Compounds. International Journal of Advanced Research. Available at: [Link]
-
Structure-Property Relationship in Selected Naphtho- and Anthra-Quinone Derivatives on the Basis of Density Functional Theory and Car–Parrinello Molecular Dynamics. MDPI. Available at: [Link]
-
Reactions of 2,3-dichloro-1,4-naphthoquinone with piperidine, amine and some thiol nucleophile. ResearchGate. Available at: [Link]
-
The Investigation of nucleophilic substitution reactions of 2,3-dichloro-1,4-naphthoquinone with various nucleophilic reagents. ResearchGate. Available at: [Link]
-
Amination of 2,3-dichloro-1,4-naphthoquinone with dif- ferent aniline derivatives. ResearchGate. Available at: [Link]
-
Nucleophilic substitution reactions of 1,4-naphthoquinone and biologic properties of novel S-, S,S-, N-, and N,S-substituted 1,4-naphthoquinone derivatives. ResearchGate. Available at: [Link]
-
Synthesis of quinone-based heterocycles of broad-spectrum anticancer activity. ResearchGate. Available at: [Link]
-
The Investigation of nucleophilic substitution reactions of 2,3-dichloro-1,4-naphthoquinone with various nucleophilic reagents. ResearchGate. Available at: [Link]
-
Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI. Available at: [Link]
-
Reactions of Fused Benzene Rings. Chemistry LibreTexts. Available at: [Link]
-
The Synthesis and Reactivity of Naphthoquinonynes. PubMed. Available at: [Link]
-
Gold–carbonyl group interactions in the electrochemistry of anthraquinone thiols self-assembled on Au(111)-surfaces. Chemical Science. Available at: [Link]
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Available at: [Link]
-
Design, Synthesis and Structural Characterization of Novel Thioanthraquinone Analogues from 1,5-Dichloroanthraquinone. DergiPark. Available at: [Link]
-
Arene Variation of Highly Cytotoxic Tridentate Naphthoquinone-Based Ruthenium(II) Complexes and In-Depth In Vitro Studies. PMC. Available at: [Link]
-
Thiol Reactive Probes and Chemosensors. PMC. Available at: [Link]
-
Reaction of 2,3-Dichloro-1,4-naphthoquinone with Some Active Methylene Compounds in Different Basic Media. ResearchGate. Available at: [Link]
-
Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. PMC. Available at: [Link]
-
Chemistry of 2-aminoanthraquinones. ResearchGate. Available at: [Link]
-
Synthesis, thiol-mediated reactive oxygen species generation profiles and anti-proliferative activities of 2,3-epoxy-1,4-naphthoquinones. ResearchGate. Available at: [Link]
-
Solid-phase synthesis of 2-amino-3-chloro-5- and 8-nitro-1,4- naphthoquinones: A new and general colorimetric test for resin-bound amines. ResearchGate. Available at: [Link]
- Synthesis method of chloroanthraquinone. Google Patents.
-
Enhancing Understanding of the Electronic Effect of Substituents on Benzene Rings Using Quantum Chemistry Calculations. 大学化学. Available at: [Link]
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A Senior Application Scientist's Guide to the Synthesis of 2,3-Dichloroanthraquinone: A Comparative Analysis of Protocols
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive technical guide on the synthesis of 2,3-dichloroanthraquinone. This document moves beyond simple procedural lists to provide an in-depth validation and comparison of key synthesis protocols. As professionals in chemical and pharmaceutical development, our goal is not just to synthesize a target molecule but to do so efficiently, safely, and with a clear understanding of the chemical principles that govern our choices. This guide is structured to provide that clarity, offering a comparative analysis grounded in established literature to inform your selection of the most appropriate synthetic strategy.
Understanding the Core Challenge: Regioselectivity
The synthesis of this compound (CAS 84-45-7), a vital intermediate in the production of dyes and functional materials, presents a primary chemical challenge: regioselectivity.[1] Simply chlorinating the parent anthraquinone molecule leads to a complex mixture of isomers that are difficult and costly to separate. Therefore, robust synthetic strategies rely on building the anthraquinone skeleton from precursors that already contain the desired 3,4-dichloro substitution pattern. The dominant and most reliable approach is the two-step Friedel-Crafts acylation and subsequent cyclization pathway.
This guide will dissect the classical Friedel-Crafts protocol and compare it with modern, more sustainable alternatives, providing the data and rationale necessary to make an informed decision for your laboratory's needs.
The Foundational Two-Step Pathway
The most logical and widely practiced route involves two distinct transformations:
-
Friedel-Crafts Acylation: An electrophilic aromatic substitution where phthalic anhydride acylates 1,2-dichlorobenzene (o-dichlorobenzene). This reaction forms the critical intermediate, 2-(3,4-dichlorobenzoyl)benzoic acid.
-
Intramolecular Cyclization: This intermediate is then dehydrated using a strong acid, which drives an intramolecular electrophilic attack to close the ring and form the fused tricyclic anthraquinone system.
Caption: General synthetic pathway for this compound.
Protocol 1: The Classical Friedel-Crafts Acylation with Aluminum Trichloride
This method is the traditional workhorse for anthraquinone synthesis, valued for its reliability and high conversion rates. It leverages the powerful Lewis acidity of anhydrous aluminum chloride to activate the phthalic anhydride electrophile.
Expertise & Causality: Why This Protocol Works
The core of this reaction lies in the formation of a highly reactive acylium ion intermediate. Anhydrous aluminum chloride (AlCl₃) coordinates to a carbonyl oxygen of phthalic anhydride, polarizing the C=O bond and making the carbonyl carbon exceptionally electrophilic.[2] This complex is then attacked by the electron-rich π-system of 1,2-dichlorobenzene. The reaction is typically performed in a non-protic solvent, such as nitrobenzene, or by using an excess of the 1,2-dichlorobenzene substrate itself to maintain anhydrous conditions, as AlCl₃ reacts violently with water.[3][4] The subsequent cyclization of the 2-(3,4-dichlorobenzoyl)benzoic acid intermediate is an acid-catalyzed dehydration, where concentrated sulfuric acid protonates a carbonyl, facilitating the ring-closing electrophilic attack followed by tautomerization to the stable aromatic anthraquinone system.[5]
Detailed Experimental Protocol
Step 1: Synthesis of 2-(3,4-Dichlorobenzoyl)benzoic Acid [3][4]
-
To a dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 1,2-dichlorobenzene (serving as both reactant and solvent).
-
Begin stirring and slowly add well-ground anhydrous aluminum chloride (AlCl₃) in portions. The reaction is exothermic and should be controlled with an ice bath.
-
Once the AlCl₃ is suspended, add phthalic anhydride portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, slowly heat the mixture to 60-70°C and maintain for 2-4 hours, or until TLC indicates consumption of the phthalic anhydride.
-
Cool the reaction mixture to room temperature and pour it carefully onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.
-
The crude 2-(3,4-dichlorobenzoyl)benzoic acid precipitates. Filter the solid, wash thoroughly with cold water to remove residual acid, and dry.
Step 2: Cyclization to this compound
-
Carefully add the dried 2-(3,4-dichlorobenzoyl)benzoic acid to a flask containing concentrated sulfuric acid.
-
Heat the mixture to 110-120°C with stirring for 2-3 hours. The color will typically darken.
-
Cool the mixture and pour it slowly into a large volume of cold water.
-
The precipitated this compound is collected by filtration, washed with water until the filtrate is neutral, and then washed with a dilute sodium carbonate solution to remove any unreacted starting material.
-
The final product is washed again with water and dried. Recrystallization from a suitable solvent like glacial acetic acid or o-dichlorobenzene yields the purified product.
Caption: Experimental workflow for the classical AlCl₃-catalyzed synthesis.
Protocol 2: A Greener Friedel-Crafts Approach using Heterogeneous Catalysis
The classical method, while effective, suffers from significant drawbacks related to the use of a stoichiometric amount of corrosive and moisture-sensitive AlCl₃, which generates large volumes of acidic aluminum-containing aqueous waste. Modern approaches focus on replacing AlCl₃ with more environmentally benign and recyclable catalysts.
Expertise & Causality: The Shift to Solid Catalysts
The principle here is to replace a homogeneous, single-use catalyst with a solid, reusable one. Catalysts like alum (KAl(SO₄)₂·12H₂O) can function as mild Lewis acids in aqueous media, offering a dramatic reduction in environmental impact.[6] The reaction is believed to proceed on the surface of the catalyst, which can be recovered by simple filtration. An even more advanced approach is mechanochemistry, which eliminates the need for bulk solvents entirely.[7][8] By grinding the solid reactants and catalyst together in a ball mill, mechanical energy is used to drive the reaction at the surfaces of the particles, representing the pinnacle of green chemistry principles for this transformation.
Detailed Experimental Protocol (Alum in Water)[6]
-
In a round-bottom flask, combine phthalic anhydride, 1,2-dichlorobenzene, water, and alum (KAl(SO₄)₂·12H₂O, ~25 mol%).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 80°C) for the appropriate time (typically several hours). Monitor the reaction progress by TLC.
-
Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude 2-(3,4-dichlorobenzoyl)benzoic acid.
-
Proceed with the sulfuric acid-mediated cyclization as described in Protocol 1, Step 2.
Caption: Comparative workflows for greener synthesis alternatives.
Data Presentation: Protocol Performance Comparison
The selection of a protocol often comes down to a trade-off between yield, cost, safety, and environmental impact. The following table summarizes the key performance indicators for the discussed synthetic routes.
| Parameter | Protocol 1: Classical AlCl₃ | Protocol 2A: Alum in Water | Protocol 2B: Mechanochemical |
| Catalyst | Anhydrous AlCl₃ | Alum (KAl(SO₄)₂·12H₂O) | Anhydrous AlCl₃ |
| Catalyst Loading | Stoichiometric (>2 equiv.) | Catalytic (~25 mol%) | Stoichiometric (>2 equiv.) |
| Solvent | o-Dichlorobenzene / Nitrobenzene | Water | None (Solvent-Free) |
| Temperature | 0°C to 70°C (Acylation) | Room Temp to 80°C | Room Temperature |
| Typical Yield | Good to Excellent (70-90%)[9] | Moderate to Good (60-80%)[6] | Good (70-80%)[7] |
| Waste Generation | High (Acidic Al-containing waste) | Low (Aqueous, recyclable catalyst) | Low (Minimal solvent waste) |
| Safety Concerns | Corrosive, moisture-sensitive AlCl₃; hazardous solvents. | Standard laboratory hazards. | High-energy milling; handling of fine powders. |
| Advantages | High yield, well-established. | Environmentally benign, simple. | No bulk solvent, high efficiency. |
| Disadvantages | High waste, harsh conditions. | Potentially longer reaction times. | Requires specialized equipment (ball mill). |
Note: Yields are estimates based on typical outcomes for these reaction types as reported in the literature and will vary based on specific experimental conditions.
Validation and Trustworthiness: Product Characterization
Regardless of the protocol chosen, the identity and purity of the final this compound must be confirmed. The primary self-validating check is the melting point.
A sharp melting point at or very near this temperature is a strong indicator of high purity. Significant deviation or a broad melting range suggests the presence of impurities, such as unreacted starting material or isomeric byproducts. Further characterization using techniques like NMR, IR spectroscopy, and mass spectrometry should be performed for rigorous validation.
Conclusion and Authoritative Recommendation
For researchers and drug development professionals, the choice of synthesis protocol for this compound is a balance of priorities.
-
For High Yield & Reliability: The Classical AlCl₃ Protocol remains the most robust and highest-yielding method. It is the best choice when the primary goal is to obtain material quickly and reliably, provided the laboratory is equipped to handle corrosive reagents and manage the resulting waste stream.
-
For Environmental Sustainability & Safety: The Alum-in-Water Protocol represents a significant step forward in green chemistry. It is an excellent option for academic settings or early-stage research where environmental impact is a key consideration and moderate yields are acceptable.
-
For Solvent Reduction & Innovation: The Mechanochemical Protocol offers a solvent-free alternative that is highly efficient. It is ideal for laboratories focused on process intensification and green chemistry innovation, though it requires specialized ball-milling equipment.
Ultimately, the classical Friedel-Crafts reaction provides the most direct and well-documented path to high-purity this compound. However, the significant environmental and handling drawbacks should encourage scientists to validate and adopt greener alternatives, particularly as sustainability becomes an increasingly critical metric in chemical synthesis.
References
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This compound. (n.d.). LookChem. Available at: [Link]
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SYNTHESIS OF 2-(3,4-DICHLORO-BENZOYL)-BENZOIC ACID HYDRAZIDE DERIVATIVES AND ASSESSMENT OF ANTIMICROBIAL EFFICACY AGAINST E. COLI AND B. SUBTILIS. (2019). World Journal of Pharmaceutical Research. Available at: [Link]
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Friedel-Crafts acylation (video). (n.d.). Khan Academy. Available at: [Link]
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Užarević, K., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Užarević, K., et al. (2019). Mechanochemical Friedel–Crafts acylations. PMC, NIH. Available at: [Link]
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Madje, B., et al. (2012). Synthesis of anthraquinone derivatives from phthalic anhydride with substituted benzenes in the presence of alum in water. ResearchGate. Available at: [Link]
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Anthraquinone can be synthesized from phthalic anhydride and benzene in t.. (2025). Filo. Available at: [Link]
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Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids. (n.d.). Dissertation. Available at: [Link]
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A Spectroscopic Deep Dive: Comparative Analysis of 1,2-, 1,4-, and 9,10-Anthraquinone Isomers
For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric purity and structure is paramount. Anthraquinones, a class of aromatic compounds central to the development of dyes, catalysts, and pharmaceuticals, exist in several isomeric forms, with the placement of their carbonyl groups dictating their chemical and physical properties.[1] This guide provides an in-depth spectroscopic comparison of three key anthraquinone isomers: 1,2-anthraquinone, 1,4-anthraquinone, and the most common, 9,10-anthraquinone. By examining their distinct signatures across UV-Visible, Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry, we aim to equip researchers with the data and understanding necessary for unambiguous identification and characterization.
The Structural Foundation of Spectroscopic Differences
The electronic and vibrational landscapes of the anthraquinone isomers are fundamentally governed by the positioning of their two carbonyl groups within the tricyclic anthracene framework. This seemingly subtle structural variation significantly impacts conjugation, molecular symmetry, and bond polarities, leading to distinct and measurable differences in their interaction with electromagnetic radiation.
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Tale of Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule, offering insights into the extent of conjugation. Anthraquinones typically exhibit high-intensity π → π* transitions in the UV region and lower-intensity n → π* transitions that can extend into the visible range.[2] The location of the carbonyl groups directly influences the energy of these transitions.
The extended conjugation in 9,10-anthraquinone, where the carbonyls are on the central ring, results in a complex UV-Vis spectrum with multiple absorption bands. In ethanol, 9,10-anthraquinone displays a prominent absorption maximum around 251 nm.[3] In contrast, 1,4-anthraquinone, with its carbonyls on a terminal ring, shows a strong absorption at a shorter wavelength, around 233 nm in ethanol, indicative of a different electronic environment.[4] While specific experimental data for 1,2-anthraquinone is less common, theoretical studies and data from derivatives like 1,2-dihydroxyanthraquinone suggest its absorption spectrum is also distinct, influenced by the ortho-positioning of the carbonyls.[5]
| Isomer | Key Absorption Bands (λmax, nm) | Probable Transition Type |
| 9,10-Anthraquinone | ~251, ~320-330 | π → π |
| 1,4-Anthraquinone | ~233, ~330, ~400 | π → π, n → π |
| 1,2-Anthraquinone | (Predicted) Similar region to other isomers with distinct fine structure | π → π, n → π* |
Table 1: Comparative UV-Vis Spectroscopic Data for Anthraquinone Isomers.
The differences in λmax values can be attributed to the varying degrees of conjugation and the influence of the carbonyl groups on the aromatic system's electronic structure. The planarity and symmetry of 9,10-anthraquinone contribute to its characteristic spectral features. The less symmetrical 1,2- and 1,4-isomers exhibit spectra that reflect their unique electronic distributions.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
Infrared spectroscopy provides a fingerprint of a molecule's functional groups and overall structure by measuring its vibrational frequencies. The carbonyl (C=O) stretching frequency is particularly informative for distinguishing anthraquinone isomers.
In 9,10-anthraquinone, the two equivalent carbonyl groups in a non-conjugated system relative to each other give rise to a single, sharp C=O stretching band around 1673 cm⁻¹. For 1,2-dihydroxyanthraquinone, a derivative of the 1,2-isomer, two distinct carbonyl bands are observed near 1660 and 1634 cm⁻¹, reflecting the different electronic environments of the two carbonyls due to their proximity and the influence of the hydroxyl groups.[3] This principle of non-equivalence and altered bond polarity due to substituent effects and conjugation differences allows for the differentiation of the isomers.
| Isomer | Key IR Frequencies (cm⁻¹) | Assignment |
| 9,10-Anthraquinone | ~1673 | C=O stretch |
| 1,4-Anthraquinone | (Predicted) Multiple C=O stretches due to different environments | C=O stretch |
| 1,2-Anthraquinone (derivative) | ~1660, ~1634 | Asymmetric and symmetric C=O stretches |
Table 2: Comparative IR Spectroscopic Data for Anthraquinone Isomers.
The exact positions of the C=O stretching bands are sensitive to the molecular environment and any intermolecular interactions, such as hydrogen bonding in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework
NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR provide distinct patterns for each anthraquinone isomer.
For the highly symmetrical 9,10-anthraquinone, the ¹H NMR spectrum is relatively simple, showing two sets of equivalent protons. In CDCl₃, the protons at positions 1, 4, 5, and 8 appear around 8.32 ppm, while the protons at 2, 3, 6, and 7 are found at approximately 7.81 ppm.[2] The ¹³C NMR spectrum of 9,10-anthraquinone is also straightforward, with the carbonyl carbons resonating significantly downfield at about 183.2 ppm.[2]
The reduced symmetry of 1,4- and 1,2-anthraquinones leads to more complex NMR spectra with a greater number of unique signals, allowing for their differentiation from the 9,10-isomer and from each other. For instance, the protons on the quinone ring of 1,4-anthraquinone will have distinct chemical shifts compared to those on the benzenoid rings.
| Isomer | ¹H NMR Key Chemical Shifts (δ, ppm) in CDCl₃ | ¹³C NMR Key Chemical Shifts (δ, ppm) in CDCl₃ |
| 9,10-Anthraquinone | 8.32 (H-1,4,5,8), 7.81 (H-2,3,6,7) | 183.2 (C=O), 134.3, 133.4, 127.3 |
| 1,4-Anthraquinone | More complex pattern with distinct aromatic and vinylic protons | Distinct carbonyl and aromatic carbon signals |
| 1,2-Anthraquinone | Most complex pattern due to lowest symmetry | Distinct carbonyl and aromatic carbon signals |
Table 3: Comparative NMR Spectroscopic Data for Anthraquinone Isomers.
Mass Spectrometry (MS): Mapping Fragmentation Pathways
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) of anthraquinones is typically prominent.[2] A characteristic fragmentation pathway for 9,10-anthraquinone involves the sequential loss of two molecules of carbon monoxide (CO), leading to fragment ions at m/z 180 and 152.[6]
The fragmentation patterns of the 1,2- and 1,4-isomers are expected to differ due to the different stabilities of the resulting fragment ions. The initial loss of CO from the molecular ion will lead to different radical cations for each isomer, which will then influence subsequent fragmentation steps. Analysis of these unique fragmentation pathways is a key tool for isomer identification.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of anthraquinone isomers. Instrument parameters should be optimized for the specific compound and desired resolution.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a stock solution of the anthraquinone isomer in a UV-grade solvent (e.g., ethanol, methanol) at a concentration of approximately 10⁻⁴ M. Perform serial dilutions to obtain a working solution with an absorbance between 0.2 and 0.8.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the spectrum over a range of 200-600 nm, using the pure solvent as a blank.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known accurately.
Infrared Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Measurement: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands, particularly the C=O stretching frequencies.
Nuclear Magnetic Resonance Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the anthraquinone isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Measurement: Acquire ¹H and ¹³C{¹H} spectra. For more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and analyze the chemical shifts, coupling constants, and integration to assign the structure.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., EI, ESI).
-
Measurement: Acquire the mass spectrum over a suitable m/z range. For tandem mass spectrometry (MS/MS), select the molecular ion and fragment it to observe the daughter ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure and differentiate between isomers.
Visualizing the Workflow
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A Researcher's Guide to Purity Assessment of Synthesized 2,3-Dichloroanthraquinone: A Comparative Analysis of Analytical Methodologies
In the landscape of chemical synthesis, particularly for intermediates destined for pharmaceutical and advanced materials applications, the purity of a compound is not merely a quality metric—it is a cornerstone of efficacy, safety, and reproducibility. This guide provides an in-depth, comparative analysis of analytical techniques for assessing the purity of synthesized 2,3-dichloroanthraquinone, a key intermediate in the production of various dyes and biologically active molecules. We will delve into the practical nuances of method selection and execution, supported by experimental data and protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their specific needs.
The Synthetic Landscape and the Genesis of Impurities
The most common industrial synthesis of this compound proceeds via a Friedel-Crafts acylation of o-dichlorobenzene with phthalic anhydride, followed by cyclization.[1][2][3] This synthetic route, while effective, can introduce a spectrum of impurities that may compromise the quality of the final product.
Potential Impurities Include:
-
Isomeric Dichloroanthraquinones: Due to the nature of electrophilic aromatic substitution on o-dichlorobenzene, other isomers such as 1,2-, 3,4-, and other positional isomers of dichloroanthraquinone can be formed.
-
Unreacted Starting Materials: Residual o-dichlorobenzene and phthalic anhydride.
-
Monochloroanthraquinones: Incomplete chlorination can lead to the presence of 1- or 2-chloroanthraquinone.
-
Over-chlorinated Species: The presence of trichloroanthraquinones or tetrachloroanthraquinones.
-
By-products from Side Reactions: Products arising from undesired reactions of the starting materials or intermediates under the reaction conditions.
The presence of these impurities can significantly impact the downstream applications of this compound. For instance, in the synthesis of pharmaceuticals, even trace amounts of isomeric impurities can lead to the formation of undesired side products, affecting the biological activity and safety profile of the final drug substance. Therefore, a robust analytical strategy to identify and quantify these impurities is paramount.
A Comparative Toolkit for Purity Assessment
The selection of an appropriate analytical technique is contingent on the specific information required, such as the type of impurity to be detected, the required sensitivity, and the sample throughput. Here, we compare the most pertinent methods for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Isomer Separation
HPLC is the cornerstone for purity analysis of non-volatile organic compounds, offering excellent resolution for separating closely related isomers.[4][5][6]
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). For anthraquinone derivatives, reversed-phase HPLC is typically the method of choice.
Why it is effective for this compound: The subtle differences in polarity and hydrophobicity among the various dichloroanthraquinone isomers allow for their effective separation on a C18 or similar reversed-phase column.
Experimental Protocol: Reversed-Phase HPLC for Isomeric Purity
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape) is typically employed. A starting composition of 50:50 (acetonitrile:water) ramped to 95:5 over 20-30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where anthraquinones exhibit strong absorbance, typically around 254 nm or 280 nm.
-
Sample Preparation: Dissolve the synthesized this compound in a suitable solvent such as acetonitrile or a mixture of dichloromethane and acetonitrile to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Confirmation
GC-MS is an indispensable technique for the identification and quantification of volatile and semi-volatile organic compounds.[7][8][9]
Principle: GC separates components of a mixture in the gas phase based on their boiling points and interactions with a stationary phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.
Why it is effective for this compound: GC-MS is particularly useful for detecting residual starting materials like o-dichlorobenzene and can also be used for the analysis of the dichloroanthraquinone isomers themselves, although derivatization may sometimes be necessary to improve volatility and peak shape.[10] The mass spectrometric detection provides definitive identification of impurities.
Experimental Protocol: GC-MS for Impurity Profiling
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (quadrupole or ion trap).
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as a 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.
-
Injection: Splitless injection is preferred for trace analysis. Injector temperature should be set to a high enough temperature to ensure volatilization without degradation (e.g., 280-300°C).
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C) to separate any volatile impurities, then ramp up to a high temperature (e.g., 300-320°C) to elute the dichloroanthraquinone isomers.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of 50-500 amu.
-
Sample Preparation: Similar to HPLC, dissolve the sample in a volatile solvent like dichloromethane or toluene.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[11][12]
Principle: NMR exploits the magnetic properties of certain atomic nuclei. By absorbing and re-emitting electromagnetic radiation in a magnetic field, the nuclei provide detailed information about the molecular structure, including the connectivity of atoms and their chemical environment.
Why it is effective for this compound: ¹H and ¹³C NMR are crucial for confirming the identity of the main product and for identifying and quantifying impurities that have distinct NMR signatures. The substitution pattern on the anthraquinone core gives rise to a unique set of signals for each isomer. For instance, the ¹³C NMR spectrum of this compound will show a specific set of chemical shifts for the chlorinated carbons and the surrounding carbons.[13]
Experimental Protocol: ¹H and ¹³C NMR for Structural Verification
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.
-
Experiments: Acquire standard ¹H and ¹³C{¹H} spectra. For more detailed structural information and assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
Thermal Analysis (DSC/TGA): Assessing Thermal Stability and Crystalline Purity
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal properties of a material.[10][14]
Principle:
-
DSC: Measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect phase transitions such as melting, crystallization, and glass transitions.
-
TGA: Measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of a material.
Why it is effective for this compound:
-
A sharp melting point with a high enthalpy of fusion observed by DSC is indicative of a highly crystalline and pure compound. The presence of impurities will typically lead to a broadening of the melting peak and a depression of the melting temperature.
-
TGA can reveal the presence of residual solvents or volatile impurities by showing a mass loss at temperatures below the decomposition temperature of the main compound. It also establishes the thermal stability of the this compound.
Experimental Protocol: DSC and TGA for Thermal Properties
-
Instrumentation: A differential scanning calorimeter and a thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan for DSC or a ceramic/platinum pan for TGA.
-
DSC Conditions: Heat the sample under an inert atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point of this compound (melting point ~267°C).[15]
-
TGA Conditions: Heat the sample under an inert atmosphere at a constant rate (e.g., 10 or 20 °C/min) to a temperature well above its expected decomposition point.
Comparative Summary of Analytical Techniques
| Technique | Primary Application for this compound Purity | Strengths | Limitations |
| HPLC | Quantification of isomeric and non-volatile impurities. | Excellent resolution for isomers, high sensitivity, and good reproducibility. | May not be suitable for highly volatile impurities. |
| GC-MS | Identification and quantification of volatile impurities (e.g., residual solvents) and confirmation of non-volatile impurities. | High sensitivity, definitive identification through mass spectra. | May require derivatization for non-volatile compounds, potential for thermal degradation of labile compounds. |
| NMR | Unambiguous structural confirmation of the main product and identification of major impurities. | Provides detailed structural information, quantitative with an internal standard. | Lower sensitivity compared to chromatographic methods, can be complex for mixture analysis. |
| DSC/TGA | Assessment of crystalline purity and thermal stability, detection of residual solvents. | Provides information on physical properties, relatively quick and easy to perform. | Not suitable for identifying specific impurities, less sensitive to low levels of impurities. |
Forced Degradation Studies: Probing the Stability Landscape
To develop a truly stability-indicating analytical method, forced degradation studies are essential.[16][17][18][19][20] These studies involve subjecting the this compound to harsh conditions to intentionally generate degradation products.
Typical Stress Conditions:
-
Acidic and Basic Hydrolysis: Refluxing in dilute HCl and NaOH.
-
Oxidative Degradation: Treatment with hydrogen peroxide.
-
Thermal Stress: Heating the solid material at an elevated temperature.
-
Photolytic Degradation: Exposing the sample to UV and visible light.
The resulting degraded samples are then analyzed by a technique like HPLC to ensure that the degradation products are well-separated from the parent peak and from each other. This validates the analytical method's ability to accurately measure the purity of the compound even in the presence of its potential degradation products.
Conclusion: A Multi-faceted Approach to Ensuring Purity
The purity assessment of synthesized this compound is not a one-size-fits-all endeavor. A comprehensive and reliable evaluation necessitates a multi-pronged approach, leveraging the complementary strengths of various analytical techniques. HPLC stands out as the primary tool for quantifying isomeric impurities, while GC-MS provides invaluable confirmation and analysis of volatile components. NMR serves as the gold standard for structural verification, and thermal analysis offers crucial insights into the material's physical purity and stability.
By strategically employing these methods and validating them through forced degradation studies, researchers and drug development professionals can ensure the quality and consistency of their this compound, thereby safeguarding the integrity of their downstream research and manufacturing processes. This rigorous analytical diligence is fundamental to advancing scientific discovery and delivering safe and effective products.
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MDPI. (n.d.). Simultaneous Determination of Polycyclic Aromatic Hydrocarbons and Anthraquinone in Yerba Mate by Modified MSPD Method and GC-MS. Retrieved from [Link]
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USDA Food Safety and Inspection Service. (n.d.). Confirmation of Pesticides by GC/MS/MS. Retrieved from [Link]
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Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved from [Link]
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Filo. (2025, March 26). Anthraquinone can be synthesized from phthalic anhydride and benzene in t. Retrieved from [Link]
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cromlab-instruments.es. (n.d.). Analysis of Chlorinated Pesticides by GC/MS. Retrieved from [Link]
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Agilent. (n.d.). Fast Analysis of 140 Environmental Compounds by GC/MS/MS. Retrieved from [Link]
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ResearchGate. (n.d.). DSC thermograms for (a) mono-, (b) bis-, and (c) tri-substituted.... Retrieved from [Link]
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ResearchGate. (2025, August 10). An HPLC method development for the assessment of degradation products of anthraquinone dye. Retrieved from [Link]
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PubMed Central. (n.d.). Phthalic anhydride (PA): a valuable substrate in organic transformations. Retrieved from [Link]
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CABI Digital Library. (n.d.). HPLC Separation of Anthraquinones from Rhubarbs. Retrieved from [Link]
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NETZSCH. (n.d.). Simultaneous Thermal Analyzer (STA/TGA-DSC). Retrieved from [Link]
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A Comparative Analysis of Chlorinated vs. Non-Chlorinated Anthraquinones: A Technical Guide for Researchers
This guide provides an in-depth comparative study of chlorinated and non-chlorinated anthraquinones, designed for researchers, scientists, and drug development professionals. We will delve into the fundamental differences in their physicochemical properties, reactivity, and toxicological profiles, supported by experimental data and detailed protocols. This document is structured to offer a comprehensive understanding of why the presence of chlorine on the anthraquinone scaffold significantly alters its behavior and potential applications.
Introduction: The Anthraquinone Scaffold and the Impact of Chlorination
Anthraquinones are a class of aromatic organic compounds based on the anthracene skeleton. The parent compound, 9,10-anthraquinone, is a key chromophore found in many natural and synthetic dyes and pigments. Beyond their vibrant colors, anthraquinone derivatives exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery.[1][2]
Chlorination of the anthraquinone ring system, either intentionally during synthesis or as an unintended byproduct, dramatically influences its chemical and biological properties. This guide will explore these differences, providing a clear rationale for considering the chlorination state in research and development.
Physicochemical Properties: A Tale of Two Solubilities and Stabilities
The addition of a chlorine atom to the anthraquinone structure alters its polarity, molecular weight, and intermolecular interactions, leading to distinct physicochemical properties. For this comparison, we will focus on 9,10-anthraquinone and its monochlorinated analogue, 2-chloroanthraquinone.
| Property | 9,10-Anthraquinone | 2-Chloroanthraquinone | Rationale for Difference |
| Molecular Formula | C₁₄H₈O₂ | C₁₄H₇ClO₂ | Addition of a chlorine atom. |
| Molecular Weight | 208.22 g/mol | 242.66 g/mol | Increased mass due to the chlorine atom. |
| Melting Point | 286 °C | 209-211 °C | The presence of the chlorine atom can disrupt the crystal lattice packing, leading to a lower melting point. |
| Water Solubility | Insoluble | Insoluble | Both compounds are largely nonpolar and thus have very low solubility in water. |
| Solubility in Organic Solvents | Sparingly soluble in cold ethanol, soluble in hot benzene, nitrobenzene, and concentrated sulfuric acid. | Soluble in hot benzene, nitrobenzene, and concentrated sulfuric acid. | The chloro- group can slightly alter the polarity, affecting solubility in different organic solvents. |
Table 1: Comparative Physicochemical Properties.
Reactivity Profile: The Electrochemical Influence of Chlorine
The electron-withdrawing nature of the chlorine atom significantly impacts the electronic properties of the anthraquinone ring system, which in turn affects its reactivity, particularly its electrochemical behavior. The redox potential of anthraquinones is a critical parameter in many of their applications, including as catalysts and in redox flow batteries.
Electrochemical Analysis: Cyclic Voltammetry
Cyclic voltammetry is a powerful technique to probe the redox properties of molecules. In a typical experiment, the reduction and oxidation potentials of the compound are measured as the voltage is swept. For anthraquinones, this often involves a two-electron, two-proton transfer process.
The introduction of a chlorine atom is expected to make the anthraquinone ring more electron-deficient, thus shifting the reduction potentials to more positive values. This indicates that the chlorinated derivative is easier to reduce.
Toxicological Profile: A Marked Increase in Hazard with Chlorination
The most significant divergence between chlorinated and non-chlorinated anthraquinones lies in their toxicological profiles. While the parent anthraquinone exhibits relatively low acute toxicity, its chlorinated counterparts are associated with increased hazards, including mutagenicity and carcinogenicity.[3][4]
| Endpoint | 9,10-Anthraquinone | 2-Chloroanthraquinone | Key Observation |
| Acute Oral LD₅₀ (Rat) | >5000 mg/kg[3][5][6] | Data not available for rat. | Anthraquinone has a very low acute oral toxicity. |
| Acute Oral LD₅₀ (Mouse) | >5000 mg/kg | 1000 mg/kg | 2-Chloroanthraquinone is significantly more toxic to mice than the parent compound. |
| Acute Intraperitoneal LD₅₀ (Rat) | >3500 mg/kg | 4310 mg/kg | Both compounds show moderate toxicity via this route. |
| Cytotoxicity (IC₅₀ on HeLa cells) | ~250-500 mg/L (~1200-2400 µM)[7] | Data not available | Anthraquinone exhibits cytotoxic effects at high concentrations. |
| Mutagenicity (Ames Test) | Generally considered non-mutagenic. | Predicted to have high mutagenic potential.[3][4] | Chlorination is a key factor in inducing mutagenicity. |
| Carcinogenicity | Considered a possible human carcinogen. | Predicted to have high carcinogenic potential.[3][4] | The presence of chlorine increases the carcinogenic risk. |
Table 2: Comparative Toxicological Data.
Mechanism of Toxicity: The Role of Reactive Oxygen Species and Genotoxicity
The toxicity of many anthraquinones is linked to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.[1] This can induce oxidative stress, damaging cellular components like DNA, proteins, and lipids.
The increased toxicity of chlorinated anthraquinones is likely due to a combination of factors. The altered redox potential may enhance ROS production. Furthermore, chlorinated aromatic compounds are known to be persistent and can be metabolized to reactive intermediates that can directly bind to DNA, leading to genotoxicity and carcinogenicity.[8][9][10][11]
Experimental Protocols
To facilitate further research in this area, we provide the following detailed experimental protocols for the comparative analysis of chlorinated and non-chlorinated anthraquinones.
Protocol 1: Comparative Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This protocol is designed for the simultaneous separation and quantification of anthraquinone and 2-chloroanthraquinone.
1. Materials and Reagents:
-
Anthraquinone (analytical standard)
-
2-Chloroanthraquinone (analytical standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Volumetric flasks, pipettes, and vials
2. Standard Solution Preparation:
-
Prepare individual stock solutions of anthraquinone and 2-chloroanthraquinone in methanol at a concentration of 1 mg/mL.
-
Prepare a mixed working standard solution containing both analytes at a concentration of 10 µg/mL by diluting the stock solutions with methanol.
-
Prepare a series of calibration standards by serial dilution of the mixed working standard solution in methanol to cover the desired concentration range (e.g., 0.01 to 1 µg/mL).
3. HPLC-MS Conditions:
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 50% B
-
1-5 min: 50-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-50% B
-
7.1-9 min: 50% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Anthraquinone: Precursor ion (m/z) 209.1 → Product ion (m/z) 181.1
-
2-Chloroanthraquinone: Precursor ion (m/z) 243.0 → Product ion (m/z) 208.0
-
4. Data Analysis:
-
Construct calibration curves for each analyte by plotting the peak area against the concentration.
-
Quantify the analytes in unknown samples by interpolating their peak areas from the calibration curves.
Protocol 2: Ames Test for Mutagenicity Assessment
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.
1. Materials and Reagents:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).
-
S9 fraction from rat liver (for metabolic activation).
-
Nutrient broth.
-
Top agar.
-
Minimal glucose agar plates.
-
Test compound (dissolved in a suitable solvent, e.g., DMSO).
-
Positive and negative controls.
2. Procedure:
-
Day 1: Inoculate the S. typhimurium tester strains into nutrient broth and incubate overnight at 37 °C with shaking.
-
Day 2:
-
To a test tube, add the test compound at various concentrations, the bacterial culture, and either S9 mix (for metabolic activation) or a buffer.
-
Pre-incubate the mixture at 37 °C for 20-30 minutes.
-
Add molten top agar to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.
-
Incubate the plates at 37 °C for 48-72 hours.
-
-
Day 4-5: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Conclusion
The chlorination of the anthraquinone scaffold profoundly alters its physicochemical, reactive, and toxicological properties. This guide has highlighted that while the parent anthraquinone has a relatively benign toxicological profile, the introduction of chlorine significantly increases its potential for harm, including mutagenicity and carcinogenicity. Researchers and drug development professionals must, therefore, exercise caution when working with chlorinated anthraquinones and consider these differences in their experimental design and risk assessments. The provided protocols offer a starting point for the in-depth comparative analysis of these two classes of compounds.
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Modeling of the Solubility of 2-Ethyl or 2- tert -pentyl Anthraquinone in Organic Solvents. ResearchGate. [Link]
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A Comparative Performance Analysis of 2,3-Dichloroanthraquinone-Based Dyes for Advanced Applications
This guide provides an in-depth technical comparison of 2,3-Dichloroanthraquinone-based dyes, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance benchmarks against common alternatives. We will delve into the core photophysical and chemical properties that define the utility of these dyes, supported by standardized experimental protocols to ensure scientific integrity and reproducibility.
Introduction to this compound Dyes
This compound is a chlorinated derivative of anthraquinone, a robust tricyclic aromatic core.[1][2] This class of dyes is recognized for its exceptional chemical and thermal stability, a characteristic inherent to the anthraquinone scaffold.[3] The introduction of chlorine atoms at the 2 and 3 positions enhances its reactivity, making it a valuable intermediate in the synthesis of a wide array of colorants and functional materials.[1] Anthraquinone dyes, in general, are the second largest class of textile dyes after azo dyes and are distinguished by their brilliance, excellent lightfastness, and stability under both acidic and alkaline conditions.[4] They are particularly valued for producing vibrant blue, green, and violet hues.[4]
While anthraquinone itself is colorless, the introduction of electron-donating groups, such as amino or hydroxy groups, in conjunction with the chloro-substituents, gives rise to a diverse palette of colors.[5] The inherent stability of the anthraquinone structure makes these dyes prime candidates for applications demanding high performance and longevity.
Key Performance Benchmarks: A Comparative Overview
The utility of a dye is determined by a set of key performance indicators. Here, we compare the expected performance of this compound-based dyes with a prevalent alternative, azo dyes, based on the general characteristics of their respective parent classes.
| Performance Metric | This compound-Based Dyes (Expected) | Azo Dyes | Rationale & Causality |
| Photostability/Lightfastness | High to Excellent | Variable (Generally Lower) | The fused aromatic ring structure of anthraquinone provides inherent resistance to photodegradation.[3][4] Azo dyes, with their -N=N- linkage, can be more susceptible to photochemical cleavage.[6] |
| Quantum Yield | Moderate | Variable | The rigid anthraquinone structure can limit non-radiative decay pathways, leading to moderate fluorescence quantum yields. The quantum yield is highly dependent on specific substitutions and the molecular environment. |
| Tinctorial Strength | Moderate | High | Azo dyes are known for their high molar extinction coefficients, resulting in strong tinctorial strength.[7] Anthraquinone dyes, while brilliant, often have a lower molar absorption coefficient.[4] |
| Chemical & Thermal Stability | Excellent | Good | The anthraquinone core is exceptionally stable to heat and chemical attack, a key advantage in many industrial processes.[3] |
| Color Range | Blues, Greens, Violets | Full Spectrum | The synthetic versatility of azo chemistry allows for the creation of a vast range of colors.[7] |
| Biodegradability | Generally Resistant | Can be biodegradable | The fused ring structure of anthraquinone makes it more resistant to biodegradation.[8] Azo dyes can be broken down under certain conditions, though this can sometimes lead to the formation of toxic aromatic amines.[8] |
Experimental Protocols for Performance Validation
To ensure the trustworthiness and reproducibility of performance claims, standardized experimental protocols are essential. The following section details the methodologies for evaluating the key performance benchmarks discussed above.
Photostability (Lightfastness) Testing
Objective: To determine the resistance of the dye to fading upon exposure to a standardized light source, simulating sunlight.
Standard Protocol: ISO 105-B02: "Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test".[9][10][11]
Methodology:
-
Specimen Preparation: The dyed substrate (e.g., textile, polymer film) is mounted on a sample holder.
-
Reference Materials: A set of blue wool references (graded 1-8, with 8 being the most lightfast) are mounted alongside the test specimen.[10][12]
-
Exposure: The samples and references are exposed to a xenon arc lamp under controlled conditions of temperature, humidity, and irradiance.[9][11] The xenon arc lamp simulates the spectral distribution of daylight.[9]
-
Assessment: The change in color of the test specimen is periodically compared to the fading of the blue wool references. The lightfastness rating is determined by the blue wool reference that shows a similar degree of fading.[12]
Causality of Experimental Choices: The xenon arc lamp is chosen for its close spectral match to natural sunlight.[13] The blue wool standards provide a universally recognized scale for quantifying lightfastness, ensuring that results are comparable across different laboratories and studies.[14]
Caption: Experimental workflow for ISO 105-B02 lightfastness testing.
Fluorescence Quantum Yield Measurement
Objective: To quantify the efficiency of a dye in converting absorbed light into emitted light (fluorescence).
Standard Protocol: Comparative method using a well-characterized fluorescence standard.[15]
Methodology:
-
Sample and Standard Preparation: Prepare dilute solutions of the test dye and a standard with a known quantum yield (e.g., Rhodamine 6G) in the same solvent. The absorbance of the solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorbance spectra of both the sample and standard solutions.
-
Fluorescence Measurement: Record the fluorescence emission spectra of both solutions using the same excitation wavelength and instrument settings.[16]
-
Calculation: The quantum yield of the test sample (Φₓ) is calculated using the following equation:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φ is the quantum yield
-
Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Subscripts 'x' and 'st' denote the test sample and the standard, respectively.[15]
-
Causality of Experimental Choices: The comparative method is widely used due to its relative simplicity and accuracy.[17] Using a standard with a known quantum yield allows for the cancellation of instrument-specific parameters, leading to a reliable relative measurement. Keeping the absorbance low is crucial to ensure a linear relationship between absorbance and fluorescence intensity.
Caption: Workflow for comparative quantum yield measurement.
Tinctorial Strength Evaluation
Objective: To measure the ability of a dye to impart color to a substrate.[18]
Methodology:
-
Standard and Sample Preparation: A standard dispersion of the test dye and a reference dye are prepared at the same concentration in a defined medium (e.g., a white paint base).[19]
-
Dilution: Both the test and reference dispersions are mixed with a white pigment (e.g., TiO₂) at a specific ratio.
-
Application: The mixtures are applied to a substrate to create uniform films of the same thickness.
-
Colorimetric Measurement: The color of the films is measured using a spectrophotometer or colorimeter.
-
Comparison: The relative tinctorial strength is determined by comparing the color depth of the test sample to the standard.[20] It is often expressed as a percentage relative to the standard, which is assigned a value of 100%.[19]
Causality of Experimental Choices: Comparing the dye against a standard under identical conditions of concentration and application ensures that the measured difference in color intensity is directly attributable to the tinctorial strength of the dye. The use of a white pigment provides a consistent background for color evaluation.
Caption: Workflow for determining relative tinctorial strength.
Concluding Remarks for the Field Scientist
The selection of a dye for a specific application is a multi-faceted decision that requires a thorough understanding of its performance characteristics. While this compound-based dyes are expected to exhibit superior photostability and chemical resistance due to their anthraquinone core, their tinctorial strength may be lower than that of some azo dyes. The experimental protocols outlined in this guide provide a robust framework for conducting direct comparative studies to generate the quantitative data needed for informed decision-making.
For researchers in drug development and other advanced fields, the high stability of anthraquinone-based dyes makes them attractive candidates for applications such as fluorescent probes and photodynamic therapy agents, where resistance to degradation is paramount. Future research should focus on synthesizing and characterizing a broader range of this compound derivatives to establish a comprehensive structure-property relationship and unlock their full potential in demanding scientific and industrial applications.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,3-Dichloroanthraquinone
For researchers and professionals in drug development, the synthesis and application of novel compounds are daily endeavors. With these pursuits comes the critical responsibility of ensuring laboratory safety, which extends to the proper management and disposal of chemical waste. This guide provides an in-depth, procedural framework for the safe disposal of 2,3-dichloroanthraquinone, a compound often utilized in the synthesis of dyes and pigments. Adherence to these protocols is paramount for protecting laboratory personnel and the environment.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the hazards associated with this compound is essential. This chlorinated aromatic compound presents several potential risks that dictate the stringent disposal procedures required.
According to safety data sheets (SDS), this compound is classified with the following hazards:
-
Skin Sensitization: May cause an allergic skin reaction.
-
Carcinogenicity: Suspected of causing cancer.
As a halogenated organic compound, its disposal is regulated under environmental protection laws. Improper disposal can lead to the formation of persistent and toxic byproducts in the environment. Therefore, dilution and sink disposal are strictly prohibited.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound in any form—pure, in solution, or as contaminated labware—a comprehensive suite of personal protective equipment is mandatory.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential sensitization. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from dust particles or splashes. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use a NIOSH-approved respirator with appropriate cartridges if handling large quantities or if dust is generated. | To prevent inhalation of fine particles. |
Always consult your institution's specific safety protocols and the material's SDS for detailed PPE requirements.
Waste Segregation and Collection: A Critical Step
Proper segregation of waste at the point of generation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal. Waste containing this compound must be collected and segregated based on its physical state and composition.
Solid Waste
-
Pure or Unused this compound: Collect in a dedicated, clearly labeled, and sealable container.
-
Contaminated Lab Materials: This includes items such as gloves, weighing paper, and paper towels that have come into direct contact with the compound. These should be collected in a separate, sealed plastic bag or a designated solid waste container.
Liquid Waste
-
Solutions Containing this compound: Collect in a dedicated, leak-proof, and chemically compatible container. Halogenated organic waste should never be mixed with non-halogenated waste streams.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.
The following diagram illustrates the decision-making process for waste segregation:
Caption: Decision workflow for segregating this compound waste.
Step-by-Step Disposal Protocol
-
Container Selection: Choose a container that is in good condition, compatible with chlorinated organic compounds, and has a secure, tight-fitting lid. The original product container can be used if it is empty and in good condition.
-
Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container. Fill out all required information, including the full chemical name, concentration, and accumulation start date.
-
Accumulation: Store the waste container in a designated satellite accumulation area that is under the control of the laboratory personnel. Keep the container closed at all times except when adding waste.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.
-
Request for Pickup: Once the container is full or the accumulation time limit set by your institution is reached, submit a request for waste pickup to your institution's Environmental Health and Safety (EHS) department. Do not overfill containers.
Approved Disposal Methodologies
The primary and most environmentally sound method for the disposal of halogenated organic compounds like this compound is incineration in a licensed hazardous waste incinerator. This process is conducted at high temperatures to ensure the complete destruction of the compound and to prevent the formation of toxic byproducts such as dioxins and furans.
While chemical degradation methods such as dechlorination exist, they are typically employed in wastewater treatment scenarios and are not suitable for the disposal of concentrated laboratory waste.
Emergency Procedures for Spills
In the event of a spill of this compound, immediate action is required to mitigate exposure and environmental contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills of solid material, carefully sweep it up and place it in a labeled hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material to contain the spill, then collect the absorbed material into a hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department immediately.
The following flowchart outlines the emergency spill response:
Caption: Emergency response workflow for a this compound spill.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the utmost responsibility towards environmental stewardship. Always remember that your institution's EHS department is your primary resource for guidance on chemical safety and waste disposal.
References
- Sigma-Aldrich. (n.d.). Safety Data Sheet for this compound.
-
U.S. Environmental Protection Agency. (n.d.). RCRA Hazardous Waste. Retrieved from [Link].
Mastering Safety: A Guide to Personal Protective Equipment for Handling 2,3-Dichloroanthraquinone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. Among these, chlorinated aromatic compounds such as 2,3-Dichloroanthraquinone play a significant role. However, ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As a Senior Application Scientist, my aim is to instill a deep understanding of not just what to do, but why specific precautions are critical, fostering a culture of safety and trust in your laboratory operations.
Hazard Assessment: A Conservative Approach in the Absence of Specific Data
A thorough search for a specific Safety Data Sheet (SDS) for this compound (CAS No. 84-45-7) did not yield a comprehensive hazard profile. In such instances, scientific prudence dictates a conservative approach, evaluating the potential hazards based on structurally similar compounds.
-
Anthraquinone (Parent Compound): The parent molecule is suspected of causing cancer and may provoke an allergic skin reaction.[1]
-
Other Dichloroanthraquinone Isomers: 1,5-Dichloroanthraquinone is known to cause serious eye irritation.[2] Conversely, one SDS for 1,8-Dichloroanthraquinone suggests it is not a hazardous substance, highlighting the variability in toxicity based on isomer structure.
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ): This similarly substituted quinone is acutely toxic if swallowed, and contact with water liberates toxic gas.[3][4]
Given this information, we must assume that this compound is, at a minimum, a skin and eye irritant, a potential skin sensitizer, and a possible carcinogen. The potential for more severe toxicity cannot be ruled out. Therefore, a comprehensive PPE strategy is not just recommended, but essential.
The Core of Protection: Selecting the Right PPE
The selection of PPE is a critical decision-making process that must be based on a thorough risk assessment of the procedures to be performed. The following recommendations are designed to provide robust protection for researchers handling this compound in a laboratory setting.
Dermal Protection: Beyond the Standard Lab Coat
Standard laboratory coats are insufficient for handling this compound. A multi-layered approach is necessary to prevent skin contact.
-
Primary Protection: A disposable, chemical-resistant overgarment or a tightly-woven, long-sleeved lab coat is the first line of defense.
-
Secondary Protection: For procedures with a higher risk of splashes or spills, such as transfers of large quantities or reactions under pressure, a chemical-resistant apron is mandatory.
-
Gloves: The choice of glove material is critical. Studies on the permeation of chlorinated aromatic compounds through common glove materials have shown that nitrile gloves have breakthrough times of less than one hour.[5] In contrast, Viton® gloves showed no permeation even after four hours.[5] Therefore, for prolonged handling, Viton® or a similar high-resistance glove is recommended. For shorter duration tasks, double-gloving with nitrile gloves may be acceptable, but gloves should be changed immediately upon any sign of contamination or after a maximum of one hour.[5] Always inspect gloves for any signs of degradation or puncture before use.
Table 1: Glove Selection for Chlorinated Aromatic Compounds
| Glove Material | Breakthrough Time for Chlorinated Aromatics | Recommended Use for this compound |
| Nitrile | < 1 hour[5] | Short-term use with double-gloving; immediate change upon contamination. |
| Latex | Not Recommended | Poor chemical resistance to many organic compounds. |
| Neoprene | Variable | May offer moderate protection; consult manufacturer's data. |
| Viton® | > 4 hours[5] | Recommended for prolonged handling or high-risk operations. |
| Butyl Rubber | Good for many chemicals | Consult manufacturer's specific chemical resistance data.[6][7] |
Ocular Protection: A Non-Negotiable Barrier
The eyes are highly susceptible to chemical splashes and airborne particles.
-
Safety Glasses with Side Shields: For low-risk activities involving small quantities of the solid compound, safety glasses with side shields that comply with ANSI Z87.1 or EN 166 standards are the minimum requirement.
-
Chemical Splash Goggles: When handling solutions of this compound or during any procedure with a risk of splashing, chemical splash goggles are mandatory.[6]
-
Face Shield: For high-risk procedures, a full-face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[6][7]
Respiratory Protection: Guarding Against Inhalation
Given that this compound is a solid, the primary inhalation risk comes from dust or aerosols.
-
Engineering Controls: All work with solid this compound should be conducted in a certified chemical fume hood to minimize the generation of airborne dust.
-
Respirators: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is required. A NIOSH-approved respirator with a particulate filter (P100) is necessary. For situations where organic vapors may also be present, a combination cartridge for organic vapors and particulates should be used.[1][7] All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation and fit testing.
Operational and Disposal Plans: A Step-by-Step Guide
Proper operational procedures and waste disposal are as crucial as PPE in ensuring a safe working environment.
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Designate a specific area within a chemical fume hood for the work.
-
Weighing and Transfer: Conduct all weighing and transfer of the solid compound within the fume hood. Use a disposable weighing paper or a dedicated, tared container to minimize contamination.
-
In Solution: When working with the compound in solution, use appropriate glassware and ensure all connections are secure.
-
Post-Handling: After handling, decontaminate the work area thoroughly. Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat). Wash hands and forearms thoroughly with soap and water.
Disposal Plan
-
Solid Waste: All solid waste contaminated with this compound, including gloves, weighing papers, and disposable lab coats, must be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not pour any waste down the drain.[3]
-
Disposal Compliance: All waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.
Visualizing Safety: Workflows and Decision Making
To further clarify the safety protocols, the following diagrams illustrate the key decision-making processes for PPE selection and emergency response.
Caption: PPE Selection Workflow for this compound.
Caption: Emergency Response Protocol for this compound.
Conclusion
The responsible handling of this compound necessitates a proactive and conservative approach to safety. By understanding the potential hazards based on related compounds and implementing the rigorous PPE, operational, and disposal plans outlined in this guide, researchers can significantly mitigate the risks associated with this compound. This commitment to safety not only protects the individuals in the laboratory but also upholds the integrity of the research being conducted.
References
-
Chemsrc. (2025, August 25). This compound. Retrieved from [Link]
-
Loba Chemie. (2016, May 25). Safety Data Sheet: 2,3-DICHLORO-5,6-DICYANO-p-BENZOQUINONE for synthesis. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet: 1,5-Dichloroanthraquinone. Retrieved from [Link]
-
Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Eurofins Scientific. (n.d.). Chemical Safety | Personal Protective Equipment (PPE). Retrieved from [Link]
-
Mikatavage, M., Que Hee, S. S., & Ayer, H. E. (1984). Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. American Industrial Hygiene Association Journal, 45(9), 617–621. [Link]
-
Pipe Testing Services. (n.d.). Chlorination Safety Protocols & PPE for Water Disinfection. Retrieved from [Link]
-
Workit Safety. (2024, May 16). Comprehensive Guide to PPE in the Chemical Industry. Retrieved from [Link]
-
Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
-
The Glove Guru. (2024, March 10). Glove Chemical Resistant Chart. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. aksci.com [aksci.com]
- 4. lobachemie.com [lobachemie.com]
- 5. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 7. gonowsafety.com [gonowsafety.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
